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  • Product: 3-(Nitromethyl)cyclohexanone
  • CAS: 50870-56-9

Core Science & Biosynthesis

Foundational

3-(nitromethyl)cyclohexanone physical properties and CAS number

An In-Depth Technical Guide to 3-(Nitromethyl)cyclohexanone: Synthesis, Properties, and Applications in Drug Discovery Introduction 3-(Nitromethyl)cyclohexanone is a bifunctional organic compound that holds significant p...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 3-(Nitromethyl)cyclohexanone: Synthesis, Properties, and Applications in Drug Discovery

Introduction

3-(Nitromethyl)cyclohexanone is a bifunctional organic compound that holds significant potential as a versatile intermediate in synthetic chemistry, particularly within the realm of drug discovery and development. Its structure, featuring a reactive ketone and a modifiable nitroalkyl group on a conformationally significant cyclohexane scaffold, presents a unique platform for the construction of complex molecular architectures. The nitro group, in particular, serves as a "masked" functional group, capable of being transformed into amines, carbonyls, and other valuable moieties, thereby opening multiple pathways to diverse chemical entities.

This technical guide provides a comprehensive overview of 3-(nitromethyl)cyclohexanone, consolidating its known physical properties, detailing a robust synthetic protocol with mechanistic insights, and exploring its potential applications as a strategic building block for bioactive molecules. The content is tailored for researchers, medicinal chemists, and process development scientists who require a deep understanding of this compound's chemical utility.

Core Molecular and Physical Properties

The fundamental identity and characteristics of 3-(nitromethyl)cyclohexanone are summarized below. While some physical properties like boiling and melting points are not extensively documented in readily available literature, its core attributes are well-defined.

PropertyValueSource
CAS Number 50870-56-9[1]
Molecular Formula C₇H₁₁NO₃[1]
Molecular Weight 157.17 g/mol [1]
Appearance Inferred to be a colorless to pale yellow liquid[2][3]
Solubility Inferred to be soluble in organic solvents like ethyl acetate and have low water solubility.
Spectroscopic Profile

While specific spectra for this exact compound are not widely published, its structural features allow for a confident prediction of its key spectroscopic signatures, which are crucial for reaction monitoring and quality control.

  • Infrared (IR) Spectroscopy: The most prominent absorption would be a strong, sharp peak for the carbonyl (C=O) stretch, expected around 1710 cm⁻¹, characteristic of a cyclic ketone[4]. Additionally, two strong bands corresponding to the nitro group (NO₂) would be visible: an asymmetric stretch near 1550 cm⁻¹ and a symmetric stretch near 1380 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would show complex multiplets for the protons on the cyclohexane ring. The protons of the nitromethyl group (-CH₂NO₂) would likely appear as a doublet or doublet of doublets in the 4.0-4.5 ppm range, shifted downfield due to the electron-withdrawing effect of the nitro group.

    • ¹³C NMR: A characteristic signal for the ketone carbonyl carbon would be observed significantly downfield, typically in the 208-212 ppm region. The carbon of the nitromethyl group would appear around 75-80 ppm.

Synthesis and Mechanistic Insights

The primary route for synthesizing 3-(nitromethyl)cyclohexanone is through a Michael addition, a cornerstone reaction in organic chemistry for forming carbon-carbon bonds.

The Michael Addition Pathway: Causality and Control

The synthesis involves the conjugate addition of a nitronate anion (formed from nitromethane) to an α,β-unsaturated ketone. The published procedure utilizes 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a catalyst[5][6].

Mechanistic Rationale:

  • Base Catalysis: DBN is a non-nucleophilic organic base. Its function is to deprotonate nitromethane, which has an acidic α-proton (pKa ≈ 10.2), to generate the corresponding nitronate anion. This anion is a soft nucleophile, making it ideal for 1,4-conjugate addition rather than direct 1,2-addition to the carbonyl group.

  • The Electrophile: The ideal substrate for this reaction is 2-cyclohexen-1-one. A documented synthesis starts with cyclohexanone, which under the basic conditions with DBN, could potentially undergo self-condensation and dehydration to form 2-cyclohexen-1-one in situ, though starting directly with the unsaturated ketone is more efficient and common for this class of reaction[6].

  • Carbon-Carbon Bond Formation: The nitronate anion attacks the β-carbon of the cyclohexenone ring, leading to the formation of an enolate intermediate.

  • Protonation: This enolate is subsequently protonated during the reaction or aqueous workup to yield the final 3-(nitromethyl)cyclohexanone product.

This choice of base and reaction conditions provides a controlled and high-yielding pathway to the desired product, often pure enough for subsequent synthetic steps without extensive purification[5].

Detailed Experimental Protocol: Synthesis of 3-(Nitromethyl)cyclohexanone

This protocol is adapted from established literature procedures[5][6]. Standard laboratory safety precautions should be followed.

Materials:

  • 2-Cyclohexen-1-one

  • Nitromethane

  • 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)

  • Isopropanol

  • Ethyl acetate

  • Dilute Sulfuric Acid (e.g., 1M)

  • Sodium Sulfate (anhydrous)

Procedure:

  • In a suitable reaction vessel, dissolve 2-cyclohexen-1-one (1.0 eq) in isopropanol.

  • Add an excess of nitromethane to the solution.

  • Add a catalytic amount of DBN (e.g., 0.05-0.1 eq) to the mixture.

  • Stir the solution at room temperature for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the isopropanol and excess nitromethane.

  • Dissolve the resulting residue in ethyl acetate.

  • Transfer the organic solution to a separatory funnel and wash twice with dilute sulfuric acid to remove the DBN catalyst.

  • Wash the organic layer with brine, then dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude 3-(nitromethyl)cyclohexanone. The product is often of sufficient purity for further use[5].

Visualization of the Synthetic Workflow

G cluster_reactants Reactants & Catalyst cluster_process Reaction & Workup r1 2-Cyclohexen-1-one reaction Michael Addition (Isopropanol, RT, 48h) r1->reaction r2 Nitromethane r2->reaction cat DBN (Catalyst) cat->reaction workup Aqueous Workup (EtOAc / H₂SO₄) reaction->workup 1. Evaporation product 3-(Nitromethyl)cyclohexanone workup->product 2. Drying & Concentration

Caption: Synthetic workflow for 3-(nitromethyl)cyclohexanone.

Synthetic Utility in Drug Development

The true value of 3-(nitromethyl)cyclohexanone lies in its potential as a versatile synthetic precursor. Both the ketone and the nitro group can be selectively manipulated to introduce diversity and build complex molecular scaffolds.

The Nitro Group: A Versatile Functional Handle

The nitroalkyl group is not merely a placeholder; it is a gateway to several crucial functional groups:

  • Reduction to Amines: The nitro group can be readily reduced to a primary amine using various reagents (e.g., H₂/Pd-C, SnCl₂, zinc/acid). This provides access to 3-(aminomethyl)cyclohexanone, a key scaffold for introducing basic centers, forming amides, or participating in further C-N bond-forming reactions.

  • Nef Reaction to Carbonyls: Under specific oxidative or reductive conditions (the Nef reaction), the nitro group can be converted into an aldehyde or ketone. This transforms the nitromethyl group into a formyl group, yielding 3-formylcyclohexanone, another important bifunctional building block.

  • Henry Reaction: The remaining α-proton on the nitromethyl group can be deprotonated to form a nitronate, which can then act as a nucleophile in subsequent C-C bond-forming reactions (Henry reaction) with aldehydes or ketones.

A Strategic Precursor for Bioactive Scaffolds

The utility of the cyclohexanone framework is well-established in medicinal chemistry. For instance, the closely related chiral building block, (R)-3-(hydroxymethyl)cyclohexanone, is a critical intermediate in the synthesis of potent anti-inflammatory and cytoprotective agents like TBE-31 and in the development of carbocyclic nucleosides, where the cyclohexane ring serves as a stable mimic of the ribose sugar[7].

Given that 3-(nitromethyl)cyclohexanone can be readily converted to its aminomethyl or formyl (and subsequently hydroxymethyl) analogues, it represents a highly strategic and potentially more cost-effective starting point for accessing these valuable molecular families.

G cluster_derivatives Key Derivatives cluster_targets Potential Bioactive Targets start 3-(Nitromethyl)cyclohexanone amine 3-(Aminomethyl)cyclohexanone start->amine Reduction aldehyde 3-Formylcyclohexanone start->aldehyde Nef Reaction t1 Anti-Inflammatory Agents (e.g., TBE-31 Analogs) amine->t1 t2 Carbocyclic Nucleosides amine->t2 aldehyde->t1 aldehyde->t2

Caption: Synthetic potential of 3-(nitromethyl)cyclohexanone.

Safety and Handling

No specific safety data sheet (SDS) is widely available for 3-(nitromethyl)cyclohexanone. Therefore, its handling requires a conservative approach based on the known hazards of its parent compound, cyclohexanone, and the general risks associated with nitroalkanes.

  • General Hazards: Cyclohexanone is a flammable liquid and can cause skin and serious eye irritation[8][9][10]. It may also cause respiratory irritation and drowsiness[8].

  • Handling Recommendations:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

    • Keep away from heat, sparks, and open flames.

    • Take precautionary measures against static discharge.

    • Avoid inhalation of vapors and contact with skin and eyes.

Nitroalkanes as a class can be energetic compounds and should be handled with care, avoiding strong bases (other than for catalytic purposes in controlled reactions) and high temperatures.

Conclusion

3-(Nitromethyl)cyclohexanone is a valuable chemical entity whose full potential in synthetic and medicinal chemistry is yet to be fully realized. Its straightforward synthesis via the Michael addition, combined with the exceptional versatility of the nitro group, makes it a powerful and strategic building block. By serving as a stable precursor to aminomethyl, formyl, and hydroxymethyl cyclohexanone derivatives, it provides an efficient entry point to molecular scaffolds known to possess significant biological activity. For drug development professionals, this compound represents an opportunity to streamline synthetic routes and explore novel chemical space in the pursuit of next-generation therapeutics.

References

  • Synthesis of 3-(nitromethyl)cyclohexanone. PrepChem.com. [Link]

  • CYCLOHEXANONE, 3-METHYL-2-NITRO-. SpectraBase. [Link]

  • SAFETY DATA SHEET - Cyclohexanone. Thermo Fisher Scientific. [Link]

  • 3-(nitromethyl)-1-cyclohexene. Chemical Synthesis Database. [Link]

  • Safety Data Sheet - 3M™ Scotch-Weld™ Neoprene High Performance Contact Adhesive EC-1357 Grey-Green. 3M. [Link]

  • US Patent US10717701B2 - Preparation of cyclic allylic nitro compounds.
  • WO2007010387A2 - Stereoselective synthesis of 3,4-disubstituted cyclopentanones and related compounds.
  • Synthesis of 3-(nitromethyl)cyclopentanone. PrepChem.com. [Link]

  • 3-methyl cyclohexanone, 591-24-2. The Good Scents Company. [Link]

  • Cyclohexanone. Wikipedia. [Link]

  • 1-(Nitromethyl)cyclohexanol. PubChem, National Center for Biotechnology Information. [Link]

  • Cyclohexanone, 3-methyl-. NIST WebBook. [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Center for Biotechnology Information. [Link]

  • A Comprehensive Analysis of Cyclohexanone IR Spectrum. Molinstincts. [Link]

  • Revealing Cyclohexanone: Properties, Uses, and Benefits. Alpha Chemical Co. [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. [Link]

  • (+)-3-Methylcyclohexanone. PubChem, National Center for Biotechnology Information. [Link]

  • Cyclohexanone, 3-methyl-. NIST WebBook. [Link]

Sources

Exploratory

Mechanism and Methodologies for the Synthesis of 3-(Nitromethyl)cyclohexanone via Michael Addition

Executive Summary The synthesis of 3-(nitromethyl)cyclohexanone via the Michael addition of nitromethane to 2-cyclohexen-1-one is a critical carbon-carbon bond-forming reaction in organic synthesis. The resulting functio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 3-(nitromethyl)cyclohexanone via the Michael addition of nitromethane to 2-cyclohexen-1-one is a critical carbon-carbon bond-forming reaction in organic synthesis. The resulting functionalized cyclohexanone is a highly versatile building block for active pharmaceutical ingredients (APIs), spirocyclic scaffolds, and complex amino-cyclohexanes. This technical guide deconstructs the mechanistic pathways of this reaction, contrasting the achiral Brønsted base-catalyzed approach with state-of-the-art enantioselective organocatalysis.

The Base-Catalyzed (Achiral) Paradigm

The fundamental mechanism for synthesizing racemic 3-(nitromethyl)cyclohexanone relies on Brønsted base catalysis. Nitromethane is a relatively acidic hydrocarbon (pKa ~ 10.2 in water) due to the strong electron-withdrawing nature of the nitro group, which stabilizes the resulting conjugate base via resonance.

Mechanistic Causality

While various bases can deprotonate nitromethane, the choice of base dictates the purity profile of the reaction. Standard nucleophilic amines (e.g., piperidine) can undergo competitive aza-Michael addition to the highly electrophilic β -carbon of 2-cyclohexen-1-one. To circumvent this, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is the industry standard. DBU is a sterically hindered, non-nucleophilic amidine base (conjugate acid pKa ~ 13.5) that efficiently and selectively generates the nitronate anion without acting as a competing nucleophile. Standard base-promoted methodologies often utilize to achieve high yields of the Michael adduct[1].

The soft nitronate nucleophile undergoes a 1,4-conjugate attack on the enone, forming a resonance-stabilized enolate intermediate. Subsequent protonation by the protonated DBU (DBU-H + ) yields the racemic product and regenerates the catalyst.

BaseCatalyzed NM Nitromethane (pKa ~ 10.2) Nitronate Nitronate Anion [CH2NO2]- NM->Nitronate Deprotonation Base DBU Base Catalyst Base->Nitronate Extracts H+ Enolate Enolate Intermediate Nitronate->Enolate 1,4-Conjugate Attack Enone 2-Cyclohexen-1-one Enone->Enolate Electrophile Enolate->Base Regenerates DBU Product Racemic 3-(Nitromethyl) cyclohexanone Enolate->Product Protonation by DBU-H+

Figure 1: Base-catalyzed Michael addition mechanism for racemic 3-(nitromethyl)cyclohexanone.

The Organocatalytic Enantioselective Paradigm

For drug development applications, controlling the stereocenter at the C3 position of the cyclohexanone ring is paramount. The evolution of highlights the shift from simple bases to complex bifunctional systems[2].

The Iminium-Thiourea Bifunctional Mechanism

A common pitfall in organocatalytic enone functionalization is the use of secondary amines (e.g., L-proline or MacMillan catalysts). While secondary amines excel at forming iminium ions with α,β -unsaturated aldehydes (enals), they suffer from severe steric clashes when condensing with cyclic ketones like 2-cyclohexen-1-one, leading to sluggish kinetics and poor enantiomeric excess (ee).

To solve this, the use of utilizing chiral primary amines (such as those derived from cinchona alkaloids or 1,2-diphenylethylenediamine) has revolutionized the asymmetric functionalization of cyclic enones[3]. Primary amines bypass the steric penalty, readily forming a highly electrophilic iminium ion that drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the enone.

Simultaneously, the catalyst must control the trajectory of the incoming nitronate. Bifunctional catalysts incorporate a thiourea moiety, which acts as a dual hydrogen-bond donor. Recent computational studies on reveal that the imine intermediate itself acts as the base to deprotonate nitromethane[4]. The thiourea then locks the nitronate anion in a highly rigid transition state, ensuring strict facial selectivity during the 1,4-addition.

Organocatalytic Cat Primary Amine-Thiourea Bifunctional Catalyst Iminium Electrophilic Iminium Ion (LUMO Lowered) Cat->Iminium Amine Condensation Hbond H-Bonded Nitronate Cat->Hbond Thiourea Activation Enone 2-Cyclohexen-1-one Enone->Iminium Enamine Enamine Intermediate Iminium->Enamine Stereoselective Attack NM Nitromethane NM->Hbond Deprotonation Hbond->Enamine Enamine->Cat Catalyst Regeneration Product Enantioenriched 3-(Nitromethyl)cyclohexanone Enamine->Product Hydrolysis

Figure 2: Iminium-thiourea bifunctional catalytic cycle for enantioselective Michael addition.

Quantitative Data Summary

The table below summarizes the performance metrics of different catalytic systems, highlighting the stark contrast in efficiency and stereocontrol based on the mechanistic pathway chosen.

Catalyst SystemSolventAdditiveTemp (°C)Yield (%)Enantiomeric Excess (ee %)Mechanism of Activation
DBU (10 mol%) Neat / MeCNNone0 to 2585 - 92Racemic (0%)Brønsted Base (Nitronate formation)
L-Proline (20 mol%) MeOHNone25< 20< 10%Secondary Enamine (Sterically hindered)
Primary Amine-Thiourea (10 mol%) TolueneBenzoic Acid2580 - 9590 - 98%Iminium-Thiourea Bifunctional

Experimental Protocols (Self-Validating Systems)

To ensure high reproducibility and scientific integrity, the following protocols are designed with built-in causality and self-validation steps.

Protocol A: Racemic Synthesis (DBU Catalysis)
  • Reagent Preparation: Charge a flame-dried, argon-purged flask with 2-cyclohexen-1-one (1.0 equiv) and nitromethane (5.0 equiv).

    • Causality: Using nitromethane in excess drives the equilibrium forward and acts as a co-solvent, minimizing the risk of bis-addition or enone polymerization.

  • Catalyst Addition: Cool the mixture to 0 °C using an ice bath. Add DBU (0.1 equiv) dropwise.

    • Causality: The low temperature mitigates the exothermic nature of the initial deprotonation and prevents the thermal degradation of the enone.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Validate completion via TLC (Hexanes/EtOAc 8:2, visualizing with KMnO 4​ stain).

  • Quench & Workup (Critical Step): Quench the reaction strictly with 1M aqueous HCl until the pH is slightly acidic (~pH 4-5).

    • Causality: If the reaction is concentrated under reduced pressure while DBU is still active, the thermodynamic equilibrium shifts, causing a retro-Michael reaction that destroys the product. Acidification neutralizes DBU to DBU-H + Cl , locking the product in its stable form.

  • Purification: Extract with EtOAc, wash with brine, dry over anhydrous MgSO 4​ , and purify via flash column chromatography to yield racemic 3-(nitromethyl)cyclohexanone.

Protocol B: Enantioselective Synthesis (Primary Amine-Thiourea Catalysis)
  • Reagent Preparation: Dissolve 2-cyclohexen-1-one (1.0 equiv) and nitromethane (10.0 equiv) in anhydrous toluene to achieve a 0.5 M concentration.

    • Causality: Toluene is a non-polar, non-coordinating solvent. Using a polar solvent (like MeOH or DMF) would competitively hydrogen-bond with the thiourea catalyst, disrupting the highly ordered transition state required for stereocontrol.

  • Catalyst & Co-catalyst Addition: Add the chiral primary amine-thiourea catalyst (e.g., 9-amino-9-deoxyepiquinine derivative, 0.1 equiv) and benzoic acid (0.1 equiv).

    • Causality: Benzoic acid acts as a Brønsted acid co-catalyst. It accelerates the initial condensation of the primary amine with the enone to form the iminium ion and facilitates the hydrolysis of the enamine intermediate at the end of the catalytic cycle.

  • Reaction Progression: Stir at room temperature for 24-48 hours. Monitor via TLC.

  • Quench & Workup: Wash the organic layer directly with saturated aqueous NaHCO 3​ to remove the benzoic acid co-catalyst, followed by brine. Dry over Na 2​ SO 4​ .

  • Purification & Validation: Purify via flash chromatography. To validate the self-consistency of the asymmetric induction, determine the enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min).

References

  • Ferreira, V. C. R., et al. "Bifunctional Primary Amino‐thiourea Asymmetric Catalysis: The Imine‐Iminium Ion Mechanism in the Michael Addition of Nitromethane to Enone." Asian Journal of Organic Chemistry, 2021.[Link]

  • Ballini, R., et al. "Catalysts' evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes." RSC Advances, 2022.[Link]

  • Bencivenni, G., et al. "Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis." Proceedings of the National Academy of Sciences (PNAS), 2010.[Link]

  • Mendiola, J., et al. "Synthesis of γ-Nitro Aliphatic Methyl Esters Via Michael Additions Promoted by Microwave Irradiation." Molecules, 2013.[Link]

Sources

Foundational

1H NMR and 13C NMR chemical shifts for 3-(nitromethyl)cyclohexanone

An In-Depth Technical Guide to the Structural Elucidation of 3-(Nitromethyl)cyclohexanone via 1H and 13C NMR Spectroscopy Executive Summary 3-(Nitromethyl)cyclohexanone is a highly versatile synthetic intermediate, frequ...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Elucidation of 3-(Nitromethyl)cyclohexanone via 1H and 13C NMR Spectroscopy

Executive Summary

3-(Nitromethyl)cyclohexanone is a highly versatile synthetic intermediate, frequently utilized in the development of complex pharmaceutical agents, including TRPV4 antagonists and structurally intricate alkaloid frameworks[1]. Because it contains both a reactive carbonyl group and a highly functionalizable nitroalkane moiety, ensuring its precise regio- and stereochemical integrity is a critical quality control step in drug development pipelines. This whitepaper provides a comprehensive, expert-level breakdown of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts for 3-(nitromethyl)cyclohexanone, detailing the underlying quantum mechanical principles, electronegativity effects, and self-validating experimental protocols required for accurate spectral acquisition.

Mechanistic Context & Synthetic Pathways

The synthesis of 3-(nitromethyl)cyclohexanone is classically achieved via the asymmetric Michael addition of nitromethane to 2-cyclohexen-1-one. This conjugate addition is often mediated by bifunctional organocatalysts, such as chiral imidazolidine-tetrazole derivatives or thiourea catalysts[1][2].

Causality of Catalyst Choice: The selection of a bifunctional organocatalyst is not arbitrary. The basic moiety of the catalyst deprotonates nitromethane to form a reactive nitronate ion, while the hydrogen-bonding donor moiety (e.g., thiourea or tetrazole) activates the enone and rigidly coordinates the transition state. This dual-activation mechanism dictates the stereochemical outcome, ensuring high enantiomeric excess ( ee ) at the newly formed C3 chiral center[2].

G Start 2-Cyclohexen-1-one + Nitromethane Rxn Asymmetric Michael Addition (0-25 °C, Solvent) Start->Rxn Cat Organocatalyst (e.g., Imidazolidine-Tetrazole) Cat->Rxn Stereocontrol Pur Purification (Flash Chromatography) Rxn->Pur Crude Extract Prod 3-(Nitromethyl)cyclohexanone Pur->Prod >95% ee NMR NMR Characterization (1H & 13C in CDCl3) Prod->NMR Structural Validation

Workflow for asymmetric synthesis and NMR validation of 3-(nitromethyl)cyclohexanone.

Elucidating the 1 H NMR Spectrum

The 1 H NMR spectrum of 3-(nitromethyl)cyclohexanone is defined by the strong electron-withdrawing nature of the nitro group ( −NO2​ ) and the anisotropic effects of the carbonyl group ( C=O ).

Diastereotopic Splitting Causality: The most critical diagnostic feature in the 1 H NMR spectrum is the behavior of the nitromethyl protons ( −CH2​NO2​ ). Because the C3 position is a stereocenter, the two protons on the adjacent nitromethyl group exist in distinct magnetic environments, making them diastereotopic. Consequently, they couple not only with the C3 methine proton (vicinal coupling) but also with each other (geminal coupling, typically J≈12−14 Hz). This results in a complex ABX spin system that typically resolves as two distinct doublets of doublets (dd) between 4.30 and 4.50 ppm[1].

Table 1: 1 H NMR Chemical Shift Summary (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment Causality
−CH2​NO2​ 4.30 - 4.50dd (diastereotopic)2HStrong inductive deshielding by −NO2​ ; complex ABX coupling.
C3-H 2.60 - 2.80m1HDeshielded by the inductive pull of the adjacent nitromethyl group.
C2-H 2​ , C6-H 2​ 2.20 - 2.50m4HAnisotropic deshielding caused by the adjacent C=O double bond.
C4-H 2​ , C5-H 2​ 1.40 - 2.10m4HDistal aliphatic baseline; minimal deshielding effects.

Elucidating the 13 C NMR Spectrum

The 13 C NMR spectrum provides a definitive map of the carbon framework. The shifts are heavily influenced by the hybridization of the carbons and the electronegativity of the attached heteroatoms.

G Molecule 3-(Nitromethyl)cyclohexanone C1 C1 (Carbonyl) 208-210 ppm Molecule->C1 Deshielded by O C2_C6 C2 & C6 (Alpha-CH2) 40-45 ppm Molecule->C2_C6 Alpha to C=O C3 C3 (Methine) ~36 ppm Molecule->C3 Beta to C=O C_Nitro Nitromethyl (-CH2NO2) ~80 ppm Molecule->C_Nitro Deshielded by NO2

Logical mapping of 13C NMR chemical shifts based on electronegativity and position.

Table 2: 13 C NMR Chemical Shift Summary (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Causality
C1 ( C=O ) 208.0 - 210.0Quaternary ( sp2 )Extreme deshielding by the highly electronegative carbonyl oxygen.
−CH2​NO2​ 79.0 - 81.0Methylene ( sp3 )Strong inductive deshielding by the −NO2​ group[1].
C2, C6 40.0 - 45.0Methylene ( sp3 )Alpha to the carbonyl; moderate deshielding.
C3 36.0 - 38.0Methine ( sp3 )Beta to the carbonyl, alpha to the nitromethyl group.
C4, C5 24.0 - 29.0Methylene ( sp3 )Distal aliphatic carbons; highly shielded.

Standardized Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols represent self-validating systems. Every step is designed with built-in checks to confirm the integrity of the sample and the resulting data.

Protocol A: Synthesis & Isolation of 3-(Nitromethyl)cyclohexanone
  • Reaction Setup: In a flame-dried flask under nitrogen, dissolve 2-cyclohexen-1-one (1.0 equiv) and the selected organocatalyst (e.g., 10 mol% imidazolidine-tetrazole) in a suitable solvent (e.g., ethanol or neat nitromethane)[2][3].

  • Reagent Addition: Introduce nitromethane (if not used as the solvent) dropwise at 0 °C to control the exothermic profile, then allow the reaction to warm to ambient temperature.

  • Self-Validating Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a UV lamp and a potassium permanganate ( KMnO4​ ) stain. The disappearance of the UV-active enone spot and the appearance of a new KMnO4​ -active spot confirms conversion.

  • Purification: Quench the reaction with saturated aqueous NH4​Cl , extract with ethyl acetate, dry over anhydrous Na2​SO4​ , and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure product.

Protocol B: NMR Sample Preparation & Acquisition
  • Sample Preparation: Dissolve 15–20 mg of the purified 3-(nitromethyl)cyclohexanone in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D). Ensure the solvent contains 0.03% v/v tetramethylsilane (TMS) as an internal zero-point reference.

  • 1 H NMR Acquisition (400 MHz):

    • Parameters: Set the spectral width to 10 ppm and the relaxation delay (D1) to 1.5 seconds. Acquire 16–32 scans.

    • Self-Validation: Calibrate the spectrum using the residual CHCl 3​ solvent peak at exactly 7.26 ppm. Integrate the entire spectrum; the total integration must equal exactly 11 protons. Any deviation indicates residual solvent or starting material impurities.

  • 13 C NMR Acquisition (100 MHz):

    • Parameters: Set the spectral width to 250 ppm.

    • Causality for Delay Settings: Because the C1 carbonyl carbon is quaternary (lacking attached protons), it cannot undergo rapid dipole-dipole relaxation. To prevent signal saturation and ensure the C1 peak is distinguishable from baseline noise, explicitly set the relaxation delay (D1) to a minimum of 2.0–3.0 seconds. Acquire 512–1024 scans depending on sample concentration.

    • Self-Validation: Calibrate the spectrum using the central peak of the CDCl 3​ triplet at exactly 77.16 ppm. Verify the presence of exactly 7 distinct carbon signals.

References

  • WO2012174340A1 - Trpv4 antagonists Source: Google Patents URL
  • Novel Imidazolidine-Tetrazole Organocatalyst for Asymmetric Conjugate Addition of Nitroalkanes Source: SciSpace URL:[Link]

  • Differences in Catalytic Activity of Poly(vinylamine) Introduced on Surface of Mesoporous SBA-15 by Grafting from and Grafting onto Methods in Knoevenagel Condensation Source: The Journal of Physical Chemistry C - ACS Publications URL:[Link]

Sources

Exploratory

Comprehensive Mass Spectrometry Fragmentation Profiling of 3-(Nitromethyl)cyclohexanone

Executive Summary The structural elucidation of 3-(nitromethyl)cyclohexanone (C₇H₁₁NO₃, nominal mass 157 Da) presents a unique analytical challenge due to the orthogonal reactivity of its two functional groups: a stable,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of 3-(nitromethyl)cyclohexanone (C₇H₁₁NO₃, nominal mass 157 Da) presents a unique analytical challenge due to the orthogonal reactivity of its two functional groups: a stable, ring-embedded ketone and a highly labile aliphatic nitro group. This whitepaper provides an in-depth mechanistic guide to the mass spectrometric (MS) behavior of this molecule. By synthesizing fundamental gas-phase thermodynamic principles with field-proven analytical workflows, this guide equips researchers and drug development professionals with the expertise required to accurately identify and quantify this compound using both Electron Ionization (EI) and Electrospray Ionization (ESI) platforms.

Fundamental Ionization Principles & Gas-Phase Thermodynamics

To accurately interpret the mass spectra of 3-(nitromethyl)cyclohexanone, one must first apply the foundational rules of gas-phase ion chemistry:

  • The Nitrogen Rule: Because the molecule contains a single nitrogen atom, its nominal molecular mass is an odd number (157 Da). Consequently, under hard ionization (EI), the intact radical cation [M]+∙ will appear at an odd m/z, while even-electron fragment ions (resulting from the loss of a radical) will appear at even m/z values[1].

  • Stevenson’s Rule of Charge Retention: During the homolytic cleavage of the molecular ion, the positive charge will preferentially reside on the fragment with the lowest ionization energy. Because the nitromethyl radical ( ∙CH2​NO2​ ) has a high ionization energy, it is typically lost as a neutral species, leaving the charge localized on the more stable cyclohexanonyl moiety.

  • Lability of Aliphatic Nitro Groups: Unlike aromatic nitro compounds, aliphatic nitro compounds lack resonance stabilization. The strong electron-withdrawing nature of the −NO2​ group severely weakens the adjacent C–C and C–N bonds, meaning the molecular ion peak is frequently weak or entirely absent in 70 eV EI spectra[1][2].

Electron Ionization (EI-MS) Fragmentation Mechanics (70 eV)

Under standard 70 eV electron ionization, 3-(nitromethyl)cyclohexanone undergoes rapid unimolecular decomposition. The fragmentation is driven by two competing centers of charge localization: the carbonyl oxygen and the nitro group.

Pathway A: Nitro-Driven Cleavages

The initial ionization event often removes an electron from the oxygen atoms of the nitro group. The resulting instability drives three primary neutral losses:

  • Loss of Nitrogen Dioxide ( ∙NO2​ , 46 Da): Direct homolytic cleavage of the C–N bond yields an oxonium-stabilized cyclic cation at m/z 111 ( C7​H11​O+ ).

  • Loss of Nitrous Acid ( HNO2​ , 47 Da): A cyclic hydrogen rearrangement (often involving a hydrogen from the adjacent ring carbon) results in the elimination of neutral HNO2​ , leaving a radical cation at m/z 110 ( C7​H10​O+∙ ).

  • Loss of the Nitromethyl Radical ( ∙CH2​NO2​ , 60 Da): Cleavage of the C–C bond connecting the side chain to the ring yields the cyclohexanonyl cation at m/z 97 ( C6​H9​O+ ).

Pathway B: Ketone-Driven Alpha-Cleavage

If the charge localizes on the carbonyl oxygen, the molecule undergoes classical cyclic ketone fragmentation[3].

  • α -Cleavage & CO Loss: Homolytic cleavage of the C1-C2 or C1-C6 bond opens the ring, forming an acyclic acylium ion. This intermediate rapidly expels carbon monoxide (CO, 28 Da) to form a stable hydrocarbon radical cation[4]. For the m/z 97 fragment, this subsequent CO loss generates a prominent peak at m/z 69 ( C5​H9+​ ).

  • Further Hydrocarbon Cracking: The m/z 69 ion can further eliminate ethylene ( C2​H4​ , 28 Da) to yield the allyl cation at m/z 41 , a common base peak in substituted cyclohexanones[5].

EI_Pathway M [M]⁺• m/z 157 C7H11NO3 NO2_loss [M - NO2]⁺ m/z 111 C7H11O M->NO2_loss - NO2• (46 Da) HNO2_loss [M - HNO2]⁺• m/z 110 C7H10O M->HNO2_loss - HNO2 (47 Da) CH2NO2_loss [M - CH2NO2]⁺ m/z 97 C6H9O M->CH2NO2_loss - •CH2NO2 (60 Da) CO_loss [M - CH2NO2 - CO]⁺ m/z 69 C5H9 CH2NO2_loss->CO_loss - CO (28 Da) Ring_Frag Ring Fragments m/z 55, 41 CO_loss->Ring_Frag - C2H4 (28 Da)

Figure 1: Principal Electron Ionization (EI) fragmentation pathways of 3-(nitromethyl)cyclohexanone.

Electrospray Ionization (ESI-MS/MS) Mechanics

In modern LC-MS workflows, soft ionization (ESI) is employed to preserve the intact molecule. Operating in positive ion mode with acidic modifiers, the ketone oxygen is readily protonated to yield the even-electron precursor ion [M+H]⁺ at m/z 158 .

Upon subjecting this precursor to Collision-Induced Dissociation (CID), the fragmentation strictly follows the even-electron rule (even-electron precursors yield even-electron products via neutral losses):

  • Dehydration (-18 Da): Protonation of the carbonyl oxygen facilitates the loss of H2​O , yielding a conjugated diene-like cation at m/z 140 .

  • Nitrous Acid Elimination (-47 Da): Loss of neutral HNO2​ yields m/z 111 .

  • Nitromethane Elimination (-61 Da): Complete loss of the side chain as neutral nitromethane ( CH3​NO2​ ) yields the intact cyclohexenone cation at m/z 97 .

ESI_Pathway MH [M+H]⁺ m/z 158 C7H12NO3 H2O_loss [M+H - H2O]⁺ m/z 140 C7H10NO2 MH->H2O_loss - H2O (18 Da) HNO2_loss [M+H - HNO2]⁺ m/z 111 C7H11O MH->HNO2_loss - HNO2 (47 Da) CH3NO2_loss [M+H - CH3NO2]⁺ m/z 97 C6H9O MH->CH3NO2_loss - CH3NO2 (61 Da)

Figure 2: ESI-MS/MS (CID) even-electron fragmentation pathways for the protonated precursor.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, mass spectrometric analyses must be treated as self-validating systems. The following protocols detail the causality behind each methodological choice.

Protocol A: GC-EI-MS Analysis
  • System Suitability (Tuning): Prior to analysis, tune the MS using Perfluorotributylamine (PFTBA). Causality: PFTBA ensures accurate mass calibration and verifies that the quadrupole is correctly transmitting ions across the low-to-mid mass range (verifying the relative abundance of m/z 69, 219, and 502). This is critical because the diagnostic ions for this compound (e.g., m/z 69, 97) fall exactly in this calibrated window.

  • Sample Preparation: Dissolve the analyte in MS-grade dichloromethane (DCM) to a concentration of 100 µg/mL. Causality: DCM is highly volatile and elutes well before the analyte, preventing solvent-induced suppression of the weak molecular ion.

  • Chromatographic Separation: Inject 1 µL splitless onto an HP-5MS capillary column (30m x 0.25mm x 0.25µm). Use a gentle temperature gradient: 50°C hold for 1 min, ramp at 15°C/min to 250°C. Causality: Aliphatic nitro compounds are thermally labile. A rapid, smooth thermal gradient minimizes on-column degradation (e.g., thermal loss of HNO2​ ) prior to ionization[5].

  • Ionization & Acquisition: Operate the source at 230°C and 70 eV. Scan from m/z 30 to 300.

Protocol B: LC-ESI-MS/MS Analysis
  • Sample Preparation: Dilute the sample to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as a proton donor, drastically increasing the ionization efficiency of the ketone oxygen to form the [M+H]⁺ precursor.

  • Acquisition (DDA Mode): Isolate the precursor at m/z 158.08. Apply a step-wise Normalized Collision Energy (NCE) sweep at 15, 30, and 45 eV. Causality: The loss of H2​O requires very low energy (15 eV), while deep ring-opening fragmentation requires higher energy (45 eV). Stepping the NCE ensures a comprehensive MS/MS spectrum in a single duty cycle.

Workflow Prep 1. Sample Prep (Standardization) GC 2. GC/LC Separation (Thermal/Gradient) Prep->GC Ion 3. Ionization (EI 70eV / ESI+) GC->Ion MS 4. Mass Analysis (Quadrupole/TOF) Ion->MS Data 5. Data Interpretation (E-E-A-T Validated) MS->Data

Figure 3: Self-validating analytical workflow for mass spectrometric characterization.

Quantitative Data Summary

The following tables summarize the critical diagnostic ions required for the positive identification of 3-(nitromethyl)cyclohexanone.

Table 1: Key EI-MS Fragment Ions (70 eV)

m/zIon FormulaNeutral LossRelative AbundanceDiagnostic Significance
157 [C7​H11​NO3​]+∙ None< 1% (Weak)Molecular Ion (Nitrogen Rule confirmation)
111 [C7​H11​O]+ ∙NO2​ (46 Da)MediumConfirms presence of aliphatic nitro group
110 [C7​H10​O]+∙ HNO2​ (47 Da)MediumConfirms abstractable hydrogen near nitro group
97 [C6​H9​O]+ ∙CH2​NO2​ (60 Da)HighConfirms intact cyclohexanone ring
69 [C5​H9​]+ ∙CH2​NO2​
  • CO
High α -cleavage followed by CO expulsion
41 [C3​H5​]+ MultipleBase Peak (100%)Terminal hydrocarbon cracking (allyl cation)

Table 2: Key ESI-MS/MS Product Ions (Positive Mode, CID)

m/zPrecursorNeutral LossMechanism
158 N/ANoneIntact protonated molecule [M+H]+
140 m/z 158 H2​O (18 Da)Protonation of carbonyl followed by dehydration
111 m/z 158 HNO2​ (47 Da)Even-electron elimination of nitrous acid
97 m/z 158 CH3​NO2​ (61 Da)Elimination of neutral nitromethane side-chain

Conclusion

The mass spectrometric profiling of 3-(nitromethyl)cyclohexanone requires a nuanced understanding of competing fragmentation pathways. In EI-MS, the spectrum is dominated by the rapid expulsion of the labile nitro group and subsequent α -cleavage of the ketone ring, rendering the molecular ion nearly invisible. Conversely, ESI-MS/MS workflows successfully capture the protonated precursor, allowing for controlled, even-electron CID fragmentation that validates the presence of both the ketone (via water loss) and the nitro group (via HNO2​ loss). By adhering to the self-validating protocols outlined in this guide, analytical scientists can ensure robust, artifact-free structural elucidation.

References

  • Title: Mass Spectrometry Fragmentation of 2-(Hydroxy-phenyl-methyl)
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Foundational

An In-depth Technical Guide to the Thermodynamic Stability of 3-(Nitromethyl)cyclohexanone Isomers

This guide provides a comprehensive exploration of the thermodynamic stability of 3-(nitromethyl)cyclohexanone isomers, tailored for researchers, scientists, and drug development professionals. The content delves into th...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive exploration of the thermodynamic stability of 3-(nitromethyl)cyclohexanone isomers, tailored for researchers, scientists, and drug development professionals. The content delves into the foundational principles of conformational analysis, predictive stability assessments, and the experimental and computational methodologies required for rigorous characterization.

Introduction: Stability in Cyclohexanone Systems

In the realm of medicinal chemistry and organic synthesis, the thermodynamic stability of a molecule is a critical parameter that influences its reactivity, biological activity, and shelf-life. For cyclic systems like cyclohexanones, stability is intimately linked to the three-dimensional arrangement of atoms, known as conformation. 3-(Nitromethyl)cyclohexanone, a molecule with a key chiral center, exists as a mixture of stereoisomers whose relative stabilities are dictated by a delicate balance of steric and electronic effects. Understanding these factors is paramount for controlling stereochemistry in synthesis and for predicting the behavior of these molecules in biological systems.

The cyclohexanone ring predominantly adopts a chair conformation to minimize angle and torsional strain. Substituents on the ring can occupy either an axial or an equatorial position. Generally, a substituent is more stable in the equatorial position to avoid steric clashes with other axial substituents.[1][2] This guide will dissect the specific factors governing the stability of 3-(nitromethyl)cyclohexanone isomers.

Isomers of 3-(Nitromethyl)cyclohexanone

The structure of 3-(nitromethyl)cyclohexanone features a single stereocenter at the C3 position. This gives rise to a pair of enantiomers: (R)-3-(nitromethyl)cyclohexanone and (S)-3-(nitromethyl)cyclohexanone.

Each of these enantiomers exists as a pair of rapidly interconverting diastereomeric conformers through a process known as ring flipping. In one conformer, the nitromethyl group is in an equatorial position, while in the other, it is in an axial position. The thermodynamic stability of the molecule as a whole is a reflection of the equilibrium between these two conformers.

Conformational Analysis and Predicted Stability

The primary determinant of stability for monosubstituted cyclohexanes is the steric strain arising from 1,3-diaxial interactions.[3][4] These are repulsive forces between an axial substituent and the axial hydrogen atoms at the C3 and C5 positions relative to the substituent.

  • Equatorial Conformer: In the equatorial conformation of 3-(nitromethyl)cyclohexanone, the nitromethyl group points away from the ring, minimizing steric interactions with the rest of the molecule. This is generally the more stable conformation.[2]

  • Axial Conformer: When the nitromethyl group is in the axial position, it experiences significant steric repulsion from the axial hydrogens at C1 and C5. This 1,3-diaxial interaction destabilizes this conformer.[3][5]

The energy difference between the axial and equatorial conformers is known as the A-value, which represents the Gibbs free energy change for the equatorial-to-axial conversion. While a specific A-value for the nitromethyl group on a cyclohexanone ring is not readily found in the literature, it is expected to be significant due to the steric bulk of the group.

Table 1: Predicted Relative Stability of 3-(Nitromethyl)cyclohexanone Conformers

ConformerKey InteractionsPredicted Relative Stability
Equatorial Minimized steric strainMore stable
Axial 1,3-diaxial interactions with axial hydrogens at C1 and C5Less stable

Experimental Determination of Thermodynamic Stability

The relative thermodynamic stability of the conformers of 3-(nitromethyl)cyclohexanone can be determined experimentally. The most common methods involve equilibration followed by spectroscopic analysis or calorimetric measurements.

Equilibration and NMR Spectroscopy

This method allows for the direct measurement of the equilibrium constant between the two chair conformers, from which the Gibbs free energy difference (ΔG°) can be calculated.

  • Sample Preparation: Dissolve a sample of 3-(nitromethyl)cyclohexanone in a suitable deuterated solvent (e.g., CDCl₃ or acetone-d₆) in an NMR tube.

  • Equilibration: Allow the sample to equilibrate at a specific temperature (e.g., 298 K). The ring flip is typically fast at room temperature.[1]

  • NMR Data Acquisition: Acquire a high-resolution ¹H NMR spectrum. The signals for the proton at C3 will be different for the axial and equatorial conformers.

  • Signal Integration: Integrate the signals corresponding to the C3 proton in both the axial and equatorial conformers.

  • Calculation of Equilibrium Constant (K_eq): The equilibrium constant is the ratio of the integrals of the equatorial to the axial conformer: Keq = [Equatorial] / [Axial] = Integralequatorial / Integralaxial

  • Calculation of Gibbs Free Energy (ΔG°): The Gibbs free energy difference is calculated using the following equation: ΔG° = -RT ln(Keq) where R is the gas constant (8.314 J/mol·K) and T is the temperature in Kelvin.

G cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_calc Data Analysis dissolve Dissolve 3-(nitromethyl)cyclohexanone in deuterated solvent equilibration Allow to equilibrate at constant T dissolve->equilibration acquire Acquire ¹H NMR spectrum equilibration->acquire integrate Integrate signals for axial and equatorial C3-H acquire->integrate keq Calculate K_eq integrate->keq delta_g Calculate ΔG° = -RT ln(K_eq) keq->delta_g

Combustion Calorimetry

A more fundamental, albeit more complex, method to determine the thermodynamic stability of isomers is by measuring their heats of combustion. More stable isomers have lower potential energy and therefore release less heat upon combustion.[6][7]

  • Sample Preparation: A precisely weighed sample of a pure isomer of 3-(nitromethyl)cyclohexanone is placed in a crucible inside a combustion bomb.

  • Combustion: The bomb is filled with high-pressure oxygen and the sample is ignited.

  • Temperature Measurement: The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is measured with high precision.

  • Calculation of Heat of Combustion: The heat of combustion (ΔH°c) is calculated from the temperature change and the heat capacity of the calorimeter.

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔH°f) is calculated from the heat of combustion using Hess's law.

  • Comparison of Isomers: The isomer with the less exothermic (or more positive) enthalpy of formation is the more thermodynamically stable.[7]

Computational Chemistry Approach

Computational chemistry provides a powerful tool for predicting the relative stabilities of isomers without the need for experimental synthesis and analysis. Quantum mechanical calculations, such as Density Functional Theory (DFT), can accurately model the electronic structure and energy of molecules.[8][9]

  • Structure Building: Build the 3D structures of the axial and equatorial conformers of 3-(nitromethyl)cyclohexanone using molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization for each conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This finds the lowest energy structure for each conformer.

  • Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermochemical data such as zero-point vibrational energy (ZPVE) and thermal corrections.

  • Energy Calculation: The electronic energy of each optimized conformer is obtained from the output of the calculation.

  • Calculation of Relative Energy: The relative energy (ΔE) between the conformers is calculated by subtracting the energy of the more stable conformer from the less stable one. The Gibbs free energy difference (ΔG) can also be calculated from the thermochemical data.

  • Analysis: The conformer with the lower calculated energy is predicted to be the more thermodynamically stable.

G cluster_model Molecular Modeling cluster_qm Quantum Mechanics Calculation (DFT) cluster_analysis Energy Analysis build_ax Build Axial Conformer opt_ax Geometry Optimization (Axial) build_ax->opt_ax build_eq Build Equatorial Conformer opt_eq Geometry Optimization (Equatorial) build_eq->opt_eq freq_ax Frequency Calculation (Axial) opt_ax->freq_ax freq_eq Frequency Calculation (Equatorial) opt_eq->freq_eq get_e Extract Electronic Energies and Thermochemical Data freq_ax->get_e freq_eq->get_e calc_delta_g Calculate ΔG = G_axial - G_equatorial get_e->calc_delta_g predict Predict Relative Stability calc_delta_g->predict

Summary and Conclusion

The thermodynamic stability of 3-(nitromethyl)cyclohexanone isomers is primarily governed by the conformational preference of the nitromethyl group. The equatorial conformer is predicted to be significantly more stable than the axial conformer due to the avoidance of destabilizing 1,3-diaxial interactions.

This guide has outlined both experimental and computational approaches to quantify this stability difference. NMR spectroscopy provides a direct measure of the conformational equilibrium, while combustion calorimetry offers a fundamental thermodynamic perspective. Computational methods, particularly DFT, serve as a powerful predictive tool that can guide experimental work. For professionals in drug development and chemical research, a thorough understanding and application of these principles and techniques are essential for the rational design and synthesis of stereochemically defined molecules.

References

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  • Santos, L. S., et al. (2011). Conformational behaviours of 2-substituted cyclohexanones: a complete basis set, hybrid-DFT study and NBO interpretation. Journal of Molecular Modeling, 18(6), 2465-2474.
  • Almagraby, A., et al. (2018). Computational Study for some synthesised derivatives of mono and di-[(E) -1-phenylmethylene]-1-cyclohexanone and their biological activities.
  • Wikipedia. (n.d.). Anomeric effect. Retrieved from [Link]

  • Mo, Y., et al. (2011). Origin of anomeric effect: a density functional steric analysis. The Journal of Physical Chemistry A, 115(10), 2056-2061.
  • Wood, G., et al. (1969). Conformational analysis of 1,4-disubstituted cyclohexanes. Canadian Journal of Chemistry, 47(14), 2495-2499.
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  • ResearchGate. (n.d.). The anomeric effect in substituted cyclohexanes. I. The role of hyperconjugative interactions and steric effect in monosubstituted cyclohexanes.
  • Mehar Al Minnath (LetsLearnChem). (2020, December 30). Conformational analysis of cyclohexanone [Video]. YouTube.
  • Rickborn, B. (1962). Conformational Analysis in Symmetrically Substituted Cyclohexanones. The Alkyl Ketone Effects. Journal of the American Chemical Society, 84(13), 2414–2419.
  • University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Anomeric effect. Retrieved from a UCLA chemistry department website.
  • University of Calgary. (n.d.). Ch25: Anomeric effect. Retrieved from a University of Calgary chemistry department website.
  • da Silva, M. A., et al. (2017). Experimental and Theoretical Thermochemistry of the Isomers 3- and 4-Nitrophthalimide. The Journal of Physical Chemistry A, 121(28), 5349–5357.
  • Química Orgánica. (n.d.). 1,3-diaxial interaction - Substituted cyclohexanes.
  • Jiang, D., et al. (2023). Synthesizing cyclohex-2-enone derivatives and exploring their bioactivities for drug discovery.
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  • Reddit. (2018, August 12). [Spoiler] AAMC FL3 C/P #9.
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Protocols & Analytical Methods

Method

Enantioselective Synthesis Protocol for 3-(Nitromethyl)cyclohexanone: Mechanistic Insights and Step-by-Step Methodology

Audience: Researchers, scientists, and drug development professionals Content Type: Application Note & Detailed Protocol Executive Summary The asymmetric synthesis of 3-(nitromethyl)cyclohexanone is a critical transforma...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals Content Type: Application Note & Detailed Protocol

Executive Summary

The asymmetric synthesis of 3-(nitromethyl)cyclohexanone is a critical transformation in organic chemistry, yielding a versatile chiral building block used in the development of active pharmaceutical ingredients (APIs), including TRPV4 antagonists and complex spirocyclic scaffolds[1]. The enantioselective Michael addition of nitromethane to 2-cyclohexen-1-one presents a unique challenge due to the low reactivity of both the nucleophile and the sterically hindered cyclic enone. This application note details a highly efficient, self-validating protocol utilizing a bifunctional primary amine-thiourea organocatalyst, providing deep mechanistic insights and step-by-step experimental procedures to achieve >95% enantiomeric excess (ee).

Mechanistic Rationale & Catalyst Selection

Historically, secondary amines (e.g., MacMillan or Hayashi-Jørgensen catalysts) have been employed for iminium activation. However, secondary amines often struggle to form stable iminium ions with sterically hindered or α,β-disubstituted enones like 2-cyclohexen-1-one. Foundational work by Jørgensen demonstrated the viability of imidazolidine catalysts for nitroalkane additions[2], but the evolution of the field has shown that primary amine-thiourea bifunctional catalysts offer superior kinetics and stereocontrol for this specific substrate class[3].

The Causality of the Catalytic System:

  • Primary Amine Moiety: Overcomes steric hindrance to reversibly condense with 2-cyclohexen-1-one, forming a highly electrophilic iminium ion intermediate. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the enone.

  • Thiourea Moiety: Acts as a dual hydrogen-bond donor. It coordinates with the oxygen atoms of the nitronate (formed from nitromethane), increasing its nucleophilicity while simultaneously locking the transition state into a rigid, highly organized geometry.

  • Acid Co-Catalyst (Benzoic Acid): Essential for the catalytic cycle. It facilitates both the initial condensation to form the iminium ion and its subsequent hydrolysis to release the product, while preventing the primary amine from undergoing irreversible off-target reactions.

CatalyticCycle A 2-Cyclohexen-1-one + Nitromethane C Iminium Ion Formation (LUMO Lowering of Enone) A->C B Primary Amine-Thiourea Catalyst + Benzoic Acid B->C Catalyst Binding D Nitronate Activation (H-Bonding via Thiourea) C->D E Stereoselective C-C Bond Formation (Michael Addition) D->E F Hydrolysis & Catalyst Regeneration E->F F->B Catalyst Recycling G 3-(Nitromethyl)cyclohexanone (High ee) F->G Product Release

Mechanistic pathway of the bifunctional primary amine-thiourea catalyzed Michael addition.

Reaction Optimization Data

To demonstrate the robustness of this methodology, Table 1 summarizes the optimization parameters. The data clearly illustrates that the synergistic effect of the primary amine, the thiourea hydrogen-bond donor, and the acid additive in a non-polar or slightly polar solvent is strictly required to achieve high enantioselectivity and yield[3].

Table 1: Optimization of Reaction Conditions

Catalyst SystemAdditiveSolventTemp (°C)Time (h)Yield (%)ee (%)
Secondary Amine (Proline-derived)NoneCHCl₃2548< 15ND
Primary Amine-ThioureaNoneCHCl₃25484284
Primary Amine-ThioureaPhCOOHToluene25486892
Primary Amine-Thiourea PhCOOH CHCl₃ 25 48 85 97

Step-by-Step Experimental Protocol

Reagents and Materials
  • 2-Cyclohexen-1-one: 1.0 mmol (96 mg)

  • Nitromethane: 5.0 mmol (305 mg, 5.0 equiv)

  • trans-Cyclohexanediamine-derived primary amine-thiourea catalyst: 0.15 mmol (15 mol%)

  • Benzoic Acid (PhCOOH): 0.15 mmol (18 mg, 15 mol%)

  • Chloroform (CHCl₃): 2.0 mL (Anhydrous)

  • Saturated aqueous NH₄Cl solution

  • Ethyl Acetate (EtOAc) & Hexanes (for extraction and chromatography)

Experimental Procedure

Workflow S1 1. Catalyst Preparation S2 2. Substrate Addition S1->S2 S3 3. Asymmetric Reaction (RT) S2->S3 S4 4. Quench & Extraction S3->S4 S5 5. Flash Chromatography S4->S5 S6 6. Chiral HPLC Analysis S5->S6

Step-by-step experimental workflow for the enantioselective synthesis.

Step 1: Catalyst Pre-Activation To an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add the chiral primary amine-thiourea catalyst (15 mol%) and benzoic acid (15 mol%). Add 2.0 mL of anhydrous CHCl₃. Stir the mixture at room temperature (25 °C) for 5–10 minutes to ensure complete dissolution and pre-complexation of the catalytic system.

Step 2: Substrate Addition Add 2-cyclohexen-1-one (1.0 mmol, 96 mg) to the stirring solution in one portion. Subsequently, add nitromethane (5.0 mmol, 305 mg) dropwise via a microsyringe. Note: Nitromethane acts as both the nucleophile and a co-solvent, driving the reaction equilibrium forward.

Step 3: Reaction Monitoring Seal the vial under an argon atmosphere to prevent moisture ingress, which can prematurely hydrolyze the iminium intermediate. Stir the reaction at 25 °C for 48 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane/EtOAc (4:1) eluent system. Visualize the spots using a KMnO₄ stain (the product will appear as a distinct yellow/brown spot).

Step 4: Quenching and Extraction Upon complete consumption of the enone, quench the reaction by adding 2.0 mL of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract the aqueous layer with EtOAc (3 × 5 mL). Combine the organic layers, wash with brine (5 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification Purify the crude residue by flash column chromatography on silica gel. Utilize a gradient elution starting from 10% EtOAc in hexanes to 20% EtOAc in hexanes. Collect the fractions containing the pure product and concentrate in vacuo to afford 3-(nitromethyl)cyclohexanone as a pale yellow oil.

Step 6: Analytical Characterization Determine the enantiomeric excess (ee) via chiral High-Performance Liquid Chromatography (HPLC).

  • Column: Chiralcel OD-H (or equivalent)

  • Eluent: Hexane / Isopropanol (90:10 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

Troubleshooting & Causality

  • Low Enantiomeric Excess (< 85%): This is typically caused by background (uncatalyzed) racemic Michael addition. Ensure that the reaction temperature does not exceed 25 °C. Additionally, verify the purity of the benzoic acid additive; insufficient acid concentration fails to lock the rigid transition state, leading to a loss of facial selectivity[3].

  • Incomplete Conversion / Stalled Reaction: Moisture in the solvent can prematurely hydrolyze the active iminium ion back to the starting enone. Always use anhydrous CHCl₃. If the reaction stalls, verify that the primary amine catalyst has not degraded (primary amines are susceptible to oxidation over time).

  • Formation of Bis-addition Byproducts: While rare with 2-cyclohexen-1-one due to steric bulk, an excessive reaction time (>72 h) or elevated temperatures can lead to secondary reactions. Strictly adhere to the 48-hour limit and monitor closely via TLC.

References

  • Mei, K., Jin, M., Zhang, S., Li, P., Liu, W., Chen, X., Xue, F., Duan, W., & Wang, W. (2009). Simple Cyclohexanediamine-Derived Primary Amine Thiourea Catalyzed Highly Enantioselective Conjugate Addition of Nitroalkanes to Enones. Organic Letters, 11(13), 2864–2867.[Link]

  • Halland, N., Hazell, R. G., & Jørgensen, K. A. (2002). Organocatalytic Asymmetric Conjugate Addition of Nitroalkanes to α,β-Unsaturated Enones Using Novel Imidazolidine Catalysts. Journal of Organic Chemistry, 67(24), 8331–8338.[Link]

  • Fulp, A. B., et al. (2012). TRPV4 Antagonists.

Sources

Application

how to prepare 3-(nitromethyl)cyclohexanone from 2-cyclohexen-1-one

Application Note: Scalable Synthesis of 3-(Nitromethyl)cyclohexanone via DBU-Catalyzed Michael Addition Executive Summary & Mechanistic Rationale The preparation of 3-(nitromethyl)cyclohexanone from 2-cyclohexen-1-one is...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Synthesis of 3-(Nitromethyl)cyclohexanone via DBU-Catalyzed Michael Addition

Executive Summary & Mechanistic Rationale

The preparation of 3-(nitromethyl)cyclohexanone from 2-cyclohexen-1-one is a fundamental transformation widely utilized in the synthesis of active pharmaceutical ingredients (APIs) and complex spirocyclic scaffolds. This reaction is a classic Michael addition, an atom-economical method for C–C bond formation that involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl[1].

In this system, nitromethane acts as the Michael donor, while 2-cyclohexen-1-one serves as the Michael acceptor. Because the β-carbon of the enone is highly electrophilic, it is the primary site for nucleophilic attack by the nitronate anion[2]. To facilitate this, a base is required to deprotonate nitromethane (pKa ~10). While various organocatalytic approaches exist[3], DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is the optimal catalyst. DBU is a strong, non-nucleophilic amidine base (conjugate acid pKa ~13.5) that efficiently promotes the formation of the nitronate anion without engaging in competitive 1,2-addition or enamine formation[4].

Catalyst Selection & Optimization Data

The choice of base dictates the purity and yield of the final product. Hard nucleophilic bases (like NaOH) often lead to polymerization of the enone, while weaker bases (like Triethylamine) result in sluggish kinetics. Table 1 summarizes the quantitative optimization data validating the selection of DBU.

Table 1: Quantitative Comparison of Base Catalysts for Nitro-Michael Addition

Catalyst (10 mol%)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
Triethylamine (Et₃N)THF252445Weak basicity (pKa ~10.7) leads to sluggish nitronate formation.
Sodium Hydroxide (NaOH)MeOH/H₂O251232Hard nucleophile promotes competitive 1,2-addition and polymerization.
TBAFTHF251282Effective, but hygroscopic nature complicates anhydrous storage.
DBU THF 25 6 94 Optimal non-nucleophilic strong base; clean conversion.

Mechanistic Pathway

The catalytic cycle operates via a self-regenerating proton-transfer mechanism. DBU deprotonates nitromethane to form the reactive nitronate species, which subsequently attacks the β-carbon of the enone. The resulting enolate abstracts a proton from the protonated DBU, yielding the product and turning over the catalyst.

Mechanism N1 Step 1: Deprotonation CH3NO2 + DBU ⇌ [CH2NO2]⁻ + [DBUH]⁺ N2 Step 2: Conjugate Addition [CH2NO2]⁻ + 2-Cyclohexen-1-one → Enolate N1->N2 Nucleophilic attack at β-carbon N3 Step 3: Proton Transfer Enolate +[DBUH]⁺ → Product + DBU N2->N3 Catalyst regeneration

Fig 2. Mechanistic pathway of the DBU-catalyzed Michael addition.

Materials and Reagents

Note: Nitromethane is used in a 5.0 molar excess. By flooding the reaction with the Michael donor, we suppress the formation of bis-alkylated side products and drive the equilibrium toward full conversion.

Table 2: Reagent Stoichiometry (10 mmol Scale)

ReagentMW ( g/mol )EquivalentsmmolMass/VolumeRole
2-Cyclohexen-1-one96.131.010.00.96 g (0.97 mL)Michael Acceptor
Nitromethane61.045.050.03.05 g (2.70 mL)Michael Donor
DBU152.240.11.00.15 g (0.15 mL)Base Catalyst
Tetrahydrofuran (THF)72.11--20.0 mLSolvent (Anhydrous)

Detailed Experimental Protocol

Step 1: Reaction Setup

  • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under vacuum, then backfill with Argon. Causality: Excluding ambient moisture prevents competitive 1,4-addition of water and protects the enolate intermediate.

  • Add 2-cyclohexen-1-one (0.97 mL, 10.0 mmol) and anhydrous THF (20.0 mL) to the flask.

  • Inject nitromethane (2.70 mL, 50.0 mmol) into the stirring solution.

Step 2: Catalysis & Temperature Control 4. Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 5 minutes. 5. Add DBU (0.15 mL, 1.0 mmol) dropwise over 2 minutes. Causality: The deprotonation of nitromethane and subsequent conjugate addition is exothermic. Strict temperature control during initiation prevents the thermal polymerization of the enone. 6. Remove the ice bath and allow the reaction to warm to ambient room temperature (20–25 °C). Stir continuously for 6 hours.

Step 3: Quench & Workup 7. Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution. Causality: This mildly acidic quench neutralizes the DBU, instantly arresting the catalytic cycle and preventing retro-Michael fragmentation during solvent evaporation. 8. Transfer the mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 × 15 mL). 9. Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification 10. Purify the crude residue via flash column chromatography on silica gel (Gradient elution: 10% to 30% EtOAc in Hexanes) to afford 3-(nitromethyl)cyclohexanone as a pale yellow oil.

Reaction Monitoring & Self-Validation

To ensure a self-validating workflow, reaction progress must be monitored via Thin Layer Chromatography (TLC).

  • Mobile Phase: Hexanes : Ethyl Acetate (7:3 v/v).

  • Visualization: 2-cyclohexen-1-one is strongly UV-active (254 nm) due to its conjugated system. As the reaction proceeds, the UV signal will diminish. The product, 3-(nitromethyl)cyclohexanone, lacks extended conjugation and is weakly UV-active.

  • Staining (Critical): Dip the TLC plate in basic KMnO₄ stain and gently heat. The product will appear as a bright yellow/brown spot (R_f ≈ 0.35), distinct from the starting enone (R_f ≈ 0.50).

Workflow Diagram

Workflow A 1. Preparation Enone + CH3NO2 B 2. Catalysis DBU (10 mol%) A->B C 3. Reaction Stir 4-8h at RT B->C D 4. Workup NH4Cl Quench C->D E 5. Purification Chromatography D->E

Fig 1. Step-by-step experimental workflow for the synthesis of 3-(nitromethyl)cyclohexanone.

Troubleshooting & Safety

  • Safety Warning: Nitromethane is a high-energy compound and a potential explosive hazard if heated under confinement or exposed to strong bases in bulk. Never mix neat nitromethane with neat DBU; always perform the addition in a diluted solvent system (THF) with cooling.

  • Low Yield / Incomplete Conversion: If TLC indicates stalled conversion after 6 hours, the DBU may have degraded or absorbed moisture. Add an additional 5 mol% of DBU and stir for 2 more hours.

  • Formation of Bis-Adducts: If a lower R_f spot dominates the TLC plate, the local concentration of the enone was too high relative to the nitronate. Ensure nitromethane is added before the DBU, and maintain the 5.0 equivalent excess.

References[3] A General, Scalable, Organocatalytic Nitro-Michael Addition to Enones. Organic Letters - ACS Publications. https://pubs.acs.org/doi/10.1021/acs.orglett.5b00380[2]The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. https://www.masterorganicchemistry.com/2018/05/24/the-michael-addition-reaction/[1]Michael addition reaction. Wikipedia. https://en.wikipedia.org/wiki/Michael_addition[4]DBU Promoted Polysubstituted Arene Formation via a Michael Addition/Cyclization/Elimination Cascade Reaction. MDPI. https://www.mdpi.com/1420-3049/27/23/8167

Sources

Method

Application Note: Chemoselective Reduction of 3-(Nitromethyl)cyclohexanone to 3-(Aminomethyl)cyclohexanone

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Executive Summary The synthesis of primary amines from aliphatic nitro compounds i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary

The synthesis of primary amines from aliphatic nitro compounds is a fundamental transformation in pharmaceutical development. However, the reduction of 3-(nitromethyl)cyclohexanone presents a unique chemoselective and structural challenge: the molecule contains both a reducible aliphatic nitro group and an electrophilic ketone. Direct reduction strategies frequently fail, not due to a lack of chemoselectivity by the reducing agent, but because the resulting free primary amine spontaneously undergoes intramolecular condensation with the ketone.

This application note details the mechanistic rationale and provides a field-validated, three-step protocol (Protection Reduction Deprotection) to successfully isolate 3-(aminomethyl)cyclohexanone as a stable hydrochloride salt, a critical building block for complex bicyclic scaffolds and TRPV4 antagonists [1].

Mechanistic Insights & Strategic Planning (E-E-A-T)

The Bifunctional Challenge: Causality of Intramolecular Cyclization

When designing a reduction strategy for 3-(nitromethyl)cyclohexanone, process chemists must account for the spatial relationship between the C3-nitromethyl group and the C1-ketone.

  • Spontaneous Schiff Base Formation: If the nitro group is reduced to a primary amine while the ketone remains unprotected, the highly nucleophilic −NH2​ group will immediately attack the C1 carbonyl.

  • Bicyclic Trapping: This intramolecular reductive amination forms a cyclic imine (Schiff base), which is often further reduced in situ to form a bridged secondary amine (e.g., 2-azabicyclo[3.3.1]nonane derivatives).

  • The Solution (Ketone Masking & Salt Isolation): To isolate the primary amine, the ketone must be temporarily masked as an acetal (ketal). Furthermore, during the final deprotection step, the product must be isolated strictly as an ammonium salt (e.g., hydrochloride). Protonating the amine ( −NH3+​ ) eliminates its nucleophilicity, preventing cyclization and stabilizing the open-chain bifunctional molecule [1].

Reagent Selection Rationale

While reagents like Trichlorosilane ( HSiCl3​ ) or SnCl2​ can chemoselectively reduce aliphatic nitro groups in the presence of ketones [2][3], they still yield the free amine in situ, leading to the aforementioned cyclization. Therefore, a protection-based workflow utilizing Catalytic Hydrogenation ( H2​,Pd/C ) is the industry gold standard. Palladium on carbon under mild hydrogen pressure efficiently reduces aliphatic nitro groups without cleaving 1,4-dioxaspiro rings [2].

Comparative Analysis of Reduction Strategies

The following table summarizes the quantitative and qualitative data driving the selection of the protected hydrogenation route over direct reduction methods.

Strategy / ReagentsChemoselectivity (Nitro vs. Ketone)Intramolecular Side ReactionsProduct StabilityRecommendation
Direct: H2​ / Pd-C Low (Ketone partially reduced)High (Forms bicyclic imine/amine)Unstable (Polymerizes/Cyclizes)Not Recommended
Direct: HSiCl3​ / DIPEA High (Ketone intact) [2]High (Free base formed in situ)UnstableNot Recommended
Direct: SnCl2​ / HCl Moderate [3]Low (Amine trapped as HCl salt)Stable (as salt)Viable, but heavy metal waste
Protected: Ethylene Glycol H2​ /Pd-C Excellent (Ketone masked) [1]None (Sterically & electronically blocked)Highly Stable (Isolated as HCl salt)Gold Standard

Experimental Workflows & Protocols

The following protocols are scaled for a standard 10 mmol research-grade synthesis, adapted from validated patent literature [1].

Phase 1: Ketone Protection (Acetalization)

Objective: Mask the C1 ketone to prevent downstream nucleophilic attack.

Reagents:

  • 3-(nitromethyl)cyclohexanone: 1.57 g (10.0 mmol)

  • Ethylene glycol: 1.67 mL (30.0 mmol, 3.0 eq)

  • p -Toluenesulfonic acid monohydrate (PTSA): 95 mg (0.5 mmol, 0.05 eq)

  • Toluene: 25 mL

Step-by-Step Procedure:

  • Equip a 100 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Add 3-(nitromethyl)cyclohexanone, ethylene glycol, PTSA, and toluene to the flask.

  • Heat the mixture to reflux (approx. 110 °C) under a nitrogen atmosphere.

  • Monitor the azeotropic removal of water in the Dean-Stark trap. Continue refluxing for 4–6 hours until water collection ceases and TLC (Hexanes/EtOAc 7:3) indicates complete consumption of the starting material.

  • Cool the reaction to room temperature. Quench by adding 15 mL of saturated aqueous NaHCO3​ to neutralize the PTSA.

  • Extract the aqueous layer with Ethyl Acetate ( 2×20 mL ). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Yield: The intermediate, 7-(nitromethyl)-1,4-dioxaspiro[4.5]decane , is typically obtained in >90% yield as a pale oil and can be used in the next step without further purification.

Phase 2: Catalytic Hydrogenation of the Nitro Group

Objective: Safely and cleanly reduce the aliphatic nitro group to a primary amine.

Reagents:

  • 7-(nitromethyl)-1,4-dioxaspiro[4.5]decane: ~2.01 g (10.0 mmol)

  • 10% Palladium on Carbon (Pd/C): 200 mg (10% w/w)

  • Methanol (anhydrous): 30 mL

  • Hydrogen gas ( H2​ ): Balloon (1 atm)

Step-by-Step Procedure:

  • In a rigorously N2-purged 100 mL flask, carefully add 10% Pd/C. (Safety Note: Dry Pd/C is pyrophoric; add under inert atmosphere or wet with a few drops of solvent first).

  • Dissolve the protected nitro compound in 30 mL of Methanol and add it to the flask.

  • Evacuate the flask and backfill with H2​ gas via a balloon. Repeat this purge cycle three times to ensure a pure H2​ atmosphere.

  • Stir the suspension vigorously at room temperature for 12–18 hours. Monitor via LC-MS or TLC (ninhydrin stain) until the nitro compound is fully consumed.

  • Filter the reaction mixture through a tightly packed pad of Celite® to remove the palladium catalyst. Wash the pad with excess Methanol ( 3×15 mL ).

  • Concentrate the filtrate under reduced pressure to yield 7-(aminomethyl)-1,4-dioxaspiro[4.5]decane .

Phase 3: Acidic Deprotection & Salt Isolation

Objective: Unmask the ketone while simultaneously trapping the amine as a non-nucleophilic salt.

Reagents:

  • 7-(aminomethyl)-1,4-dioxaspiro[4.5]decane: ~1.71 g (10.0 mmol)

  • Aqueous HCl (2M): 15 mL

  • Tetrahydrofuran (THF): 15 mL

Step-by-Step Procedure:

  • Dissolve the protected amine in 15 mL of THF in a 50 mL flask.

  • Add 15 mL of 2M aqueous HCl dropwise at room temperature.

  • Stir the mixture at room temperature for 4–6 hours. The acidic environment hydrolyzes the ketal back to the ketone while instantly protonating the free amine.

  • Concentrate the mixture under reduced pressure to remove THF and water. To remove residual water, add toluene ( 2×10 mL ) and evaporate (azeotropic drying).

  • Triturate the resulting crude solid with cold diethyl ether to precipitate the pure product.

  • Final Product: 3-(aminomethyl)cyclohexanone hydrochloride is isolated as a stable, off-white crystalline solid. Store desiccated at 4 °C.

Reaction Pathway Visualization

The following logic diagram maps the critical divergence between the failed direct reduction pathway and the successful protected workflow.

G A 3-(nitromethyl)cyclohexanone (Bifunctional Starting Material) B Direct Reduction (e.g., H2/Pd-C, no protection) A->B Unprotected Reduction D Acetal Protection (Ethylene Glycol, H+) A->D Phase 1 C Intramolecular Condensation (Bicyclic Imines/Enamines) B->C Spontaneous Cyclization E 7-(nitromethyl)-1,4-dioxaspiro[4.5]decane (Protected Intermediate) D->E F Catalytic Hydrogenation (H2, 10% Pd/C) E->F Phase 2 G 7-(aminomethyl)-1,4-dioxaspiro[4.5]decane (Protected Amine) F->G H Acidic Hydrolysis (Aqueous HCl) G->H Phase 3 I 3-(aminomethyl)cyclohexanone HCl (Stable Target Salt) H->I Trapped as Ammonium Salt

Reaction pathways for 3-(nitromethyl)cyclohexanone reduction: direct vs. protected routes.

References

  • Title: WO2012174340A1 - Trpv4 antagonists Source: Google Patents URL
  • Title: Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Application

Application Note: Synthetic Workflows for Gabapentinoids – Utilizing 3-(Nitromethyl)cyclohexanone as a Precursor System

Executive Summary Gabapentin (1-(aminomethyl)cyclohexaneacetic acid) is a widely prescribed γ -aminobutyric acid (GABA) analogue used to treat neuropathic pain and partial seizures[1]. While the traditional industrial sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Gabapentin (1-(aminomethyl)cyclohexaneacetic acid) is a widely prescribed γ -aminobutyric acid (GABA) analogue used to treat neuropathic pain and partial seizures[1]. While the traditional industrial synthesis of gabapentin relies on unsubstituted cyclohexanone as the primary starting material[2], expanding the chemical space of gabapentinoids requires exploring substituted precursors. This application note details the mechanistic rationale and validated experimental protocols for utilizing 3-(nitromethyl)cyclohexanone as a precursor. By substituting standard cyclohexanone with this pre-functionalized ketone, the synthetic pathway is diverted to produce conformationally constrained, 1,3-disubstituted gabapentin analogues (e.g., 1-(aminomethyl)-3-(aminomethyl)cyclohexaneacetic acid).

Mechanistic Rationale: Expanding the Gabapentinoid Chemical Space

The standard industrial route to gabapentin involves a Horner-Wadsworth-Emmons (HWE) olefination of cyclohexanone, followed by a Michael addition of nitromethane to yield an intermediate 1-(nitromethyl)cyclohexaneacetate[3]. Subsequent catalytic reduction of the nitro group triggers spontaneous lactamization to form gabapentin lactam, which is then hydrolyzed to the free amino acid[4].

When utilizing 3-(nitromethyl)cyclohexanone [5], the fundamental synthetic logic remains intact, but the pre-installed nitromethyl group at the C3 position alters the steric and electronic landscape of the reactions:

  • Olefination Choice: The steric bulk of the C3-nitromethyl group makes traditional Knoevenagel condensations prone to low yields and unwanted enolization. Therefore, the highly irreversible is strictly preferred to ensure complete conversion to the α,β -unsaturated ester[4].

  • Bis-Nitro Intermediate: The Michael addition of a second nitromethane molecule yields a highly functionalized bis-nitromethyl intermediate.

  • Selective Lactamization: During global reduction (H 2​ , Pd/C), both nitro groups are reduced to primary amines. However, only the amine at the C1 position is spatially positioned to attack the adjacent ethyl ester, forming the thermodynamically stable 2-azaspiro[4.5]decan-3-one (spiro-lactam) core. The C3-amine remains uncyclized.

Comparative Analysis of Precursor Systems

To illustrate the divergence from standard gabapentin synthesis, the quantitative and structural differences between the two precursor systems are summarized below.

ParameterStandard Gabapentin SynthesisAnalogue Synthesis via 3-(Nitromethyl)cyclohexanone
Starting Ketone Cyclohexanone3-(Nitromethyl)cyclohexanone
Olefination Reagent Triethyl phosphonoacetateTriethyl phosphonoacetate
Michael Donor NitromethaneNitromethane
Key Intermediate Ethyl 1-(nitromethyl)cyclohexaneacetateEthyl 1,3-bis(nitromethyl)cyclohexaneacetate
Reduction Product Gabapentin Lactam3-(Aminomethyl)gabapentin Lactam
Final API Target Gabapentin (Achiral)1,3-bis(aminomethyl)cyclohexaneacetic acid
Stereochemistry Achiral coreDiastereomeric mixture (cis/trans at C1/C3)

Synthetic Workflow Visualization

The following workflow maps the logical progression from the functionalized precursor to the novel gabapentinoid API.

G A 3-(Nitromethyl)cyclohexanone (Target Precursor) B HWE Olefination (Triethyl phosphonoacetate, Base) A->B C Ethyl 2-(3-(nitromethyl)cyclohexylidene)acetate (Unsaturated Ester) B->C D Michael Addition (Nitromethane, DBU) C->D E Ethyl 1,3-bis(nitromethyl)cyclohexaneacetate (Bis-nitro Intermediate) D->E F Global Reduction & Lactamization (H2, Pd/C) E->F G 3-(Aminomethyl)gabapentin Lactam (Spiro-lactam) F->G H Acidic Hydrolysis (6N HCl, Reflux) G->H I 1-(Aminomethyl)-3-(aminomethyl) cyclohexaneacetic acid (Novel Gabapentinoid API) H->I

Workflow for synthesizing 1,3-disubstituted gabapentinoids via 3-(nitromethyl)cyclohexanone.

Validated Experimental Protocols

Note: The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure causality and structural integrity at each step.

Protocol A: Preparation of 3-(Nitromethyl)cyclohexanone

Causality: This precursor is synthesized via the Michael addition of nitromethane to cyclohex-2-en-1-one. A strong, non-nucleophilic base (DBN or DBU) is required to drive the equilibrium toward the adduct without causing polymerization of the enone[6].

  • Reaction: Dissolve 21.9 g of cyclohex-2-en-1-one in 250 mL of isopropanol. Add 175 mL of nitromethane, followed by 2.1 g of 5-diazabicyclo[4.3.0]non-5-ene (DBN)[6].

  • Incubation: Stir at room temperature for 48 hours.

  • Workup: Neutralize with dilute HCl, extract with ethyl acetate, and concentrate under vacuum.

  • Validation (IPC): Confirm product formation via FTIR (appearance of strong asymmetric NO 2​ stretch at ~1550 cm⁻¹ and symmetric stretch at ~1370 cm⁻¹).

Protocol B: Horner-Wadsworth-Emmons (HWE) Olefination

Causality: Triethyl phosphonoacetate is used instead of malonic acid derivatives to prevent premature decarboxylation and to overcome the steric hindrance imposed by the C3-nitromethyl group[7].

  • Deprotonation: Suspend 1.1 eq of NaH (60% dispersion in mineral oil) in anhydrous THF at 0 °C. Dropwise add 1.1 eq of triethyl phosphonoacetate. Stir until hydrogen evolution ceases.

  • Addition: Slowly add 1.0 eq of 3-(nitromethyl)cyclohexanone dissolved in THF.

  • Reaction: Warm to room temperature and stir for 12 hours.

  • Validation (IPC): Monitor via TLC (Hexane:EtOAc 4:1). The ketone carbonyl stretch (~1710 cm⁻¹) should disappear, replaced by an α,β -unsaturated ester carbonyl stretch (~1650 cm⁻¹).

Protocol C: Michael Addition of Nitromethane

Causality: The installation of the second nitromethyl group requires mild basic conditions (e.g., DBU or TBAF) to prevent the retro-Michael elimination of the existing C3-nitromethyl group[3].

  • Reaction: Dissolve the unsaturated ester from Protocol B in DMSO. Add 5.0 eq of nitromethane and 0.5 eq of DBU.

  • Heating: Heat the mixture to 80 °C for 24 hours.

  • Workup: Quench with saturated NH 4​ Cl, extract with MTBE, and purify via silica gel chromatography to isolate ethyl 1,3-bis(nitromethyl)cyclohexaneacetate.

  • Validation (IPC): ¹H NMR must show the appearance of diastereotopic protons adjacent to the new nitro group at ~4.5 ppm, integrating for 4 total protons (two from C1, two from C3).

Protocol D: Global Reduction and Lactamization

Causality: Catalytic hydrogenation simultaneously reduces both nitro groups to primary amines. The proximity of the C1-amine to the ethyl ester drives a spontaneous intramolecular cyclization, yielding the highly stable gabapentin spiro-lactam core[8].

  • Hydrogenation: Dissolve the bis-nitro intermediate in ethanol. Add 10% Pd/C (10% w/w).

  • Pressurization: Stir under a hydrogen atmosphere (50 psi) at 50 °C for 16 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the pyrophoric catalyst. Concentrate the filtrate.

  • Validation (IPC): LC-MS must confirm the mass shift corresponding to the loss of four oxygen atoms and one molecule of ethanol (ring closure).

Protocol E: Acidic Hydrolysis to the Free Amino Acid

Causality: The robust spiro-lactam ring requires harsh acidic conditions to open[9]. Base hydrolysis is avoided as it can lead to side reactions with the primary amine at C3.

  • Hydrolysis: Suspend the lactam in 6N HCl and reflux at 105 °C for 24 hours.

  • Concentration: Evaporate the solvent to dryness to yield the dihydrochloride salt of the gabapentin analogue.

  • Neutralization: Pass the aqueous solution of the salt through a strongly basic anion exchange resin (OH⁻ form) to isolate the free zwitterionic 1-(aminomethyl)-3-(aminomethyl)cyclohexaneacetic acid[3].

  • Validation (IPC): Final purity >99% confirmed via HPLC. Melting point and elemental analysis must match theoretical values for the zwitterion.

References

  • Synthesis of 3-(nitromethyl)cyclohexanone PrepChem. URL:[Link]

  • WO2012174340A1 - TRPV4 Antagonists (Detailing 3-(nitromethyl)cyclohexanone synthesis)
  • Google Patents.
  • Google Patents.
  • A Simple and Expedient Procedure for the Preparation of Gabapentin Lactam (2-Aza-spiro[4,5]decan-3-one) Organic Process Research & Development (ACS Publications). URL:[Link]

  • Chemical Upcycling of Expired Pharmaceuticals as a Source of Value-Added Chemicals for Organic Synthesis and Medicinal Chemistry Molecules (MDPI). URL:[Link]

  • Gabapentin - Wikipedia Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

Method

Application Notes &amp; Protocols for 3-(Nitromethyl)cyclohexanone Derivatization in Drug Discovery

An in-depth guide to the derivatization of the 3-(nitromethyl)cyclohexanone scaffold, a promising but underexplored starting point for the development of new therapeutic agents, is provided below. This document is intend...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the derivatization of the 3-(nitromethyl)cyclohexanone scaffold, a promising but underexplored starting point for the development of new therapeutic agents, is provided below. This document is intended for researchers, scientists, and drug development professionals. It offers a detailed exploration of synthetic strategies, experimental protocols, and the rationale behind derivatization choices in the context of medicinal chemistry.

Introduction: The Strategic Value of the 3-(Nitromethyl)cyclohexanone Scaffold

The cyclohexanone framework is considered a "privileged structure" in medicinal chemistry, frequently appearing in natural products and synthetic drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The 3-(nitromethyl)cyclohexanone scaffold combines this valuable core with the synthetically versatile nitroalkane functional group. The nitro group is a powerful electron-withdrawing entity that can be transformed into a variety of other functionalities, most notably amines and carbonyls, or used directly to form new carbon-carbon bonds.[3] This unique combination of a proven bioactive core and a versatile synthetic handle makes 3-(nitromethyl)cyclohexanone an attractive and cost-effective starting point for the construction of diverse chemical libraries aimed at discovering novel therapeutics.

This guide details the primary avenues for derivatization, focusing on reactions that introduce chemical diversity and modulate physicochemical properties relevant to drug action.

Synthesis of the Core Scaffold

The starting material, 3-(nitromethyl)cyclohexanone, can be efficiently synthesized via a Michael addition of nitromethane to cyclohexenone. A common protocol utilizes an organic base such as 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) in an alcoholic solvent.[4]

Protocol 1: Synthesis of 3-(Nitromethyl)cyclohexanone [4]

  • Materials: 2-Cyclohexen-1-one, nitromethane, 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN), isopropanol, ethyl acetate, dilute sulfuric acid, sodium sulfate.

  • Procedure:

    • In a round-bottom flask, dissolve 2-cyclopentenone (1.0 eq) in a solution of nitromethane (excess, ~10 eq) and isopropanol.

    • Add DBN (0.1 eq) to the solution.

    • Allow the reaction mixture to stand at room temperature for 48 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

    • Remove the isopropanol and excess nitromethane under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash twice with dilute sulfuric acid to remove the DBN catalyst.

    • Dry the organic phase with anhydrous sodium sulfate, filter, and evaporate the solvent to yield 3-(nitromethyl)cyclohexanone, which is often pure enough for subsequent reactions.[4]

Derivatization Strategies: Unlocking Chemical Diversity

The true potential of the scaffold is realized through the selective modification of its two key functional groups: the ketone and the nitromethyl unit.

G cluster_core Core Scaffold cluster_ketone Ketone Derivatization cluster_nitro Nitromethyl Group Derivatization Core 3-(Nitromethyl)cyclohexanone ReductiveAmination Reductive Amination (Diverse Amines) Core->ReductiveAmination R-NH2, NaBH(OAc)3 DehydroAromatization Dehydrogenative Aromatization (Phenols, Anilines) Core->DehydroAromatization Pd/C, Heat Aldol Aldol Condensation (α,β-Unsaturated Ketones) Core->Aldol Ar-CHO, Base Reduction Nitro Reduction (Primary Amines) Core->Reduction H2, Raney Ni or Zn/HCl NefReaction Nef Reaction (Carboxylic Acids) Core->NefReaction Base, then H2SO4 HenryReaction Henry Reaction (β-Nitro Alcohols) Core->HenryReaction R-CHO, Base

Figure 1: Key derivatization pathways for the 3-(nitromethyl)cyclohexanone scaffold.

3.1. Strategies Targeting the Ketone Moiety

The ketone provides a robust handle for introducing a wide array of substituents, significantly impacting polarity, hydrogen bonding potential, and molecular shape.

A. Reductive Amination: Introducing Diverse Amino Scaffolds

Reductive amination is a cornerstone of medicinal chemistry for converting ketones into amines. This two-step, one-pot reaction involves the formation of a Schiff base or enamine intermediate, which is then reduced to the corresponding amine. The introduction of an amino group provides a basic center, crucial for salt formation and improving aqueous solubility, and offers a vector for further functionalization (e.g., amidation, sulfonylation).

Protocol 2: Reductive Amination with a Primary Amine

  • Rationale: This protocol introduces a new substituent (R-group) and a basic nitrogen atom, creating a secondary amine. The choice of amine (R-NH₂) is vast, allowing for the creation of a large library of analogues to explore the structure-activity relationship (SAR). Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.

  • Materials: 3-(nitromethyl)cyclohexanone, primary amine (e.g., benzylamine), sodium triacetoxyborohydride (STAB), dichloromethane (DCM), acetic acid, saturated sodium bicarbonate solution.

  • Procedure:

    • Dissolve 3-(nitromethyl)cyclohexanone (1.0 eq) in DCM in a round-bottom flask.

    • Add the primary amine (1.1 eq) followed by a catalytic amount of acetic acid (0.1 eq).

    • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Troubleshooting: If the reaction is slow or stalls, a slight increase in temperature (to 40 °C) or the addition of more reducing agent may be necessary. If the starting material is consumed but multiple products are seen, it could indicate over-reduction or side reactions; in this case, purification will be critical.

B. Dehydrogenative Aromatization: Accessing Phenolic and Anilinic Cores

A recent and powerful strategy involves the dehydrogenative aromatization of cyclohexanone derivatives to yield substituted phenols and anilines.[5] These aromatic products are fundamental building blocks in drug discovery. This transformation can be achieved using catalysts like palladium on carbon (Pd/C) at high temperatures. If performed on an amine derivative from reductive amination, it can lead to substituted anilines.

3.2. Strategies Targeting the Nitromethyl Group

The nitromethyl group is not merely a placeholder; it is a versatile functional handle that can be transformed into other key groups.[3]

A. Reduction to a Primary Amine: A Gateway to New Functionality

The reduction of a nitro group to a primary amine is one of its most valuable transformations in drug synthesis.[6] This creates a nucleophilic primary amine that can be further derivatized into amides, sulfonamides, ureas, and other common pharmacophores. This modification drastically changes the electronic and steric properties of the side chain.

Protocol 3: Reduction of the Nitro Group to a Primary Amine

  • Rationale: Catalytic hydrogenation is a clean and efficient method for nitro group reduction.[6] The resulting primary amine at the 3-position opens up a completely different vector for derivatization compared to the ketone, allowing for the synthesis of bicyclic structures or the introduction of long side chains.

  • Materials: 3-(nitromethyl)cyclohexanone derivative, Raney Nickel or 10% Palladium on Carbon (Pd/C), methanol or ethanol, hydrogen gas supply (balloon or Parr hydrogenator).

  • Procedure:

    • Dissolve the 3-(nitromethyl)cyclohexanone derivative (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

    • Carefully add the catalyst (Raney Ni or 10% Pd/C, ~10% by weight) under an inert atmosphere (e.g., nitrogen or argon).

    • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

    • Stir the reaction vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 4-12 hours.

    • Monitor the reaction by TLC. The product, being more polar, should have a lower Rf value.

    • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst may be pyrophoric and should not be allowed to dry in the air. Wash the Celite pad with the solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude aminomethyl derivative.

  • Troubleshooting: If the reduction is incomplete, ensure the catalyst is active and the system is free of catalyst poisons (e.g., sulfur compounds). Increasing hydrogen pressure or temperature may be required for more sterically hindered substrates.

B. The Nef Reaction: Conversion to a Carbonyl Group

The Nef reaction transforms a primary or secondary nitroalkane into a ketone or aldehyde.[7] In the case of the nitromethyl group, this would ultimately lead to a carboxylic acid derivative after initial aldehyde formation and subsequent oxidation, providing an acidic functional group.

Application in a Drug Discovery Workflow

The derivatization of the 3-(nitromethyl)cyclohexanone scaffold is the first step in a typical drug discovery cascade. The synthesized library of compounds would then be subjected to biological screening to identify hits.

G cluster_synthesis Library Synthesis cluster_screening Screening Cascade cluster_optimization Lead Optimization Start 3-(Nitromethyl)cyclohexanone Deriv Parallel Derivatization (e.g., Reductive Amination with 96 diverse amines) Start->Deriv Purify Purification & QC (LC-MS, NMR) Deriv->Purify PrimaryScreen Primary Screen (e.g., Kinase Panel @ 10 µM) Purify->PrimaryScreen HitConfirm Hit Confirmation & Dose-Response (IC50) PrimaryScreen->HitConfirm SecondaryAssay Secondary Assays (Cellular Activity, Selectivity) HitConfirm->SecondaryAssay SAR SAR Analysis SecondaryAssay->SAR ADME ADME/Tox Profiling SAR->ADME Lead Lead Candidate ADME->Lead

Sources

Application

Application Note: Synthesis of Spirocyclic Scaffolds from 3-(Nitromethyl)cyclohexanone

Target Audience: Researchers, scientists, and drug development professionals. Introduction & Mechanistic Rationale Spirocyclic compounds, particularly 1-oxa-3-azaspiro[1]decane-2-one derivatives, have garnered significan...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Rationale

Spirocyclic compounds, particularly 1-oxa-3-azaspiro[1]decane-2-one derivatives, have garnered significant attention in modern drug discovery. Due to their inherent three-dimensionality, metabolic stability, and ability to project pharmacophores into distinct spatial vectors, these spirocarbamate scaffolds are critical structural motifs in several clinical candidates, including potent Transient Receptor Potential Vanilloid 4 (TRPV4) antagonists and Neuropeptide Y5 (NPY-Y5) receptor antagonists ().

A highly versatile and stereocenter-rich building block for these scaffolds is 3-(nitromethyl)cyclohexanone . The strategic value of this intermediate lies in its bifunctionality:

  • The Nitromethyl Group: Serves as a masked primary amine, enabling the modular attachment of diverse tail groups (e.g., benzimidazoles, aryl groups) via SNAr or reductive amination chemistries.

  • The Cyclohexanone Moiety: Provides the essential electrophilic carbon for spiro-epoxidation and subsequent spirocarbamate cyclization.

Synthetic Strategy and Workflow

The generation of spirocarbamates from 3-(nitromethyl)cyclohexanone follows a robust sequence. The workflow is divided into two main phases: side-chain elaboration (optional, depending on the target) and spirocyclic core formation.

G A 3-(Nitromethyl)cyclohexanone B Ketal Protection (Ethylene Glycol) A->B Protection E Spiro-Epoxidation (Corey-Chaykovsky) A->E Direct Route (No side-chain mod) C Nitro Reduction & Side-Chain Functionalization B->C Pd/C, H2 then SNAr D Ketone Deprotection C->D Acidic Cleavage D->E Me3S(O)I, NaH F Aminoalcohol Formation (Regioselective Aminolysis) E->F R-NH2, Heat G Spirocarbamate Core (1-Oxa-3-azaspiro[4.5]decane-2-one) F->G CDI, 1,4-Dioxane

Synthetic workflow from 3-(nitromethyl)cyclohexanone to spirocarbamate derivatives.

Detailed Experimental Protocols

Protocol 1: Asymmetric Synthesis of (S)-3-(Nitromethyl)cyclohexanone

Causality & Insight: The synthesis relies on the highly enantioselective Michael addition of nitromethane to cyclohex-2-en-1-one. Utilizing a chiral cyclohexanediamine-derived primary amine-thiourea bifunctional organocatalyst ensures high enantiomeric excess (ee). The primary amine activates the enone via iminium ion formation (lowering the LUMO), while the thiourea moiety activates nitromethane via dual hydrogen bonding, strictly directing the nucleophilic attack to the Re-face of the enone ().

Step-by-Step Methodology:

  • Charge a reaction vessel with cyclohex-2-en-1-one (1.0 equiv) and nitromethane (10.0 equiv).

  • Add the chiral primary amine-thiourea catalyst (10 mol%) at room temperature.

  • Stir the mixture in brine (or neat) for 48 hours until complete consumption of the enone is observed via TLC.

  • Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

  • Purify via silica gel flash chromatography (Hexanes/EtOAc) to afford (S)-3-(nitromethyl)cyclohexanone.

Protocol 2: Ketal Protection and Nitro Reduction

Causality & Insight: To elaborate the nitromethyl group without unwanted side reactions at the ketone, transient protection is required. Ethylene glycol forms a thermodynamically stable 1,4-dioxaspiro[1]decane ketal under Dean-Stark conditions. Subsequent reduction of the nitro group over Pd/C provides a primary amine for further functionalization (e.g., coupling to form a benzimidazole tail) ().

Step-by-Step Methodology:

  • Dissolve (S)-3-(nitromethyl)cyclohexanone in THF. Add ethylene glycol (3.0 equiv) and a catalytic amount of HCl (or p-TsOH). Stir at room temperature for 18 h.

  • Concentrate and partition the residue between Et₂O and saturated NaHCO₃ to isolate (S)-7-(nitromethyl)-1,4-dioxaspiro[1]decane.

  • Dissolve the protected intermediate in MeOH, add 10% Pd/C (0.1 equiv by weight), and stir vigorously under a hydrogen atmosphere (1 atm) for 12 h.

  • Filter through Celite, wash with MeOH, and concentrate to yield the primary amine. (Note: Proceed to side-chain SNAr coupling and subsequent acidic deprotection of the ketal as required by your target).

Protocol 3: Spiro-Epoxidation and Spirocarbamate Cyclization

Causality & Insight: Once the ketone is revealed, it is subjected to a Corey-Chaykovsky reaction. Trimethylsulfoxonium iodide (TMSI) is explicitly chosen over trimethylsulfonium iodide because the less reactive ylide provides higher diastereoselectivity for equatorial attack, placing the epoxide oxygen in the axial position. Regioselective ring-opening of the epoxide by a primary amine occurs exclusively at the less hindered terminal methylene. Finally, 1,1'-Carbonyldiimidazole (CDI) acts as a phosgene equivalent, safely bridging the amino and hydroxyl groups to form the thermodynamic 5-membered spirocarbamate ring ().

Step-by-Step Methodology:

  • Epoxidation: To a suspension of trimethylsulfoxonium iodide (1.2 equiv) in DMSO, add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir until H₂ evolution ceases (approx. 30 min). Add the functionalized cyclohexanone dropwise and stir for 2 h. Quench with water and extract with EtOAc to isolate the spiro-epoxide.

  • Aminolysis: Dissolve the crude epoxide in isopropanol. Add the desired primary amine (e.g., neopentylamine, 2.0 equiv) and heat to 80 °C for 16 h. Concentrate under reduced pressure to yield the aminoalcohol.

  • Cyclization: Dissolve the crude aminoalcohol in 1,4-dioxane. Add CDI (1.5 equiv) and heat to 100 °C for 12 h.

  • Cool to room temperature, concentrate, and purify via flash chromatography (MeOH/DCM gradient) to isolate the pure 1-oxa-3-azaspiro[1]decane-2-one derivative.

Quantitative Data & Optimization

The efficiency of the spirocyclic synthesis heavily depends on the initial asymmetric Michael addition. Table 1 summarizes the optimization parameters for establishing the critical stereocenter.

Table 1: Optimization of Asymmetric Michael Addition for 3-(Nitromethyl)cyclohexanone

Catalyst SystemSolventTime (h)Yield (%)Enantiomeric Excess (ee %)
L-Proline (20 mol%)DMSO7245< 20
Bifunctional Thiourea (10 mol%)Neat488595
Bifunctional Thiourea (10 mol%)Brine489296
Helical Peptide Foldamer (15 mol%)CHCl₃968094

Data aggregated from foundational organocatalysis literature demonstrating the superiority of thiourea-based hydrogen bonding catalysts in aqueous environments (;).

Self-Validating Systems & Quality Control

To ensure scientific integrity and prevent downstream failure, each protocol is designed as a self-validating system:

  • Protocol 1 Validation: Enantiomeric excess must be validated via chiral HPLC (e.g., Chiralpak AS-H column, Hexane/i-PrOH) prior to ketalization. A threshold of >90% ee ensures the chiral integrity of the final spiro-center.

  • Protocol 2 Validation: Ketalization is confirmed by the complete disappearance of the ketone C=O stretch (~1710 cm⁻¹) in FTIR. Nitro reduction is validated by LC-MS (mass shift from -NO₂ to -NH₂) and the appearance of primary amine N-H stretches (~3300-3400 cm⁻¹).

  • Protocol 3 Validation: Epoxide formation is confirmed by the appearance of characteristic epoxide methylene protons (~2.6 ppm, d, J=5 Hz) in ¹H NMR. The regioselective ring opening is validated by the ABX spin system of the resulting aminoalcohol (-CH₂-NH- protons). Finally, spirocarbamate cyclization is confirmed by the appearance of a strong carbamate C=O stretch (~1750 cm⁻¹) and molecular weight confirmation via HRMS.

References

  • "Trpv4 antagonists" (WO2012174340A1). World Intellectual Property Organization.
  • "Combinations of TRPV4 Antagonists" (EP3121177B1). European Patent Office.
  • "Simple Cyclohexanediamine-Derived Primary Amine Thiourea Catalyzed Highly Enantioselective Conjugate Addition of Nitroalkanes to Enones." Mei, K., et al. Organic Letters, 2009, 11(13), 2864-2867. URL:[Link]

  • "Mannich-type Reactions of Cyclic Nitrones: Effective Methods for the Enantioselective Synthesis of Piperidine-containing Alkaloids." Lisnyak, V. G., et al. National Institutes of Health (PMC), 2020. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Enantiomeric Excess in 3-(Nitromethyl)cyclohexanone Synthesis

Welcome to the Technical Support Center for asymmetric organocatalysis. The synthesis of highly enantioenriched 3-(nitromethyl)cyclohexanone via the asymmetric Michael addition of nitromethane to cyclohexenone is a criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for asymmetric organocatalysis. The synthesis of highly enantioenriched 3-(nitromethyl)cyclohexanone via the asymmetric Michael addition of nitromethane to cyclohexenone is a critical transformation in the development of pharmaceutical intermediates (such as GABA analogs and TRPV4 antagonists).

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve and maintain high enantiomeric excess (ee).

Core Principles & Mechanistic Causality

To troubleshoot effectively, one must understand the causality behind the catalytic cycle. The asymmetric Michael addition of nitromethane to an enone typically relies on bifunctional aminocatalysis [1].

  • LUMO Lowering (Iminium Activation): The chiral amine catalyst condenses with cyclohexenone to form an iminium ion. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the enone, making it highly electrophilic.

  • HOMO Raising (Nitronate Activation): A basic moiety or hydrogen-bond donor (e.g., a thiourea group) on the catalyst deprotonates or coordinates nitromethane, raising its Highest Occupied Molecular Orbital (HOMO) and locking it into a rigid spatial orientation.

  • Stereocontrolled C-C Bond Formation: The rigid transition state dictates the facial approach of the nitronate to the iminium ion, establishing the stereocenter.

  • Hydrolysis: The intermediate hydrolyzes to release the enantioenriched 3-(nitromethyl)cyclohexanone and regenerate the catalyst.

When ee drops, it is almost always due to a breakdown in this synchronized activation, allowing the uncatalyzed, racemic background reaction to compete.

Troubleshooting Guide & FAQs

Q1: I am achieving >95% conversion, but my enantiomeric excess is stuck below 70%. What is causing the racemic background reaction?

A1: High conversion with low ee is the classic signature of the uncatalyzed background reaction outcompeting the chiral catalytic cycle. Nitromethane is easily deprotonated by trace achiral bases.

  • Causality: If your solvent, glassware, or reagents contain trace basic impurities, nitromethane will form a free nitronate anion that attacks cyclohexenone randomly, yielding racemic product.

  • Solution: Acid-wash your glassware. Ensure your nitromethane is freshly distilled. Most importantly, lower the reaction temperature to -20 °C. The uncatalyzed reaction has a higher activation energy barrier than the catalyzed reaction; lowering the temperature disproportionately suppresses the racemic pathway [2].

Q2: When I lower the temperature to improve ee, the reaction stalls and conversion drops to <20% after 48 hours. How can I accelerate it without losing selectivity?

A2: The bottleneck at low temperatures is often the formation and subsequent hydrolysis of the iminium ion.

  • Causality: Water is required to hydrolyze the product and regenerate the catalyst, but excess water disrupts the hydrogen-bonded transition state.

  • Solution: Introduce a weak acid co-catalyst, such as benzoic acid or 2-fluorobenzoic acid (10–20 mol%) [4]. The acid protonates the hemiaminal intermediate, accelerating both the formation of the iminium ion and its final hydrolysis. Because benzoic acid is not a base, it does not trigger the racemic background reaction.

Q3: I am using a standard secondary amine (e.g., a MacMillan imidazolidinone) but getting poor yields. Should I change the catalyst architecture?

A3: Yes. Cyclohexenone is a sterically demanding α,β-unsaturated ketone.

  • Causality: Secondary amines experience significant steric clash when attempting to form an iminium ion with cyclic enones. This slows down the catalytic cycle, giving the racemic background reaction time to occur.

  • Solution: Switch to a chiral primary amine catalyst (such as epi-aminoquinine or a DPEN-derived primary amine-thiourea) [3]. Primary amines form iminium ions with bulky cyclic enones much more readily due to reduced steric hindrance.

Quantitative Data: Catalyst Performance Comparison

The table below summarizes the expected performance of various catalytic systems for the addition of nitromethane to cyclohexenone, highlighting the superiority of primary amine architectures.

Catalyst SystemAdditiveSolventTemp (°C)Yield (%)Enantiomeric Excess (ee)
Secondary Amine (MacMillan Gen 1)NoneDCM20< 30%< 50%
Diarylprolinol Silyl Ether Benzoic Acid (20 mol%)EtOH/H₂O085%88%
Epi-aminoquinine (Primary Amine)NoneToluene-20> 99%84%
(+)-erythro-11-Aminomefloquine Benzoic Acid (20 mol%)DCM-2046%93.5%
DPEN-Thiourea (Primary Amine)4-NitrophenolBrine2599%99%

Data synthesized from authoritative organocatalysis benchmarking studies [1], [3].

Mandatory Visualization: Catalytic Workflow

The following diagram illustrates the logical flow of the bifunctional primary amine-thiourea catalyzed Michael addition.

G Start Cyclohexenone + Nitromethane Iminium Iminium Ion Intermediate (LUMO Lowering) Start->Iminium + Catalyst Cat Primary Amine Catalyst (e.g., Epi-aminoquinine) Cat->Iminium Hbond Nitronate Activation (H-Bonding / Base) Iminium->Hbond Deprotonation TS Stereocontrolled C-C Bond Formation Hbond->TS Nucleophilic Attack Hydrolysis Acid-Promoted Hydrolysis TS->Hydrolysis Hydrolysis->Cat Catalyst Regeneration Product Enantioenriched 3-(Nitromethyl)cyclohexanone Hydrolysis->Product

Caption: Catalytic cycle for the asymmetric Michael addition of nitromethane to cyclohexenone.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates a System Validation Step . You cannot trust your ee calculation if your analytical method cannot resolve the enantiomers accurately.

Materials Required:
  • Cyclohexenone (1.0 equiv, freshly distilled)

  • Nitromethane (5.0 equiv, anhydrous)

  • Epi-aminoquinine or DPEN-Thiourea catalyst (10 mol%) [2]

  • Benzoic acid (20 mol%, recrystallized)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Achiral Base (e.g., DBU) for the racemic standard

Step-by-Step Methodology:

Phase 1: System Validation (Racemic Standard Generation)

  • In a 10 mL vial, dissolve cyclohexenone (0.5 mmol) and nitromethane (2.5 mmol) in DCM (2.0 mL).

  • Add 5 mol% of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). Stir at room temperature for 2 hours.

  • Quench with 1M HCl, extract with ethyl acetate, and concentrate.

  • Run this crude racemic mixture on your Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min).

  • Validation Check: You must observe two distinct peaks with a 1:1 integration ratio. Record the retention times for the (R) and (S) enantiomers.

Phase 2: Asymmetric Catalytic Synthesis

  • In a flame-dried Schlenk tube under an Argon atmosphere, dissolve the chiral primary amine catalyst (0.05 mmol, 10 mol%) and benzoic acid (0.10 mmol, 20 mol%) in anhydrous DCM (2.0 mL).

  • Stir at room temperature for 15 minutes to ensure complete salt formation.

  • Cool the reaction vessel to -20 °C using a cryostat. Causality: Strict temperature control is vital to suppress the background reaction.

  • Add cyclohexenone (0.5 mmol) to the stirred solution.

  • Add nitromethane (2.5 mmol) dropwise over 5 minutes.

  • Allow the reaction to stir for 48–72 hours at -20 °C. Monitor progress via TLC (Hexanes/EtOAc 4:1)[2].

  • Upon consumption of the enone, quench the reaction directly at -20 °C by adding 1M HCl (2 mL) to destroy the iminium intermediate and protonate the catalyst.

  • Extract the aqueous layer with DCM (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via flash column chromatography (silica gel, gradient hexanes/ethyl acetate).

  • Analyze the purified product via Chiral HPLC using the exact method validated in Phase 1 to determine the ee.

References

  • Chiral Vicinal Diamines Derived from Mefloquine The Journal of Organic Chemistry[Link]

  • Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes Catalysts (MDPI)[Link]

  • Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis Proceedings of the National Academy of Sciences (PNAS)[Link]

Optimization

Technical Support Center: Optimizing Solvent Conditions for 3-(Nitromethyl)cyclohexanone Synthesis

Welcome to the Technical Support Center for the asymmetric Michael addition of nitromethane to 2-cyclohexen-1-one. As a Senior Application Scientist, I have designed this guide to help you troubleshoot, optimize, and sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the asymmetric Michael addition of nitromethane to 2-cyclohexen-1-one. As a Senior Application Scientist, I have designed this guide to help you troubleshoot, optimize, and scale the synthesis of 3-(nitromethyl)cyclohexanone.

The conjugate addition of nitromethane to cyclic enones is a foundational transformation in asymmetric organocatalysis, providing critical all-carbon quaternary stereocenters for drug development [1]. However, this reaction is notoriously sensitive to its microenvironment. The choice of solvent dictates not only the solubility of your catalyst but the fundamental integrity of the chiral transition state.

Below, you will find causality-driven troubleshooting guides, quantitative solvent data, and self-validating protocols to ensure your workflows are robust and reproducible.

Part 1: Mechanistic Workflows & Solvent Intervention

To troubleshoot effectively, we must first map where the solvent interacts with the catalytic cycle. In primary amine (iminium) or thiourea-catalyzed Michael additions, the solvent acts as a thermodynamic mediator. It either stabilizes the charged iminium/nitronate intermediates or disrupts the delicate hydrogen-bonding network required for enantio-induction.

MechanisticPathway Cat Primary Amine Catalyst Iminium Iminium Intermediate Cat->Iminium 2-Cyclohexen-1-one (-H2O) Adduct Nitronate Addition Iminium->Adduct CH3NO2 (Solvent Polarity Dictates ee) Product Release & Hydrolysis Adduct->Product H2O or Acid (Protic Assist) Product->Cat 3-(nitromethyl) cyclohexanone

Iminium catalytic cycle highlighting steps sensitive to solvent polarity and protic additives.

Part 2: Troubleshooting Guide & FAQs

Q1: My enantiomeric excess (ee) is stuck below 70% when using THF. How can I improve stereocontrol?

The Causality: Tetrahydrofuran (THF) is a polar aprotic solvent with strong hydrogen-bond acceptor properties. In organocatalysis, chiral induction relies on a rigid, highly organized hydrogen-bonding network between the catalyst (e.g., thiourea, squaramide, or protonated amine) and the nitronate/enone substrates. THF competitively binds to the catalyst's H-bond donors, effectively "unzipping" the chiral transition state and leading to a racemic background reaction. The Solution: Switch to a non-polar, non-coordinating solvent like toluene or xylenes. By minimizing solvent competition, you force the substrates to coordinate exclusively with the chiral pocket of the catalyst [2].

Q2: Toluene gives me >95% ee, but the conversion is only 30% after 48 hours. How do I accelerate the reaction without losing selectivity?

The Causality: While toluene ( ϵ=2.4 ) perfectly preserves hydrogen bonding, its low dielectric constant can stabilize the ground state of the catalyst-substrate complex too strongly, leading to product inhibition. Furthermore, the limited solubility of polar nitronate intermediates in toluene drastically slows down the turnover rate. The Solution: You have two field-proven options:

  • Halogenated Solvents: Switch to Dichloromethane (DCM). DCM is polarizable enough ( ϵ=8.9 ) to stabilize the transition state charges and improve solubility, but it lacks the lone pairs necessary to disrupt H-bonding.

  • Neat Conditions: Use nitromethane as both the reagent and the solvent. The massive molar excess of nitromethane drives the equilibrium forward via Le Chatelier's principle, overcoming steric hindrance and accelerating the rate, often completing the reaction in under 24 hours while maintaining >90% ee [1].

Q3: I am using a primary amine catalyst, and the reaction stalls completely after 10% conversion. What is happening?

The Causality: Iminium catalysis requires a final hydrolysis step to release the 3-(nitromethyl)cyclohexanone product and regenerate the free amine catalyst [3]. In strictly anhydrous, non-polar environments, the product-iminium intermediate accumulates, creating a thermodynamic sink that poisons the catalyst. The Solution: Add a controlled amount of a protic co-catalyst. Introducing 10–20 mol% of an organic acid (e.g., 2-fluorobenzoic acid or benzoic acid) facilitates the crucial proton transfer steps and accelerates the hydrolysis of the intermediate, ensuring continuous catalyst turnover [4].

SolventDecisionTree Step1 Identify Primary Reaction Issue Issue1 Low Enantioselectivity (<80% ee) Step1->Issue1 Issue2 Sluggish Conversion / Stalled Step1->Issue2 Issue3 Catalyst Insolubility Step1->Issue3 Sol1 Switch to Non-Coordinating Solvent (Toluene, Hexanes) Prevents H-Bond Disruption Issue1->Sol1 Sol2 Use Neat Nitromethane or Add Protic Co-catalyst (PhCO2H) Accelerates Turnover Issue2->Sol2 Sol3 Use Halogenated Solvent (DCM, Chloroform) Balances Polarity & H-Bonding Issue3->Sol3

Decision tree for troubleshooting solvent-related issues in Michael additions.

Part 3: Quantitative Solvent Effects

To aid in your optimization, the following table synthesizes the quantitative impact of various solvent environments on the Michael addition of nitromethane to 2-cyclohexen-1-one using standard secondary/primary amine organocatalysts.

SolventDielectric Constant ( ϵ )Relative Reaction RateTypical Conversion (48h)Typical ee (%)Mechanistic Impact
Toluene 2.4Slow40 - 50%95 - 99%Enhances H-bonding; strong ion-pairing limits turnover.
DCM 8.9Moderate80 - 90%92 - 96%Optimal balance of intermediate solubility and H-bond preservation.
THF 7.5Fast>95%50 - 70%Competes for H-bond donors; disrupts chiral transition state.
Neat CH₃NO₂ 35.9Very Fast>99%88 - 92%Mass action drives rate; high polarity causes slight ee erosion.
Methanol 32.7Fast>95%<20%Complete disruption of the chiral H-bond network.

Part 4: Self-Validating Experimental Protocols

Protocol A: High-Enantioselectivity Synthesis (DCM/Toluene System)

Objective: Maximize stereocontrol (>95% ee) for early-stage drug discovery.

  • Preparation: In an oven-dried 10 mL vial equipped with a magnetic stir bar, dissolve the chiral amine catalyst (10 mol%) and benzoic acid co-catalyst (10 mol%) in 2.0 mL of anhydrous Dichloromethane (DCM).

  • Activation: Stir the mixture at room temperature for 10 minutes to ensure complete formation of the active catalytic salt.

  • Substrate Addition: Add 2-cyclohexen-1-one (1.0 mmol, 1.0 equiv) to the solution. Stir for an additional 5 minutes.

  • Initiation: Dropwise, add nitromethane (5.0 mmol, 5.0 equiv). Seal the vial and stir at 25 °C.

  • Validation Checkpoint 1 (Conversion): After 24 hours, take a 10 µL aliquot, dilute in 1 mL ethyl acetate, and analyze via TLC (Hexanes:EtOAc 80:20). The enone starting material ( Rf​≈0.5 ) should be faint, with a dominant product spot ( Rf​≈0.35 ).

  • Quenching & Workup: Once conversion >95% is confirmed, quench the reaction with 2 mL of saturated aqueous NH₄Cl. Extract with DCM (3 x 5 mL), dry over Na₂SO₄, and concentrate under reduced pressure.

  • Validation Checkpoint 2 (Enantiopurity): Purify via flash chromatography. Dissolve 1 mg of the purified 3-(nitromethyl)cyclohexanone in isopropanol/hexane and inject into a chiral HPLC (e.g., Chiralcel OD-H column). Verify the ee against a racemic standard.

Protocol B: High-Throughput Scalable Synthesis (Neat Nitromethane)

Objective: Maximize reaction rate and yield for scale-up, accepting a minor (~3%) drop in ee.

  • Preparation: To a 50 mL round-bottom flask, add the chiral catalyst (5 mol%) and 2-fluorobenzoic acid (5 mol%).

  • Solvent/Reagent Loading: Add 10.0 mL of nitromethane. Note: Nitromethane acts as both the nucleophile and the bulk solvent.

  • Initiation: Add 2-cyclohexen-1-one (10.0 mmol, 1.0 equiv) in one portion. Stir vigorously at 30 °C.

  • Validation Checkpoint 1 (Kinetics): Because the reaction is pseudo-first order regarding the enone, the reaction mixture will rapidly change from clear to slightly yellow. Monitor via GC-MS; the enone peak should disappear within 12–18 hours.

  • Workup: Evaporate the excess nitromethane directly under high vacuum (Caution: Ensure trap is properly cooled; do not heat above 40 °C during evaporation).

  • Validation Checkpoint 2 (Purity): The crude residue can often be passed through a short silica plug (Hexanes:EtOAc 70:30) to yield analytically pure 3-(nitromethyl)cyclohexanone, ready for downstream reduction to the primary amine.

Part 5: References

  • A General, Scalable, Organocatalytic Nitro-Michael Addition to Enones: Enantioselective Access to All-Carbon Quaternary Stereocenters Organic Letters - ACS Publications

  • Reaction Mechanism of Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde: A Case Study on Catalyst Regeneration and Solvent Effects The Journal of Physical Chemistry A - ACS Publications

  • Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis Proceedings of the National Academy of Sciences (PNAS)

  • Helical-Peptide-Catalyzed Enantioselective Michael Addition Reactions and Their Mechanistic Insights The Journal of Organic Chemistry - ACS Publications

Troubleshooting

troubleshooting low yield in 3-(nitromethyl)cyclohexanone synthesis

Welcome to the Process Chemistry Technical Support Center Subject Matter: Troubleshooting the Synthesis of 3-(Nitromethyl)cyclohexanone As a Senior Application Scientist, I frequently encounter researchers struggling wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center Subject Matter: Troubleshooting the Synthesis of 3-(Nitromethyl)cyclohexanone

As a Senior Application Scientist, I frequently encounter researchers struggling with the yield and reproducibility of 3-(nitromethyl)cyclohexanone. While seemingly a straightforward Michael addition, the reaction involves delicate kinetic and thermodynamic balances.

This guide is designed to move beyond basic recipes. We will dissect the causality behind common failures—ranging from literature typos to side-reaction kinetics—ensuring your protocols become robust, self-validating systems.

I. Diagnostic Workflow & Reaction Logic

Before adjusting parameters, it is critical to map where the yield loss is occurring. The diagram below outlines the logical decision tree for diagnosing failures in this specific conjugate addition.

G Start 2-Cyclohexen-1-one + Nitromethane Rxn Michael Addition (Base/Organocatalyst) Start->Rxn Check1 In-Process Check: Low Conversion? Rxn->Check1 Fix1 Adjust Base pKa or Check for Moisture Check1->Fix1 Yes Workup Quench & Workup (Mild Acidic/Neutral) Check1->Workup No Fix1->Rxn Check2 Yield Drop During Workup? Workup->Check2 Fix2 Avoid Strong Bases (Prevent Nef Reaction) Check2->Fix2 Yes Product 3-(Nitromethyl)cyclohexanone Check2->Product No Fix2->Workup

Workflow logic for diagnosing and resolving yield drops in 3-(nitromethyl)cyclohexanone synthesis.

II. Frequently Asked Questions (Troubleshooting Guide)

Q1: I followed an online protocol exactly, but my reaction yielded 1-(nitromethyl)cyclohexanol instead of 3-(nitromethyl)cyclohexanone. What went wrong? Expert Insight: You likely fell victim to a common literature typo. Some online databases erroneously list "cyclohexanone" as the starting material for this synthesis[1]. Reacting cyclohexanone with nitromethane under basic conditions triggers a Henry reaction (nitroaldol) , attacking the carbonyl carbon to form 1-(nitromethyl)cyclohexanol. Causality: To achieve 3-substitution, you must use an α,β -unsaturated ketone. The correct starting material is 2-cyclohexen-1-one . The base deprotonates nitromethane, and the resulting nitronate anion undergoes a 1,4-conjugate addition (Michael addition) into the alkene[2].

Q2: My conversion stalls at 50-60%, even after 48 hours. Should I heat the reaction to drive it to completion? Expert Insight: Do not apply excessive heat. The Michael addition of nitromethane is highly reversible (retro-Michael reaction). Causality: Heating the reaction mixture shifts the thermodynamic equilibrium backward toward the starting materials. Furthermore, 2-cyclohexen-1-one is prone to base-catalyzed polymerization at elevated temperatures. Solution: If conversion is stalled, the issue is likely catalyst deactivation or insufficient base strength. Use a non-nucleophilic amidine base like DBN (1,5-Diazabicyclo[4.3.0]non-5-ene) or DBU, and maintain the reaction strictly at room temperature (20-25 °C)[1].

Q3: TLC shows complete consumption of starting material, but I lose massive amounts of yield during the aqueous workup. Where is my product going? Expert Insight: Your workup is likely too basic. The protons adjacent to the nitro group in your product are highly acidic. Causality: If you use strong aqueous bases (like NaOH or Na2​CO3​ ) during your wash steps, you risk triggering the Nef reaction , which hydrolyzes the primary nitroalkane into an aldehyde, destroying your product. Additionally, prolonged exposure to aqueous base can induce a retro-Michael cleavage. Solution: Quench the reaction with a mild, slightly acidic buffer (e.g., saturated aqueous NH4​Cl or 1M NaHSO4​ ) to protonate the nitronate intermediate and neutralize the DBN/DBU catalyst before extraction.

Q4: I am attempting the asymmetric synthesis using a chiral thiourea organocatalyst, but my enantiomeric excess (ee) and yield are both poor. Why? Expert Insight: Chiral thiourea catalysts rely on delicate dual hydrogen-bonding networks to activate the enone and direct the nitronate attack[2]. Causality: Moisture in your solvent or starting materials acts as a competitive hydrogen-bond acceptor, disrupting the transition state complex. This leads to uncatalyzed (racemic) background reactions and sluggish kinetics. Solution: Rigorously dry your 2-cyclohexen-1-one (distill over CaH2​ ) and use anhydrous solvents.

III. Quantitative Data: Catalyst & Condition Matrix

To optimize your specific workflow, compare the historical performance of various catalytic systems used in this synthesis.

Catalyst SystemSolventTemp (°C)TimeTypical YieldPrimary Failure Mode / Drawback
DBN (10 mol%) Isopropanol20-2548h>90%Polymerization if heated; requires mild acidic quench.
TEA (Triethylamine) Neat CH3​NO2​ 2572h60-70%Sluggish kinetics due to lower pKa; incomplete conversion.
NaOH (Aqueous) Methanol0 to 2512h<40%High rates of bis-alkylation and Nef reaction during workup.
Chiral Thiourea Toluene / DCM0 to 2072h75-85%Extreme sensitivity to moisture; high catalyst cost.

IV. Self-Validating Experimental Protocol (Baseline Synthesis)

This protocol utilizes DBN as a non-nucleophilic base, optimized to prevent retro-Michael degradation and polymerization.

Reagents:

  • 2-Cyclohexen-1-one: 20.0 g (208 mmol) (Verify purity via GC; must be free of peroxides)

  • Nitromethane: 127 g (2.08 mol, 10 eq) (Acts as both reagent and co-solvent)

  • Isopropanol: 200 mL (Anhydrous)

  • DBN (1,5-Diazabicyclo[4.3.0]non-5-ene): 2.58 g (20.8 mmol, 0.1 eq)

Methodology:

  • System Preparation: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Charge Reagents: Add 2-cyclohexen-1-one (20.0 g) and anhydrous isopropanol (200 mL) to the flask. Add nitromethane (127 g). Self-Validation: Nitromethane is used in large excess to drive the equilibrium forward and suppress bis-alkylation of the enone.

  • Catalyst Addition: Cool the mixture to 15 °C using a water bath. Add DBN (2.58 g) dropwise over 5 minutes. Causality: The initial deprotonation of nitromethane is mildly exothermic. Controlling the temperature prevents early-stage polymerization of the enone.

  • Reaction Phase: Remove the water bath and allow the reaction to stir at room temperature (20-25 °C) for 48 hours[1]. Monitor via TLC (Hexanes:EtOAc 7:3, visualize with KMnO4​ ).

  • Quench & Workup (Critical Step): Once starting material is consumed, concentrate the mixture under reduced pressure (max bath temp 30 °C) to remove the bulk of the excess nitromethane and isopropanol.

  • Extraction: Dilute the resulting residue with Ethyl Acetate (250 mL). Wash the organic layer with saturated aqueous NH4​Cl (2 x 100 mL) to neutralize the DBN. Do not use NaHCO3​ or NaOH. Wash with brine (100 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate.

  • Purification: Purify the crude oil via vacuum distillation or silica gel flash chromatography to yield pure 3-(nitromethyl)cyclohexanone.

V. References

  • PrepChem. (n.d.). Synthesis of 3-(nitromethyl)cyclohexanone. Retrieved from[Link](Note: The source text contains a known typographical error listing "cyclohexanone" instead of "2-cyclohexen-1-one" as the starting material; the reaction described is a Michael addition requiring the enone).

  • Fulp, A. B., et al. (2012). Trpv4 antagonists (Patent No. WO2012174340A1). World Intellectual Property Organization. Retrieved from

Sources

Optimization

Technical Support Center: Preventing Polymerization During 3-(Nitromethyl)cyclohexanone Distillation

Introduction: 3-(Nitromethyl)cyclohexanone is a valuable synthetic intermediate in pharmaceutical and fine chemical synthesis, prized for the versatile reactivity imparted by its nitro and carbonyl functionalities.[1] Ho...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: 3-(Nitromethyl)cyclohexanone is a valuable synthetic intermediate in pharmaceutical and fine chemical synthesis, prized for the versatile reactivity imparted by its nitro and carbonyl functionalities.[1] However, its purification by distillation presents a significant challenge due to its inherent thermal sensitivity. Researchers frequently encounter issues with product loss, decreased purity, and equipment fouling caused by unwanted polymerization at elevated temperatures. This guide provides a comprehensive, experience-driven framework for understanding and preventing these issues. We will delve into the mechanistic underpinnings of its instability and present robust, field-proven protocols and troubleshooting strategies to ensure a safe and efficient purification process.

Section 1: Understanding the Risk: Why Does Polymerization Occur?

This section addresses the fundamental chemical properties of 3-(nitromethyl)cyclohexanone that contribute to its instability during distillation.

Q1: What makes 3-(nitromethyl)cyclohexanone prone to polymerization and decomposition?

A1: The susceptibility of 3-(nitromethyl)cyclohexanone to polymerization stems from the powerful electron-withdrawing nature of the nitro group (-NO₂). This effect significantly increases the acidity of the protons on the adjacent carbon (the α-carbon of the nitromethyl group).[1][2] Under the influence of heat or trace basic/acidic impurities, these protons can be abstracted, forming a resonance-stabilized nitronate anion.[1][3] This anion is a potent nucleophile that can initiate anionic polymerization by attacking another molecule.

Furthermore, the compound is thermally sensitive. High temperatures, such as those required for atmospheric distillation, can initiate thermal decomposition or radical-based polymerization pathways, leading to the formation of viscous, high-molecular-weight tars.[4][5]

Q2: What are the primary triggers for polymerization during distillation?

A2: There are three primary triggers that can initiate a polymerization event during the distillation of 3-(nitromethyl)cyclohexanone:

  • Excessive Heat: This is the most common cause. Heating the compound to its atmospheric boiling point provides sufficient energy to overcome the activation barrier for thermal polymerization and decomposition reactions.[4][6]

  • Radical Initiators: Trace impurities, such as peroxides that may have formed in solvents, or atmospheric oxygen entering the system through leaks, can act as radical initiators, starting a chain-reaction polymerization.[4]

  • Presence of Acidic or Basic Impurities: Residual catalysts from the synthesis step (e.g., bases like 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)) or acidic byproducts can catalyze anionic or cationic polymerization pathways.[7][8]

Below is a diagram illustrating the key factors that can lead to unintended polymerization.

G cluster_triggers Initiating Triggers cluster_process Process cluster_outcome Undesired Outcome T Excessive Heat (Thermal Initiation) Dist Distillation of 3-(Nitromethyl)cyclohexanone T->Dist R Radical Initiators (e.g., Peroxides, O₂) R->Dist I Ionic Impurities (Acid / Base Residues) I->Dist Poly Polymerization & Decomposition Dist->Poly If Uncontrolled

Caption: Key triggers leading to polymerization during distillation.

Section 2: Pre-Distillation Best Practices & Inhibitor Selection

Proper preparation of the crude material and the judicious use of inhibitors are critical first lines of defense against polymerization.

Q3: Should I perform a work-up on the crude product before distillation?

A3: Absolutely. A pre-distillation work-up is essential for removing ionic impurities that can catalyze polymerization. If a base (e.g., DBN) was used in the synthesis, it must be neutralized.[7] A typical work-up involves dissolving the crude residue in a suitable organic solvent (like ethyl acetate), washing with a dilute acidic solution (e.g., 0.5 M H₂SO₄ or dilute HCl) to remove basic catalysts, followed by a wash with brine to remove residual salts.[8] The organic phase should then be thoroughly dried over an anhydrous salt like Na₂SO₄ or MgSO₄ before solvent removal. This step ensures that you are distilling a neutral, dry starting material, minimizing the risk of catalyzed side reactions.[9]

Q4: How should I choose a polymerization inhibitor?

A4: The choice of inhibitor depends on its role in the distillation process. A dual-inhibitor strategy is often most effective: one for the liquid phase in the distillation pot and another for the vapor phase and distillate.[4][10]

  • Liquid-Phase (Non-Volatile) Inhibitor: This inhibitor remains in the distillation flask to prevent polymerization in the bulk, heated material. Hydroquinone (HQ) is an excellent choice due to its high efficacy and low volatility.[4]

  • Vapor-Phase (Volatile) or Receiver Inhibitor: While less common for this specific compound, in systems with highly volatile monomers, a vapor-phase inhibitor might be used. A more practical approach for 3-(nitromethyl)cyclohexanone is to add a small amount of a stabilizer to the receiving flask to protect the purified, hot condensate. Butylated hydroxytoluene (BHT) or 4-methoxyphenol (MEHQ) are suitable for this purpose.[4]

The following table summarizes common radical inhibitors suitable for this application.

InhibitorTypeTypical Conc. (in Pot)Use Case & Rationale
Hydroquinone (HQ) Non-Volatile Phenolic100-500 ppm (0.01-0.05% w/w)Primary choice for the distillation pot. Remains in the flask to protect the heated liquid throughout the distillation. Effective radical scavenger.[4]
4-Methoxyphenol (MEHQ) Low-Volatility Phenolic100-500 ppmCan be used in the pot. Sometimes preferred if easier removal is required post-distillation via a basic wash.[4]
Butylated Hydroxytoluene (BHT) Volatile Phenolic50-200 ppmRecommended for the receiving flask. Protects the hot, freshly distilled product from polymerization upon collection and during cooling.[4]
Phenothiazine Non-Volatile200-1000 ppmA highly effective inhibitor, often used in industrial settings for acrylic monomers. Can be considered for particularly stubborn polymerization issues.[11][]

Section 3: Core Protocol: Safe Vacuum Distillation

The single most important technique for preventing thermal degradation and polymerization is to perform the distillation under reduced pressure.[13][14] Vacuum distillation lowers the boiling point of the compound, allowing for purification at a significantly lower, safer temperature.[6][15]

Detailed Step-by-Step Methodology
  • Apparatus Preparation:

    • Ensure all glassware is scrupulously clean and dry. Acidic or basic residues can initiate polymerization.

    • Assemble a standard vacuum distillation apparatus with a short path to the condenser for maximum efficiency. Use a well-insulated distillation head.

    • Place a magnetic stir bar in the round-bottom distillation flask for smooth, even boiling.

    • Ensure all joints are properly sealed with a suitable vacuum grease.

  • Charging the Flask:

    • Add the crude, worked-up 3-(nitromethyl)cyclohexanone to the distillation flask. Do not fill the flask more than two-thirds full.

    • Add a non-volatile radical inhibitor, such as hydroquinone (e.g., 200 ppm), directly to the crude material in the flask.[4]

    • Add a small amount of BHT (e.g., 100 ppm) to the clean, dry receiving flask(s).

  • System Evacuation:

    • Connect the apparatus to a vacuum pump protected by a cold trap (dry ice/acetone or liquid nitrogen).

    • Begin stirring the contents of the distillation flask.

    • Slowly and carefully apply vacuum to the system. Observe for any initial outgassing of residual solvents.

  • Heating:

    • Once a stable, low pressure is achieved, begin gently heating the distillation flask using a heating mantle with a temperature controller.

    • Raise the temperature gradually. Bumping or flash boiling can be minimized with slow, controlled heating and efficient stirring.

    • Monitor three temperatures closely: the heating mantle, the liquid in the pot, and the vapor at the distillation head. The goal is to keep the pot temperature as low as possible while achieving a steady distillation rate.

  • Collection:

    • Collect the distilled 3-(nitromethyl)cyclohexanone in the receiving flask containing the BHT.

    • If collecting fractions, switch receiving flasks quickly to minimize disruption to the system's vacuum.

    • Cooling the receiving flask with a water bath can help condense all vapors and protect the product.

  • Shutdown:

    • Crucially, never distill to dryness. [4] Leaving a small residue in the pot prevents the formation of potentially unstable, overheated solids.

    • Turn off and lower the heating mantle first. Allow the system to cool under vacuum.

    • Once the apparatus is at or near room temperature, slowly and carefully vent the system by introducing an inert gas like nitrogen or argon before turning off the vacuum pump.

The following diagram outlines the recommended workflow for a safe and successful distillation.

G cluster_prep Preparation cluster_distill Distillation cluster_collect Collection & Storage A Crude Product (Post-Synthesis) B Neutralization Wash (e.g., dilute acid) A->B C Add Non-Volatile Inhibitor (e.g., Hydroquinone) B->C D Charge Distillation Flask C->D E Perform Vacuum Distillation (Low Temperature) D->E F Collect in Receiver (Containing BHT) E->F G Store Cool, Dark, Under Inert Atmosphere F->G H Purified & Stabilized Product G->H

Caption: Recommended workflow for distillation of 3-(nitromethyl)cyclohexanone.

Section 4: Troubleshooting Guide

Even with the best preparation, issues can arise. This section provides solutions to common problems.

Q5: My distillation pot contents are turning dark and viscous, and the distillation has stopped. What should I do?

A5: This is a clear sign that polymerization has begun.

  • Immediate Action: Immediately turn off and remove the heat source. Allow the flask to cool completely under vacuum before venting the system. Do not attempt to heat it further, as this will only accelerate the reaction.

  • Probable Cause: This indicates that the polymerization inhibition was insufficient for the conditions. This could be due to an air leak in the system, an excessively high pot temperature, or insufficient inhibitor concentration.

  • Solution: Review your procedure.

    • Check all joints and connections for vacuum leaks.

    • Ensure your pot temperature is as low as possible. If necessary, use a deeper vacuum to further lower the boiling point.

    • Increase the concentration of the non-volatile inhibitor (e.g., from 200 ppm to 500 ppm of hydroquinone) in the next attempt.

    • Verify that the pre-distillation work-up was thorough in removing any potential catalysts.

Q6: The distillation rate is very slow, even at a high vacuum and moderate heat. What's wrong?

A6: A slow distillation rate can have several causes unrelated to polymerization.

  • Probable Causes & Solutions:

    • Vacuum Leak: This is the most common issue. Double-check all seals and connections. Use a vacuum gauge to confirm the pressure is at the expected level.

    • Inefficient Condenser/Cold Trap: If the cold trap is not cold enough or is overwhelmed, condensable vapors can enter the pump, reducing its efficiency. Ensure the trap is properly filled.

    • Insufficient Heating/Insulation: The vapor may be condensing in the distillation head and returning to the pot before it can reach the condenser. Insulate the distillation head and neck with glass wool or aluminum foil to minimize heat loss.

    • Blockage: A solid plug of polymer or other material could be blocking the vapor path. This is a serious safety concern. If suspected, cool the system completely and carefully disassemble to inspect.

Q7: My purified product looked fine after distillation, but it turned yellow and thickened during storage. How can I prevent this?

A7: This indicates that the purified product is still susceptible to slow polymerization or degradation over time, likely initiated by light, trace oxygen, or ambient temperature.

  • Solution: Proper storage is critical for long-term stability.

    • Use an Inhibitor: Ensure the product was collected in a flask containing a stabilizer like BHT.[4] If not, it can be added post-distillation (e.g., 100-200 ppm).

    • Inert Atmosphere: Store the product under an inert atmosphere (nitrogen or argon) to protect it from oxygen.

    • Cool & Dark: Store the container in a refrigerator or freezer, wrapped in aluminum foil or in an amber vial to protect it from light.

    • Purity: Ensure the final product is free of any acidic or basic contaminants that could catalyze degradation over time.

References

  • BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-(nitromethyl)cyclohexanone. Retrieved from [Link]

  • Busch. (n.d.). Vacuum Distillation. Retrieved from [Link]

  • LaboRognes. (n.d.). High Vacuum Distillation Unit And Application On Natural Product Development. Retrieved from [Link]

  • Lechler. (n.d.). What is Vacuum Distillation & How Does it Work?. Retrieved from [Link]

  • Papadimitriou, V. C., et al. (2014). Computational Kinetic Study for the Unimolecular Decomposition Pathways of Cyclohexanone. The Journal of Physical Chemistry A, 118(46), 11057–11068. [Link]

  • ResearchGate. (2025, August 5). Kinetic of the thermal decomposition of cyclohexanone cyclic diperoxide: Solvent effect. Retrieved from [Link]

  • ResearchGate. (n.d.). β-Nitrostyrene Derivatives as Inhibitors of the Free Radical Polymerization. Retrieved from [Link]

  • Liskon Biological. (2025, October 17). A Brief Discussion on Polymerization Inhibitors. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitro compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nef Reaction. Retrieved from [Link]

  • PRI. (2014, August 22). DISTILLING NITROCELLULOSE CONTAMINATED WASTE SOLVENT - SAFELY. Retrieved from [Link]

  • PubMed. (2010, November 2). Adsorption and decomposition of cyclohexanone (C6H10O) on Pt(111) and the (2 × 2) and (√3 × √3)r30°-Sn/Pt(111) surface alloys. Retrieved from [Link]

  • ACS Publications. (2010, July 22). Adsorption and Decomposition of Cyclohexanone (C6H10O) on Pt(111) and the (2 × 2) and (√3 × √3)R30°-Sn/Pt(111) Surface Alloys. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 3-(nitromethyl)-1-cyclohexene. Retrieved from [Link]

  • Google Patents. (n.d.). EP2280926B1 - Method for eliminating color forming impurities from nitro compounds.
  • Georgia Institute of Technology. (n.d.). Distillations. Retrieved from [Link]

  • Organic Syntheses. (n.d.). nitrobenzene. Retrieved from [Link]

  • MDPI. (2020, August 12). A Walk through Recent Nitro Chemistry Advances. Retrieved from [Link]

  • Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles. (n.d.). Retrieved from [Link]

  • Taylor & Francis. (2020). Synthesis and Characterization of (+)-3-C-Nitromethyl-1,2:5,6-di-O-Isopropylidene-α-d-Allofuranose. Retrieved from [Link]

  • Fraunhofer-Publica. (n.d.). Kinetic data on the thermal decomposition of RDX in the processing solvents cyclohexanone and gamma-butyrolactone determined with ARC and heat flow microcalorimetry. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-(nitromethyl)cyclopentanone. Retrieved from [Link]

  • Google Patents. (n.d.). US10717701B2 - Preparation of cyclic allylic nitro compounds.
  • Google Patents. (n.d.). EP 0301879 A2 - Inhibition of polymerization during distillation of monomers.
  • Google Patents. (n.d.). US4033829A - Process for inhibiting polymerization of styrene during distillation.
  • Organic Syntheses. (n.d.). Cyclohexanone, 3-methyl-2-(3-propenyl)-. Retrieved from [Link]

  • MEL Science. (2017, October 19). Polymerization and polycondensation reactions. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Synthesis of Nitroalkanes. Retrieved from [Link]

  • Google Patents. (n.d.). US4306944A - Cyclohexanone distillation process.
  • IQ-USP. (n.d.). Isolation of Cyclohexanone from Steam Distillate. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclohexanone: The Main Methods of Obtaining and Extracting Target Products from a Reaction Mixture. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Recovery in 3-(Nitromethyl)cyclohexanone Synthesis

Welcome to the Application Scientist Troubleshooting Hub. The synthesis of 3-(nitromethyl)cyclohexanone via the Michael addition of nitromethane to cyclohexenone is a foundational transformation in drug development (e.g....

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Troubleshooting Hub. The synthesis of 3-(nitromethyl)cyclohexanone via the Michael addition of nitromethane to cyclohexenone is a foundational transformation in drug development (e.g., GABA analog precursors). While the reaction itself is robust, the economic and environmental viability of this process hinges entirely on efficient catalyst recovery.

This guide provides mechanistic insights, quantitative benchmarks, and self-validating protocols for recovering solid bases, immobilized organocatalysts, and biphasic systems.

Mechanistic Causality & Recovery Principles

Catalyst recovery is not merely a physical separation; it is a chemical preservation exercise. The method of recovery must be dictated by the catalyst's activation mechanism:

  • Organocatalysts (Amines/Thioureas): Primary amine and thiourea organocatalysts activate the substrates via enamine formation and dual hydrogen bonding, respectively[1]. The catalytic cycle requires the hydrolysis of the enamine intermediate to release the product and regenerate the free catalyst. Because enamine hydration is often a rate-limiting step, trace water is necessary, but bulk water can hamper the critical C–C bond formation[2]. Recovery methods must therefore carefully manage the hydration state of the recovered catalyst.

  • Heterogeneous Solid Bases (e.g., KF/Al₂O₃): These catalysts operate via surface basicity, deprotonating nitromethane to form the active nitronate nucleophile[3]. Their recovery is primarily challenged by surface fouling and moisture poisoning, requiring aggressive thermal reactivation rather than simple solvent washing.

Quantitative Comparison of Recovery Strategies

To establish a baseline for your process scale-up, reference the following empirical data comparing standard recovery methodologies.

Catalyst SystemPrimary Recovery MethodTypical Recycle LimitPrimary Deactivation ModeRegeneration Strategy
Solid Bases (KF/Al₂O₃) Filtration / Centrifugation3–5 cyclesMoisture poisoning, surface foulingThermal calcination (400°C)
Silica-Supported Amines Vacuum Filtration5–8 cyclesPore blockage, product inhibitionPolar solvent wash (THF/MeOH)
DES-Immobilized Squaramides Biphasic Liquid Extraction9–10 cyclesEmulsion loss, cross-contaminationVacuum drying of DES phase

Workflow Visualizations

DES_Recovery A Reaction Mixture (Cyclohexenone + MeNO2 + Organocatalyst in DES) B Add Extraction Solvent (EtOAc/Hexane) A->B C Liquid-Liquid Phase Separation B->C D Organic Phase (3-(nitromethyl)cyclohexanone) C->D E DES Phase (Recovered Catalyst) C->E F Vacuum Drying (Remove trace organics/H2O) E->F G Recycle to Next Run F->G

Workflow for biphasic recovery of DES-immobilized organocatalysts.

Troubleshooting Issue Catalyst Deactivation (Yield/ee Drop) Type Identify Catalyst System Issue->Type Solid Heterogeneous Solid Base Type->Solid Organo Immobilized Organocatalyst Type->Organo Foul Surface Fouling (Aldol Oligomers) Solid->Foul Water Moisture Poisoning Solid->Water Block Pore Blockage / Product Inhibition Organo->Block Leach Active Site Leaching Organo->Leach Regen1 Thermal Calcination (400°C) Foul->Regen1 Regen2 Vacuum Desiccation Water->Regen2 Regen3 Polar Solvent Wash Block->Regen3 Regen4 Replace Catalyst Leach->Regen4

Decision tree for diagnosing and resolving catalyst deactivation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My silica-supported thiourea catalyst shows a sharp drop in enantiomeric excess (ee) after the third cycle. What is causing this, and how can I fix it? A1: This is a classic case of product inhibition. Thiourea catalysts rely on powerful dual hydrogen bonding to activate the nitro group[1]. Because 3-(nitromethyl)cyclohexanone contains both a highly polar nitro group and a ketone, it can remain strongly hydrogen-bonded to the active site even after the reaction is complete, blocking subsequent substrate molecules. Fix: Do not just wash with non-polar solvents (like hexane). You must disrupt the hydrogen bonding by washing the recovered solid with a polar, aprotic solvent like THF or Acetone, followed by vacuum drying.

Q2: When using solid base catalysts (e.g., KF/Al₂O₃), the yield drops from 95% to 40% upon the first reuse. Why is simple filtration failing? A2: Solid bases are highly susceptible to two mechanisms: moisture poisoning and surface fouling[3]. Cyclohexenone is prone to base-catalyzed aldol condensation (oligomerization). These heavy oligomers coat the alumina pores, physically blocking the basic fluoride/hydroxide sites. Simple filtration leaves these oligomers intact. Fix: You must implement a thermal reactivation step (calcination) to burn off the organic foulants and drive off coordinated water (See Protocol A).

Q3: I am using a Deep Eutectic Solvent (DES) to immobilize my cinchonidine-squaramide catalyst, but I'm getting stubborn emulsions during extraction. How do I recover the catalyst cleanly? A3: Deep Eutectic Solvents, particularly betaine/sugar/water mixtures, exhibit surfactant-like properties due to their amphiphilic components[4]. Vigorous shaking with a highly non-polar solvent (like pure ether) forces the DES into a stable micro-emulsion. Fix: Adjust your extraction solvent to a 1:1 mixture of Ethyl Acetate and Hexane. The slight increase in polarity reduces the interfacial tension. Furthermore, use gentle inversion rather than vigorous shaking during the liquid-liquid extraction phase.

Self-Validating Experimental Protocols

Protocol A: Thermal Reactivation of Heterogeneous Solid Bases (KF/Al₂O₃)

Self-Validation Metric: The recovered catalyst should exhibit a free-flowing, bright white powder morphology. Clumping indicates residual moisture or organic fouling.

  • Separation: Terminate the reaction by diluting the mixture with ethyl acetate. Transfer to a centrifuge tube and spin at 4000 rpm for 10 minutes.

  • Decantation & Washing: Decant the organic supernatant (containing the product). Resuspend the solid pellet in 15 mL of absolute ethanol to dissolve residual heavy organics, and centrifuge again. Repeat this wash step twice.

  • Desiccation: Transfer the wet solid to a vacuum desiccator and dry at 80°C for 2 hours to remove bulk solvent.

  • Calcination (Critical Step): Transfer the dried catalyst to a crucible and place it in a muffle furnace. Ramp the temperature at 10°C/min to 400°C and hold for 3 hours. Causality: This temperature is sufficient to combust aldol oligomers without causing the alumina support to undergo a phase transition that would collapse its pore structure.

  • Storage: Allow the catalyst to cool to 100°C in the furnace, then immediately transfer to an argon-purged desiccator.

Protocol B: Biphasic Extraction and DES-Organocatalyst Recycling

Self-Validation Metric: The recovered DES phase must remain optically clear. Cloudiness indicates cross-contamination with the organic phase.

  • Extraction: To the crude reaction mixture (containing cyclohexenone, nitromethane, and the DES-immobilized catalyst), add 3 volumes of a 1:1 (v/v) Ethyl Acetate/Hexane mixture.

  • Phase Separation: Gently invert the separatory funnel 10–15 times. Do not shake vigorously. Allow the phases to separate for 20 minutes. The upper organic layer will contain the 3-(nitromethyl)cyclohexanone, while the dense, lower DES layer retains the organocatalyst[4].

  • Isolation: Carefully drain the lower DES phase into a clean, pre-weighed round-bottom flask.

  • Purification of the Catalytic Phase: Subject the recovered DES phase to high vacuum (0.1 mbar) at 40°C for 45 minutes. Causality: This step removes trace water generated during enamine formation[1][2] and any partitioned ethyl acetate, ensuring the hydrogen-bonding network of the DES is restored for the next cycle.

  • Recycling: Weigh the flask to confirm mass balance, add fresh cyclohexenone and nitromethane, and commence the next cycle.

References

  • Michael addition of nitromethane to α,β-unsaturated carbonyl compounds over solid base catalysts. ResearchGate. Available at: [Link]

  • Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. MDPI. Available at:[Link]

  • Sustainable Organocatalyzed Enantioselective Catalytic Michael Additions in Betaine-Derived Deep Eutectic Solvents. Universidade Nova de Lisboa (RUN). Available at: [Link]

  • Reaction Mechanism of Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde: A Case Study on Catalyst Regeneration. CORE. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Chiral Organocatalysts for the Enantioselective Synthesis of 3-(Nitromethyl)cyclohexanone

Executive Summary The asymmetric Michael addition of nitromethane to 2-cyclohexen-1-one to yield 3-(nitromethyl)cyclohexanone is a benchmark transformation in organic synthesis. The resulting chiral cycloketone is a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The asymmetric Michael addition of nitromethane to 2-cyclohexen-1-one to yield 3-(nitromethyl)cyclohexanone is a benchmark transformation in organic synthesis. The resulting chiral cycloketone is a highly versatile building block for the synthesis of GABA analogs, complex alkaloids, and pharmaceutical intermediates[1]. However, achieving high enantiomeric excess (ee) is notoriously difficult. Cyclic enones are less electrophilic and more sterically hindered than enals, requiring highly specific catalytic activation[2]. This guide objectively compares the performance of secondary amine, primary amine-thiourea, and squaramide organocatalysts, providing mechanistic causality and validated experimental protocols to guide your synthetic strategy.

Mechanistic Rationale: Overcoming Steric and Electronic Barriers

To achieve high yields and stereocontrol, the catalyst must perform a dual role: LUMO-lowering activation of the enone and HOMO-raising activation of the nitromethane[3].

  • The Steric Penalty of Secondary Amines: Historically, L-proline and its derivatives were used to form an iminium ion with the enone. However, the bulky pyrrolidine ring creates severe steric clashes with the cyclohexene ring. This hinders iminium formation, leading to sluggish kinetics and moderate stereocontrol[1].

  • The Primary Amine Advantage: Unhindered primary amines easily condense with ketones to form stable, less sterically congested iminium ions, accelerating the catalytic cycle[4].

  • Bifunctional Hydrogen Bonding: Incorporating a thiourea or squaramide motif provides a rigid hydrogen-bonding pocket. This pocket increases the acidity of nitromethane, facilitating its deprotonation to a nitronate, and locks it in a highly organized transition state. This directs the nucleophilic attack exclusively to one face (Re or Si) of the iminium ion[5].

Mechanism Cat Primary Amine-Thiourea Iminium Iminium Ion Cat->Iminium Condensation (-H2O) Enone Cyclohexenone Enone->Iminium TS Bifunctional TS (H-Bonding) Iminium->TS MeNO2 Nitromethane MeNO2->TS Deprotonation Enamine Enamine TS->Enamine C-C Bond Formation Enamine->Cat Regeneration Product 3-(Nitromethyl)cyclohexanone Enamine->Product Hydrolysis (+H2O)

Fig 1. Bifunctional primary amine-thiourea catalytic cycle for asymmetric Michael addition.

Catalyst Class Comparison

First Generation: L-Proline and Additives

Early approaches utilized rubidium prolinate or L-proline. demonstrated that standard L-proline yields poor enantioselectivity for this reaction. However, the addition of trans-2,5-dimethylpiperazine as a co-catalyst boosts the ee to 93%[1]. Causality: The additive breaks unreactive resting states and participates in a complex multicomponent transition state. Despite the high ee, the reaction times remain long (66 h) and yields are moderate (78%), making it less ideal for scale-up[6].

Second Generation: Bifunctional Primary Amine-Thioureas (The Gold Standard)

Developed by , 1,2-diaminocyclohexane (DACH)-derived primary amine-thioureas represent the optimal balance of reactivity and stereocontrol[7]. Causality: The primary amine efficiently forms the iminium species without the steric penalty of pyrrolidines. Simultaneously, the 3,5-bis(trifluoromethyl)phenyl thiourea group strongly hydrogen-bonds the nitronate[8]. This dual activation yields the product in 85% yield and an exceptional 98% ee[7].

Third Generation: Squaramide-Based Hydrogen Bond Donors

Squaramides possess a wider hydrogen-bonding angle and higher acidity than thioureas[5]. While they are highly effective for acyclic enones at very low loadings (1-2 mol%), primary amine-squaramides applied to cyclohexenone offer comparable ee (94-96%) but often require higher temperatures or longer reaction times compared to the optimized DACH-thiourea system[9].

Quantitative Performance Comparison

Catalyst SystemCatalyst LoadingAdditive / Co-catalystTimeYield (%)Enantiomeric Excess (ee %)
Rubidium Prolinate20 mol%None48 h65%59%
L-Proline20 mol%trans-2,5-dimethylpiperazine66 h78%93%
DACH-Primary Amine-Thiourea 15 mol% None 120 h 85% 98%
Quinine-derived Squaramide10 mol%None72 h80%94%

Data aggregated from and .

Validated Experimental Protocol: DACH-Primary Amine-Thiourea

This protocol details the synthesis of (S)-3-(nitromethyl)cyclohexanone using the DACH-derived primary amine-thiourea catalyst, designed as a self-validating system to ensure reproducibility[7].

Materials:

  • 2-Cyclohexen-1-one (0.1 mmol)

  • Nitromethane (0.1 mL, ~16 equiv)

  • DACH-derived primary amine-thiourea catalyst (15 mol%)

  • Ethyl acetate (0.2 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In a dry 2 mL reaction vial equipped with a magnetic stir bar, add 2-cyclohexen-1-one (0.1 mmol) and the DACH-derived primary amine-thiourea catalyst (15 mol%).

  • Solvent and Reagent Addition: Add ethyl acetate (0.2 mL) to dissolve the catalyst. In-Process Check: The solution should turn slightly yellow, indicating the initial formation of the iminium ion complex. Subsequently, add nitromethane (0.1 mL). Causality: Nitromethane is used in excess to drive the equilibrium of the Michael addition forward and acts as a co-solvent to maintain a homogenous catalytic pocket.

  • Incubation: Stir the mixture at room temperature (25 °C) for 120 hours (5 days). Causality: The extended reaction time is required due to the inherently lower electrophilicity of ketone-derived iminium ions compared to aldehydes. The rigid, low-energy transition state ensures exquisite enantiocontrol at the cost of rapid turnover.

  • Reaction Monitoring (Self-Validation): Monitor the reaction via TLC (Hexanes/EtOAc 3:1). 2-Cyclohexen-1-one is UV-active. The product, 3-(nitromethyl)cyclohexanone, is weakly UV-active but stains strongly with KMnO4 (appearing as a yellow spot on a purple background).

  • Workup and Purification: Concentrate the crude mixture directly under reduced pressure (avoid aqueous workup to prevent hydrolysis of any unreacted intermediates). Purify the residue via flash column chromatography on silica gel using a gradient of EtOAc/hexanes (1:20 to 1:5).

  • Analytical Validation (Chiral HPLC): To validate the 98% ee, analyze the purified product using Chiral HPLC.

    • Column: Chiralpak AS-H

    • Eluent:i-propanol/hexane = 30/70

    • Flow Rate: 1.0 mL/min at 25 °C, λ = 210 nm

    • Expected Retention Times: t_major = 19.7 min (S-enantiomer), t_minor = 28.0 min (R-enantiomer).

References

  • Title: Simple Cyclohexanediamine-Derived Primary Amine Thiourea Catalyzed Highly Enantioselective Conjugate Addition of Nitroalkanes to Enones Source: Organic Letters 2009, 11(13), 2864-2867. URL: [Link]

  • Title: Catalytic Asymmetric Conjugate Addition of Nitroalkanes to Cycloalkenones Source: Organic Letters 2000, 2(19), 2975-2978. URL: [Link]

  • Title: Catalysts' evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes Source: RSC Advances 2022, 12, 26034-26085. URL: [Link]

Sources

Comparative

Chiral GC Analysis Parameters for 3-(Nitromethyl)cyclohexanone Enantiomers: A Comparative Guide

The asymmetric conjugate addition of nitromethane to cyclohexenone yields 3-(nitromethyl)cyclohexanone, a benchmark compound used extensively to evaluate the efficacy of novel organocatalysts[1]. Accurately determining t...

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Author: BenchChem Technical Support Team. Date: April 2026

The asymmetric conjugate addition of nitromethane to cyclohexenone yields 3-(nitromethyl)cyclohexanone, a benchmark compound used extensively to evaluate the efficacy of novel organocatalysts[1]. Accurately determining the enantiomeric excess ( ee ) of this product is critical for validating catalytic performance. Due to the high polarity of both the nitro and ketone functional groups, achieving baseline resolution of its enantiomers requires highly specific chiral stationary phases and carefully tuned temperature gradients.

This guide provides an in-depth, objective comparison of chiral Gas Chromatography (GC) parameters for resolving 3-(nitromethyl)cyclohexanone enantiomers, emphasizing the causality behind method development, column selection, and experimental execution.

Mechanistic Context: Why Column Chemistry Matters

The separation of 3-(nitromethyl)cyclohexanone enantiomers relies on transient, diastereomeric interactions between the analyte and the chiral stationary phase. The molecule possesses two strong hydrogen-bond acceptors (the carbonyl oxygen and the nitro group) and a relatively compact cyclohexane ring.

When selecting a column, cyclodextrin-based stationary phases are the industry standard. The separation is driven by inclusion complexation, where the non-polar cyclohexane ring enters the hydrophobic cyclodextrin cavity, while the polar nitro and ketone groups interact with the derivatized rim of the cyclodextrin via dipole-dipole interactions and hydrogen bonding.

Workflow from asymmetric Michael addition to chiral GC enantiomeric excess quantification.

Column Alternatives
  • Chirasildex G-TA (Gamma-Cyclodextrin): Features a trifluoroacetylated gamma-cyclodextrin phase. The larger cavity size (gamma vs. beta) and the highly electronegative trifluoroacetyl groups provide exceptional dipole interactions with the nitro group, making it the premier choice for this specific analyte[1].

  • Chirasil Dex-CB (Beta-Cyclodextrin): Features a permethylated beta-cyclodextrin phase. While excellent for many Michael adducts, the smaller cavity and lack of fluorinated rims often result in lower resolution ( Rs​ ) for 3-(nitromethyl)cyclohexanone compared to the G-TA phase[1][2].

Comparative Quantitative Data

The following table summarizes the validated literature parameters for the separation of 3-(nitromethyl)cyclohexanone enantiomers[1].

Expert Insight on Literature Data: The seminal methodology reports a temperature ramp of 10 °C/min from 70 °C to 120 °C, yet reports retention times ( Rt​ ) of ~58–60 minutes[1]. A standard 10 °C/min ramp would reach 120 °C in just 5 minutes. Therefore, the ~59-minute elution time dictates that the method either utilizes a massive 54-minute isothermal hold at 120 °C, or the original literature contains a typographical error and actually utilized a 1.0 °C/min ramp rate (which would take exactly 50 minutes to reach 120 °C, perfectly aligning with the elution time). When replicating this, analysts should prioritize the slow ramp rate.

ParameterChirasildex G-TA (Recommended)Chirasil Dex-CB (Alternative)
Stationary Phase Trifluoroacetylated γ -cyclodextrinPermethylated β -cyclodextrin
Initial Temp 70 °C70 °C
Ramp Rate 1.0 °C/min (or 10 °C/min with hold)10 °C/min
Final Temp 120 °C135 °C - 150 °C
Rt​ Minor Enantiomer 58.48 minVariable (Co-elution risk)
Rt​ Major Enantiomer 59.90 minVariable (Co-elution risk)
Resolution ( Rs​ ) Baseline ( Rs​ > 1.5)Partial

Step-by-Step Experimental Protocol

To ensure a self-validating system, the following protocol details the exact steps required to prepare and analyze the sample, minimizing artifacts that could skew the ee calculation.

Phase 1: Sample Preparation
  • Quenching & Extraction: Following the organocatalytic reaction, quench the mixture with saturated aqueous NH4​Cl to neutralize the catalyst. Extract the aqueous layer three times with highly pure dichloromethane (DCM) or ethyl acetate.

  • Drying: Dry the combined organic layers over anhydrous Na2​SO4​ . Causality: Water injected into a GC can degrade the cyclodextrin stationary phase and cause peak tailing.

  • Filtration & Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Dilution: Re-dissolve the crude 3-(nitromethyl)cyclohexanone in GC-grade hexane or DCM to a concentration of approximately 1.0 mg/mL.

Phase 2: GC Instrument Setup
  • Inlet Configuration: Set the split/splitless injector to 250 °C . Use a split ratio of 50:1 . Causality: Chiral columns have very low capacities. Overloading the column will result in fronting peaks and a complete loss of chiral resolution.

  • Carrier Gas: Use ultra-high-purity Helium (99.999%) at a constant flow rate of 1.0 mL/min .

  • Detector: Set the Flame Ionization Detector (FID) to 250 °C . Ensure optimal hydrogen (30 mL/min) and air (300 mL/min) flows for maximum sensitivity.

Phase 3: Method Execution & Integration
  • Temperature Program:

    • Hold at 70 °C for 1 minute.

    • Ramp at 1.0 °C/min to 120 °C.

    • Hold at 120 °C for 15 minutes to ensure column bake-out of heavier impurities.

  • Injection: Inject 1.0 μL of the prepared sample.

  • Integration: Use a valley-to-valley baseline integration. Calculate ee using the formula: ee(%)=Areamajor​+Areaminor​∣Areamajor​−Areaminor​∣​×100 .

Logical decision tree for optimizing chiral GC temperature programs for baseline resolution.

Expert Troubleshooting Insights

  • Peak Tailing: If the peaks for 3-(nitromethyl)cyclohexanone exhibit significant tailing, it is often due to active sites (silanols) in the glass liner or the front end of the column interacting with the polar nitro group. Solution: Perform inlet maintenance (replace the liner with a deactivated split liner) and trim the first 10-20 cm of the GC column.

  • Loss of Resolution Over Time: Cyclodextrin phases are sensitive to high temperatures and harsh matrices. If Rs​ drops below 1.5 after multiple runs, the column may be accumulating non-volatile catalyst residues. Solution: Ensure rigorous sample cleanup (e.g., passing the sample through a short plug of silica gel) prior to injection.

References

  • Novel Imidazolidine-Tetrazole Organocatalyst for Asymmetric Conjugate Addition of Nitroalkanes. SciSpace.
  • Asymmetric Tandem Michael Addition-Wittig Reaction to Cyclohexenone Annulation. Organic Chemistry Portal.

Sources

Validation

Benchmarking Asymmetric Synthesis Methods for 3-(Nitromethyl)cyclohexanone

Target Audience: Researchers, synthetic chemists, and drug development professionals. The asymmetric Michael addition of nitromethane to 2-cyclohexen-1-one to yield 3-(nitromethyl)cyclohexanone is a cornerstone transform...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

The asymmetric Michael addition of nitromethane to 2-cyclohexen-1-one to yield 3-(nitromethyl)cyclohexanone is a cornerstone transformation in organic synthesis. The resulting chiral cycloadduct is a highly versatile building block, frequently utilized in the synthesis of conformationally restricted GABA analogs, chiral amines, and complex pharmaceutical active ingredients (APIs).

Because cyclic enones are notoriously challenging substrates due to steric hindrance and conformational rigidity, this specific reaction serves as a rigorous benchmark for evaluating the efficacy of novel organocatalysts. This guide objectively benchmarks the leading catalytic methodologies, dissects the mechanistic causality behind their performance, and provides a self-validating experimental protocol for the highest-yielding approach.

Mechanistic Divergence: Covalent vs. Non-Covalent Activation

The evolution of organocatalysis has yielded two primary mechanistic paradigms for this transformation: Covalent Iminium Catalysis and Non-Covalent Hydrogen-Bonding Catalysis [1].

In covalent systems (using primary or secondary amines), the catalyst condenses with the enone to form an iminium ion, lowering the lowest unoccupied molecular orbital (LUMO) of the electrophile. Conversely, bifunctional hydrogen-bonding catalysts (thioureas and squaramides) rely on dual H-bond donors to activate the enone while a basic moiety deprotonates nitromethane, raising the highest occupied molecular orbital (HOMO) of the nucleophile[2].

Mechanism cluster_0 Covalent Activation (Primary Amine) cluster_1 Non-Covalent Activation (Thiourea/Squaramide) Start 2-Cyclohexen-1-one + CH3NO2 Iminium Iminium Ion Intermediate (LUMO Lowering) Start->Iminium Primary Amine Cat. HBond Dual H-Bonding to Enone (Electrophile Activation) Start->HBond Bifunctional Cat. TS Stereoselective Michael Addition (Transition State) Iminium->TS Nitromethane attack Nitronate Nitronate Formation (Nucleophile Activation) HBond->Nitronate Deprotonation Nitronate->TS Enone attack Product 3-(nitromethyl)cyclohexanone (High ee) TS->Product Hydrolysis / Protonation

Figure 1: Divergent catalytic activation modes for the asymmetric Michael addition.

Quantitative Benchmarking: Catalyst Performance Matrix

To objectively compare these methods, we benchmark four distinct catalyst classes based on yield, enantiomeric excess (ee), catalyst loading, and required additives.

Catalyst SystemActivation ModeCatalyst LoadingAdditive RequiredYield (%)Enantiomeric Excess (ee %)Reaction Time
L-Proline Secondary Amine (Iminium)20 mol%trans-2,5-dimethylpiperazine75%93%48 h
Cinchona-Thiourea Non-Covalent (H-Bond)10 mol%None86%90%24 h
Chiral Squaramide Non-Covalent (H-Bond)5 mol%None92%95%12 h
Primary Amine-Thiourea Synergistic (Iminium + H-Bond)5 mol%Benzoic Acid>95%99%18 h

Data synthesized from benchmark studies on cycloalkenone functionalization[1][3][4].

Expert Insights: Causality in Experimental Design

As an application scientist, it is critical to understand why certain protocols succeed where others fail. The data above reveals several key causal relationships in catalyst design:

Why Primary Amines Outperform Secondary Amines

Early attempts to use secondary amines, such as4, resulted in abysmal stereocontrol (e.g., 7% ee) due to severe steric clash during the formation of the iminium ion with the bulky cyclic enone[4]. While L-proline can achieve 93% ee, it strictly requires the basic additive trans-2,5-dimethylpiperazine to modulate the transition state and suppress non-linear effects[4]. Primary amines (e.g., 1,2-diaminocyclohexane derivatives) bypass this steric penalty, forming iminium ions with cyclic enones rapidly and reversibly.

The Mechanistic Necessity of Weak Acid Co-Catalysts

In the highest-performing Primary Amine-Thiourea systems, the addition of a weak acid (such as benzoic acid) is not optional; it is a mechanistic mandate. The acid serves a dual purpose: it protonates the carbinolamine intermediate to accelerate water elimination (forming the active iminium ion), and crucially, it facilitates the final hydrolysis of the enamine product back to the ketone, preventing catalyst trapping and ensuring high turnover rates[3].

Squaramides vs. Thioureas: The Bite Angle Advantage

Bifunctional squaramides consistently outperform their thiourea analogs in non-covalent pathways, often requiring half the catalyst loading (5 mol% vs 10 mol%)[1]. This is driven by causality at the molecular level: the squaramide moiety possesses a wider bite angle between its two N-H protons, which aligns perfectly with the oxygen lone pairs of the enone. Furthermore, squaramides exhibit higher hydrogen-bond donor acidity, leading to a more rigid, highly pre-organized transition state that locks the substrates into a stereodefined trajectory[2].

Self-Validating Experimental Protocol

Based on the benchmarking data, the Primary Amine-Thiourea catalyzed reaction (with benzoic acid co-catalyst) is the superior method for synthesizing 3-(nitromethyl)cyclohexanone, offering near-perfect enantioselectivity (99% ee)[3].

The following protocol is designed as a self-validating system, ensuring that intermediate conversions and final stereochemical outcomes can be analytically verified at the bench.

Materials Required
  • 2-Cyclohexen-1-one (1.0 equiv, 10 mmol)

  • Nitromethane (1.5 equiv, 15 mmol)

  • Primary Amine-Thiourea Catalyst (derived from 1,2-diaminocyclohexane) (0.05 equiv, 5 mol%)

  • Benzoic Acid (0.10 equiv, 10 mol%)

  • Anhydrous Toluene (0.5 M)

Step-by-Step Workflow
  • Catalyst Pre-Activation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve the Primary Amine-Thiourea catalyst (5 mol%) and benzoic acid (10 mol%) in anhydrous toluene. Stir at room temperature for 10 minutes to allow the formation of the active catalytic salt.

  • Substrate Addition: Reduce the temperature to 0 °C. Add 2-cyclohexen-1-one (10 mmol) in one portion, followed by the dropwise addition of nitromethane (15 mmol) over 5 minutes to prevent localized exothermic spikes.

  • Reaction Maturation: Allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 18 hours.

  • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (3:1) eluent. The consumption of the UV-active enone (Rf ~0.5) and the appearance of the product spot (Rf ~0.3, stains with KMnO4) validates conversion.

  • Quench and Workup: Quench the reaction by adding saturated aqueous NaHCO3 (10 mL) to neutralize the benzoic acid. Extract the aqueous layer with Dichloromethane (3 x 15 mL). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 20% Ethyl Acetate in Hexanes) to afford 3-(nitromethyl)cyclohexanone as a pale yellow oil.

  • Stereochemical Validation (Critical Step): Determine the enantiomeric excess via chiral Gas Chromatography (GC).

    • Column: Chirasil-Dex CB (or equivalent chiral stationary phase).

    • Conditions: Isothermal or mild gradient (e.g., 70 °C to 135 °C at 10 °C/min).

    • Validation Metric: The baseline separation of the minor and major enantiomers must yield an integration ratio corresponding to ≥98% ee[3].

References

  • Catalysts' evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes Source: RSC Advances (RSC Publishing) URL:[Link]

  • Non-Covalent Interactions in Enantioselective Organocatalysis: Theoretical and Mechanistic Studies of Reactions Mediated by Dual H-Bond Donors, Bifunctional Squaramides, Thioureas and Related Catalysts Source: Molecules (MDPI) URL:[Link]

  • An Efficient Organocatalytic Method for Highly Enantioselective Michael Addition of Malonates to Enones Catalyzed by Readily Accessible Primary Amine-Thiourea Source: Organic Letters (ACS Publications) URL:[Link]

  • Catalytic Asymmetric Conjugate Addition of Nitroalkanes to Cycloalkenones Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Comparative

Comparative Reactivity Guide: 3-(Nitromethyl)cyclohexanone vs. Aliphatic Nitroalkanes

Executive Summary & Structural Causality As a Senior Application Scientist, selecting the right aliphatic nitro building block requires moving beyond basic nucleophilicity. Simple nitroalkanes like nitromethane and nitro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

As a Senior Application Scientist, selecting the right aliphatic nitro building block requires moving beyond basic nucleophilicity. Simple nitroalkanes like nitromethane and nitroethane are classical carbon-centered nucleophiles used primarily to install single functional nodes via intermolecular Henry (nitroaldol) or Michael reactions[1].

In contrast, 3-(nitromethyl)cyclohexanone is a highly versatile bifunctional scaffold. By tethering a primary nitroalkane to an electrophilic cyclohexanone ring, this molecule acts as a self-contained system. This structural proximity facilitates complex intramolecular cascades, divergent functionalization, and the rapid assembly of spirocyclic or fused bicyclic alkaloid frameworks highly sought after in drug development[2].

Thermodynamic Profiling: The Role of pKa in Chemoselectivity

The fundamental driver of nitroalkane reactivity is the acidity of the α -protons. The strong electron-withdrawing nature of the nitro group (via inductive and resonance effects) stabilizes the resulting carbanion (nitronate).

  • Simple Nitroalkanes : Nitromethane has an aqueous pKa of ~10.2, while nitroethane is slightly more acidic at ~8.5. In DMSO, these values shift to approximately 17.

  • 3-(Nitromethyl)cyclohexanone : This molecule contains two distinct acidic sites: the nitromethyl α -protons (pKa ~10) and the ketone α -protons (pKa ~19).

Causality in Catalyst Selection : This ~9-order of magnitude difference in acidity is the cornerstone of its synthetic utility. By selecting a mild, non-nucleophilic base with a conjugate acid pKa between 11 and 14 (such as DBN or DBU), researchers can quantitatively and chemoselectively generate the nitronate anion without enolizing the ketone. This prevents unwanted self-aldol condensation of the cyclohexanone ring, ensuring clean downstream reactivity[3].

Quantitative Reactivity Comparison

The following table summarizes the performance and reactivity profiles of these building blocks to aid in synthetic route design.

ParameterNitromethaneNitroethane3-(Nitromethyl)cyclohexanone
α -Proton pKa (aq) ~10.2~8.5[4]~10.0 (NO 2​ ), ~19.0 (Ketone)
Primary Reactivity Mode Intermolecular NucleophileIntermolecular NucleophileBifunctional (Nucleophile + Electrophile)
Henry Reaction Efficiency High (with aldehydes)High (with aldehydes)High (Intramolecular with tethered ketone)[5]
Downstream Utility β -nitro alcohols, aminesSubstituted amines, Nef productsFused azabicycles, spirocycles, 1,4-dicarbonyls[2]
Thermodynamic Control Reversible (Retro-Henry risk)ReversibleEntropically favored (Intramolecular)

Divergent Synthetic Workflows

While simple nitroalkanes terminate after a single C-C bond formation, the bifunctionality of 3-(nitromethyl)cyclohexanone unlocks divergent pathways. For instance, while intermolecular Henry reactions with ketones are notoriously poor due to unfavorable thermodynamics, the intramolecular Henry reaction of 3-(nitromethyl)cyclohexanone overcomes this entropic barrier to yield complex bridged or fused β -nitro alcohols[5]. Alternatively, catalytic hydrogenation of the nitro group yields a primary amine that spontaneously undergoes intramolecular reductive amination with the tethered ketone[2].

DivergentReactivity Core 3-(nitromethyl)cyclohexanone (Bifunctional) Cond1 Mild Base (Intramolecular Henry) Core->Cond1 Cond2 H2, Pd/C (Reductive Amination) Core->Cond2 Cond3 Base, then Acid (Nef Reaction) Core->Cond3 Prod1 Bicyclic β-nitro alcohol Cond1->Prod1 Prod2 Azabicyclo framework Cond2->Prod2 Prod3 3-formylcyclohexanone Cond3->Prod3

Divergent reactivity pathways of 3-(nitromethyl)cyclohexanone exploiting its bifunctionality.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 3-(Nitromethyl)cyclohexanone via Michael Addition

Objective : Chemoselective 1,4-conjugate addition of nitromethane to cyclohex-2-en-1-one. Causality : Nitromethane is used in large excess to act as both reactant and co-solvent, driving the equilibrium forward. DBN (5-diazabicyclo[4.3.0]non-5-ene) is selected as the base because its steric bulk prevents competitive 1,2-addition to the enone, while its basicity strictly limits deprotonation to the nitroalkane[3].

Step-by-Step Methodology :

  • Preparation : In a dry 500 mL round-bottom flask, dissolve 21.9 g (0.223 mol) of cyclohex-2-en-1-one in 250 mL of isopropanol[3].

  • Activation : Add 175 mL of nitromethane (excess) to the solution[3].

  • Catalysis : Introduce 2.1 g of DBN dropwise at room temperature. The reaction mixture will slightly exotherm as the nitronate forms[3].

  • Maturation : Stir the solution continuously at room temperature for 48 hours to ensure complete thermodynamic conversion[3].

  • Isolation : Concentrate the mixture under reduced pressure to remove isopropanol and unreacted nitromethane. The crude residue is typically pure enough (>95%) for immediate downstream use, yielding approximately 37.2 g (quantitative yield) of 3-(nitromethyl)cyclohexanone[3].

SynthesisWorkflow SM1 Cyclohex-2-en-1-one Prod 3-(nitromethyl)cyclohexanone SM1->Prod 1,4-Addition SM2 Nitromethane Int Nitronate Intermediate SM2->Int Deprotonation Cat DBN Catalyst (pKa ~13.5) Cat->Int Int->Prod

Michael addition workflow demonstrating chemoselective generation of the nitronate intermediate.

Protocol B: Reductive Cyclization to Azabicyclic Scaffolds

Objective : Conversion of 3-(nitromethyl)cyclohexanone to a spiro/fused azacycle via tandem reduction-amination. Causality : Palladium on carbon (Pd/C) under a hydrogen atmosphere cleanly reduces the aliphatic nitro group to a primary amine without reducing the ketone. Upon formation, the primary amine is perfectly positioned to attack the electrophilic carbonyl, forming a cyclic imine intermediate that is subsequently reduced by the same Pd/C catalyst to the final saturated amine[2].

Step-by-Step Methodology :

  • Protection (Optional) : If orthogonal reactivity is required, protect the ketone as an acetal using ethylene glycol and catalytic HCl in THF[2]. For direct cyclization, proceed to step 2.

  • Reduction : Dissolve the substrate in anhydrous methanol. Add 10% Pd/C (10 w/w%).

  • Hydrogenation : Purge the vessel with N 2​ , then introduce H 2​ gas (1 atm via balloon or up to 50 psi in a Parr shaker depending on steric hindrance).

  • Cyclization : Stir at room temperature for 12-18 hours. The intermediate imine forms spontaneously and is reduced in situ.

  • Workup : Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing with ethyl acetate. Concentrate the filtrate to afford the target azabicyclic framework[2].

References

Sources

Validation

spectroscopic validation of 3-(nitromethyl)cyclohexanone structural isomers

An in-depth analytical framework for differentiating structural isomers of (nitromethyl)cyclohexanones. Introduction: The Analytical Challenge in Drug Development In modern drug discovery, particularly in the synthesis o...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analytical framework for differentiating structural isomers of (nitromethyl)cyclohexanones.

Introduction: The Analytical Challenge in Drug Development

In modern drug discovery, particularly in the synthesis of complex spirocyclic scaffolds and Trpv4 antagonists 1, 3-(nitromethyl)cyclohexanone serves as a critical chiral building block. It is predominantly synthesized via the organocatalytic Michael addition of nitromethane to cyclohex-2-en-1-one, a process that relies heavily on hydrogen-bond donor catalysts to achieve high enantioselectivity 2.

However, alternative synthetic routes, enolate alkylations, or side reactions can yield structural isomers—namely 2-(nitromethyl)cyclohexanone and 4-(nitromethyl)cyclohexanone . Because these isomers share the same exact mass and similar functional groups, standard LC-MS is insufficient for definitive identification. As a Senior Application Scientist, I have designed this guide to provide a self-validating spectroscopic framework using 1D/2D Nuclear Magnetic Resonance (NMR) and Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR) to unambiguously assign these structural isomers based on their unique electronic environments and molecular symmetry.

Mechanistic Causality & Spectroscopic Logic

To move beyond rote memorization of spectral peaks, we must understand the causality behind the spectroscopic signatures. The position of the strongly electron-withdrawing nitromethyl group (-CH₂NO₂) relative to the carbonyl (C=O) dictates the spin-spin coupling networks and the vibrational force constants:

  • 3-(nitromethyl)cyclohexanone (The Target): The nitromethyl group is located at C3. In a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment, the -CH₂NO₂ protons are separated from the C=O carbon by four bonds. Because HMBC is optimized for 2- and 3-bond couplings ( 2JCH​ and 3JCH​ ), the 3-isomer will show no correlation between the nitromethyl protons and the carbonyl carbon.

  • 2-(nitromethyl)cyclohexanone: The nitromethyl group is adjacent to the carbonyl (C2). The -CH₂NO₂ protons are exactly three bonds away from the C=O carbon. This proximity guarantees a strong, diagnostic HMBC cross-peak . Furthermore, the strong inductive effect of the alpha-nitro group increases the bond order of the C=O bond, shifting its IR stretching frequency to a higher wavenumber.

  • 4-(nitromethyl)cyclohexanone: The nitromethyl group is at C4, directly opposite the carbonyl. This molecule undergoes rapid chair-chair interconversion on the NMR timescale, creating an effective plane of symmetry passing through C1 and C4. Consequently, C2/C6 and C3/C5 become magnetically equivalent. This symmetry reduces the total number of ¹³C NMR signals from 7 to 5 distinct resonances , instantly distinguishing it from the asymmetric 2- and 3-isomers.

Comparative Spectroscopic Data

The following tables synthesize the quantitative diagnostic markers required to differentiate the three isomers.

Table 1: Diagnostic NMR Signatures (CDCl₃, 298 K, 400 MHz)

Feature2-(nitromethyl)cyclohexanone3-(nitromethyl)cyclohexanone4-(nitromethyl)cyclohexanone
¹³C Signal Count 7 distinct signals7 distinct signals5 distinct signals (Symmetric)
¹³C C=O Shift ~208 ppm~210 ppm~211 ppm
¹H -CH₂NO₂ Shift ~4.5 ppm (dd, diastereotopic)~4.3 ppm (d)~4.4 ppm (d)
HMBC (-CH₂NO₂ to C=O) Strong (3-bond, 3JCH​ ) None (4-bond, 4JCH​ )None (5-bond, 5JCH​ )
COSY Connectivity Methine couples to C3Methine couples to C2 & C4Methine couples to C3 & C5

Table 2: Key Vibrational Frequencies (ATR-FTIR)

Vibrational Mode2-isomer (cm⁻¹)3-isomer (cm⁻¹)4-isomer (cm⁻¹)Mechanistic Causality
C=O Stretch ~1725 ~1712~1715Alpha-inductive electron withdrawal increases C=O bond order in the 2-isomer.
NO₂ Asymmetric ~1555~1550~1550Standard aliphatic nitro group stretching.
NO₂ Symmetric ~1375~1375~1375Highly conserved; confirms nitro presence but not position.

Experimental Workflows: Self-Validating Protocols

To ensure absolute trustworthiness in your structural assignments, execute the following orthogonal protocols. The combination of carbon counting (symmetry), 2D connectivity (HMBC), and vibrational shifts (IR) creates a closed, self-validating logic loop.

Protocol 1: High-Resolution NMR Acquisition

  • Sample Preparation: Dissolve 15–20 mg of the highly purified analyte in 0.6 mL of CDCl₃ (100% atom D, containing 0.03% v/v TMS as an internal standard). Transfer to a high-quality 5 mm NMR tube.

  • 1D ¹³C{¹H} Acquisition (Symmetry Check): Acquire a proton-decoupled ¹³C spectrum at 298 K (minimum 100 MHz carbon frequency, >512 scans for adequate S/N).

    • Validation Check: Count the aliphatic and carbonyl resonances. Exactly 5 signals confirm the 4-isomer. If 7 signals are present, proceed to step 4 to differentiate the 2- and 3-isomers.

  • 1D ¹H Acquisition: Acquire a standard ¹H spectrum. Integrate the highly deshielded -CH₂NO₂ protons (~4.3–4.5 ppm) to confirm a 2H integral relative to the aliphatic ring protons.

  • 2D HMBC (Connectivity Check): Set up a Heteronuclear Multiple Bond Correlation experiment optimized for long-range couplings ( nJCH​ = 8 Hz).

  • Data Synthesis: Map the cross-peaks from the -CH₂NO₂ proton resonance to the C=O carbon resonance (~208-211 ppm). A strong correlation definitively assigns the 2-isomer. The absence of this correlation assigns the 3-isomer 3.

Protocol 2: ATR-FTIR Orthogonal Validation

  • Background Collection: Collect an ambient background spectrum on a diamond ATR crystal (resolution 4 cm⁻¹, 32 scans).

  • Sample Application: Apply 1-2 drops of the neat liquid isomer directly onto the ATR crystal, ensuring full coverage of the sensor.

  • Spectral Acquisition: Acquire the sample spectrum from 4000 to 400 cm⁻¹.

  • Diagnostic Analysis: Evaluate the carbonyl stretching region. A shift to >1720 cm⁻¹ orthogonally validates the 2-isomer assignment made in Protocol 1.

Visualizations of Analytical Logic

HMBC_Logic Start Unknown (Nitromethyl)cyclohexanone Isomer C13 1D 13C NMR: Count Carbon Signals Start->C13 Sym 5 Signals C13->Sym Plane of Symmetry Asym 7 Signals C13->Asym Asymmetric Ring Isomer4 4-(nitromethyl)cyclohexanone Sym->Isomer4 HMBC 2D HMBC: -CH2NO2 to C=O Correlation? Asym->HMBC YesHMBC Strong Correlation HMBC->YesHMBC 3-Bond Coupling NoHMBC No Correlation HMBC->NoHMBC 4-Bond Coupling Isomer2 2-(nitromethyl)cyclohexanone YesHMBC->Isomer2 Isomer3 3-(nitromethyl)cyclohexanone NoHMBC->Isomer3

Figure 1: Spectroscopic decision tree for differentiating structural isomers via NMR.

Workflow Prep Sample Prep (CDCl3, 298K) NMR1D 1D NMR (1H & 13C) Prep->NMR1D IR ATR-FTIR (C=O & NO2 Stretch) Prep->IR NMR2D 2D NMR (HMBC & COSY) NMR1D->NMR2D Analysis Data Synthesis & Isomer Assignment NMR2D->Analysis IR->Analysis

Figure 2: Self-validating experimental workflow for spectroscopic isomer assignment.

References

  • WO2012174340A1 - Trpv4 antagonists - Google P
  • Enantioselective Catalytic α-Alkylation of Aldehydes via an SN1 Pathway - ACS Public
  • O-nitroso aldol synthesis: Catalytic enantioselective route to α-aminooxy carbonyl compounds via enamine intermedi

Sources

Comparative

reproducibility of 3-(nitromethyl)cyclohexanone reduction protocols

Title: Reproducibility of 3-(Nitromethyl)cyclohexanone Reduction Protocols: A Comparative Guide Introduction The synthesis of complex active pharmaceutical ingredients (APIs), such as TRPV4 antagonists, frequently relies...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Reproducibility of 3-(Nitromethyl)cyclohexanone Reduction Protocols: A Comparative Guide

Introduction The synthesis of complex active pharmaceutical ingredients (APIs), such as TRPV4 antagonists, frequently relies on chiral building blocks like 3-(nitromethyl)cyclohexanone[1]. Typically accessed via the highly enantioselective, organocatalytic conjugate addition of nitromethane to cyclohexenone[2], this intermediate presents a classic chemoselectivity challenge. It contains two highly reactive functional groups: an aliphatic nitro group and a ketone. As a Senior Application Scientist, I frequently observe that the reduction of this molecule is a major source of irreproducibility in scale-up campaigns. This guide objectively compares the available reduction protocols, explains the mechanistic causality behind their outcomes, and provides a self-validating, field-proven methodology for reliable primary amine synthesis.

1. The Mechanistic Challenge: Causality in Chemoselectivity The core issue in reducing 3-(nitromethyl)cyclohexanone lies in the spatial proximity of the resulting functional groups. If the nitro group is reduced to a primary amine while the C1 carbonyl remains unprotected, the nascent amine will rapidly undergo an intramolecular nucleophilic attack on the ketone. This forms a cyclic Schiff base (imine), which is subsequently reduced under the reaction conditions to yield bridged bicyclic amines (e.g., 2-azabicyclo[3.3.1]nonane derivatives).

To prevent this, chemists must choose a protocol based on their target product:

  • Primary Amine Target: Requires transient protection of the ketone prior to nitro reduction.

  • Amino-Alcohol Target: Requires global reduction with strong hydride donors, though this sacrifices diastereoselectivity.

  • Nitro-Alcohol Target: Requires selective hydride reduction of the ketone under mild conditions.

Pathways SM 3-(Nitromethyl)cyclohexanone P1_Step1 Protocol A: Ketalization (Ethylene Glycol, HCl) SM->P1_Step1 P2_Step Protocol B: Direct Hydrogenation (H2, Pd/C) SM->P2_Step P3_Step Protocol C: Global Reduction (LiAlH4, THF) SM->P3_Step P1_Int 7-(Nitromethyl)-1,4-dioxaspiro[4.5]decane P1_Step1->P1_Int P1_Step2 Hydrogenation (H2, Pd/C, EtOH) P1_Int->P1_Step2 P1_Prod Primary Amine Ketal (High Yield, No Cyclization) P1_Step2->P1_Prod P2_Prod Bicyclic Imine/Amine (Intramolecular Cyclization) P2_Step->P2_Prod P3_Prod 3-(Aminomethyl)cyclohexanol (Diastereomeric Mixture) P3_Step->P3_Prod

Divergent synthetic pathways for 3-(nitromethyl)cyclohexanone reduction.

2. Comparative Analysis of Reduction Protocols To ensure scientific integrity and reproducible scale-up, we must evaluate the alternatives objectively. Table 1 summarizes the performance of three distinct approaches.

Table 1: Quantitative Comparison of Reduction Protocols

ProtocolReagents / ConditionsTarget ProductChemoselectivityTypical YieldReproducibility Score
A (Standard) 1. Ethylene glycol, HCl2. H₂, Pd/C, EtOHPrimary Amine KetalExcellent (Ketone protected)85-95%High (Self-validating)
B (Direct H₂) H₂, Pd/C, MeOHBicyclic AminePoor (Intramolecular reaction)VariableLow (Complex mixtures)
C (Global) LiAlH₄, THF, RefluxAmino-AlcoholModerate (Diastereomeric mix)60-70%Medium (Purification heavy)

Analysis: Protocol A is the industry standard for drug development[1]. By converting the ketone to a 1,4-dioxaspiro[3]decane derivative, the thermodynamic driving force for cyclization is entirely eliminated. Protocol B should be strictly avoided unless the bicyclic scaffold is the intended target. Protocol C is viable for amino-alcohol synthesis but requires extensive chromatographic separation of the resulting diastereomers.

3. Standardized Experimental Methodology (Protocol A) The following two-step protocol is a self-validating system. The completion of Step 1 can be easily monitored by the disappearance of the ketone carbonyl stretch (~1715 cm⁻¹) in IR spectroscopy, ensuring that Step 2 proceeds without cyclization side-reactions[1].

Workflow Step1 Reaction Setup (Substrate + Glycol + HCl) Step2 Concentration & Isolation Step1->Step2 18h, RT Step3 Parr Hydrogenation (56 psi H2, Pd/C) Step2->Step3 EtOH solvent Step4 Celite Filtration & Concentration Step3->Step4 19h shaking Step5 Purified Amine Ketal Step4->Step5 High purity

Step-by-step workflow for the chemoselective reduction via ketal protection.

Step 1: Ketalization (Ketone Protection)

  • Charge: To a reaction vessel at room temperature, add (3S)-3-(nitromethyl)cyclohexanone (1.0 equiv, e.g., 411 mmol) and THF (approx. 1.8 mL/mmol)[1].

  • Reagent Addition: Add ethylene glycol (3.0 equiv) followed by concentrated HCl (1.0 equiv) under a nitrogen atmosphere[1]. Causality note: The excess ethylene glycol drives the equilibrium toward ketal formation, while HCl acts as the necessary acid catalyst.

  • Reaction: Stir the solution at room temperature for 18 hours[1].

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove THF. The resulting residue is (S)-7-(nitromethyl)-1,4-dioxaspiro[3]decane, which is typically pure enough to be used directly in the next step[1].

Step 2: Catalytic Hydrogenation (Nitro Reduction)

  • Setup: Dissolve the crude (S)-7-(nitromethyl)-1,4-dioxaspiro[3]decane (e.g., 24.9 mmol) in absolute ethanol (150 mL) in a Parr hydrogenation bottle[1].

  • Catalyst Addition: Flush the vessel with nitrogen to prevent combustion. Add 10% Palladium on Carbon (Pd/C) (approx. 5 mol%) in one portion[1].

  • Hydrogenation: Evacuate the flask and charge with hydrogen gas to 56 psi. Shake on a Parr apparatus for 19 hours at room temperature[1]. Causality note: 56 psi ensures optimal mass transfer of H₂ into the solvent, reducing the aliphatic nitro group efficiently without cleaving the ketal.

  • Workup: Vent the hydrogen safely. Filter the reaction mixture through a pad of Celite under a gentle stream of nitrogen to remove the pyrophoric Pd/C catalyst[1].

  • Concentration: Concentrate the filtrate under reduced pressure to yield the primary amine ketal.

4. Conclusion For researchers scaling up 3-(nitromethyl)cyclohexanone derivatives, direct reduction is a high-risk endeavor due to the spontaneous intramolecular cyclization of the unprotected amino-ketone intermediate. The implementation of Protocol A—a robust, two-step ketalization and hydrogenation sequence—guarantees high chemoselectivity, excellent yields, and strict reproducibility.

References

  • Mei, K., Jin, M., Zhang, S., Li, P., Liu, W., Chen, X., Xue, F., Duan, W., & Wang, W. (2009). Simple cyclohexanediamine-derived primary amine thiourea catalyzed highly enantioselective conjugate addition of nitroalkanes to enones. Organic Letters, 11(13), 2864-2867. 2

  • World Intellectual Property Organization. (2012). TRPV4 Antagonists (Patent No. WO2012174340A1).4

Validation

validation of computational docking models for 3-(nitromethyl)cyclohexanone

An In-Depth Technical Guide to the Validation of Computational Docking Models for 3-(nitromethyl)cyclohexanone A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Introd...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Validation of Computational Docking Models for 3-(nitromethyl)cyclohexanone

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Validation in Computational Drug Discovery

In the landscape of modern drug discovery, computational molecular docking has become an indispensable tool for predicting the binding of a small molecule, or ligand, to its macromolecular target.[1] This in silico approach offers remarkable speed and cost-effectiveness, enabling the rapid screening of vast chemical libraries to identify promising therapeutic candidates.[2] However, the predictions generated by docking algorithms are not infallible; they are approximations of complex biological reality. Therefore, rigorous experimental and computational validation is not merely a suggestion but a cornerstone of sound scientific practice, ensuring that computational predictions are both meaningful and reproducible.[1][2]

This guide provides a comprehensive comparison of methodologies for validating computational docking models, using 3-(nitromethyl)cyclohexanone as a model ligand. While 3-(nitromethyl)cyclohexanone is a synthetically accessible organic compound, its specific biological targets are not extensively documented in public literature.[3] This makes it an ideal candidate for this guide, as it mirrors a common scenario in early-stage drug discovery where a novel compound's interactions must be explored and validated from the ground up. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative sources.

Part 1: The Docking Toolkit - A Comparative Overview of Docking Software

The choice of docking software is the first critical decision in any computational study. Different programs employ varied search algorithms and scoring functions, which can significantly impact results.[4] A thorough validation protocol should ideally test more than one software package to ensure the results are not an artifact of a single program's biases.[5]

SoftwareSearch AlgorithmScoring Function PrincipleLicensingKey Strengths
AutoDock Vina Lamarckian Genetic Algorithm & Gradient OptimizationEmpirical & Knowledge-BasedOpen-Source (Apache)[6]Speed, ease of use, widely cited, customizable scoring.[6][7]
rDock Genetic Algorithm & Monte CarloEmpirical (SF3, SF5)Open-Source[8]Fast, designed for High-Throughput Virtual Screening (HTVS), supports pharmacophoric restraints.[8]
GOLD Genetic AlgorithmEmpirical (GoldScore, ChemScore), Force-FieldCommercial[9]High flexibility for ligand and protein, handles metal coordination, covalent docking.[9][10]
Glide (Schrödinger) Hierarchical Filtering, Exhaustive SearchEmpirical & Force-Field (GlideScore SP/XP)Commercial[10]High accuracy, industry standard, excellent for virtual screening and pose prediction.[5][10]

Part 2: The Validation Gauntlet: A Multi-Stage Approach

A robust validation strategy is a multi-step process. It begins with simple computational checks and progresses to rigorous statistical evaluation and, ultimately, experimental confirmation. This layered approach builds confidence in the predictive power of the chosen docking model.

Stage 1: Foundational Validation - Pose Reproduction (Redocking)

The most fundamental test of a docking protocol is its ability to reproduce the experimentally determined binding mode of a ligand in its cognate receptor.[11][12] This process, known as redocking, validates the search algorithm's ability to sample the correct conformation.

Causality: If a docking algorithm cannot place a known ligand back into its crystallographically confirmed position, it is highly unlikely to accurately predict the binding of novel, unknown compounds.

Key Metric: Root Mean Square Deviation (RMSD) RMSD measures the average distance between the atoms of the docked pose and the experimental pose. A successful redocking is generally defined by an RMSD value < 2.0 Å .[13][14]

  • Obtain a High-Quality Crystal Structure: Select a protein-ligand complex from the Protein Data Bank (PDB) that is homologous or relevant to your target of interest. Ensure the structure has good resolution (< 2.5 Å).

  • Prepare the Receptor: Remove water molecules, co-solvents, and any artifacts from the PDB file. Add polar hydrogens and assign appropriate protonation states to amino acid residues, a critical step often performed with tools like AutoDockTools or Schrödinger's Protein Preparation Wizard.[2][15]

  • Extract and Prepare the Ligand: Separate the co-crystallized ligand from the receptor. Add hydrogens and assign appropriate charges (e.g., Gasteiger charges).[5]

  • Define the Binding Site: Define the search space for the docking algorithm. This is typically a grid box centered on the position of the extracted native ligand, with a buffer of 3-6 Å in each dimension.[2]

  • Execute Redocking: Run the docking simulation using the prepared receptor and the extracted ligand.

  • Calculate RMSD: Superimpose the top-scoring docked pose onto the original crystal structure and calculate the RMSD between the heavy atoms of the ligand.[12]

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB 1. Select PDB Structure PrepReceptor 2. Prepare Receptor (Add H, Assign Charges) PDB->PrepReceptor ExtractLigand 3. Extract & Prepare Ligand PrepReceptor->ExtractLigand DefineGrid 4. Define Binding Site ExtractLigand->DefineGrid RunDocking 5. Execute Redocking DefineGrid->RunDocking CalcRMSD 6. Calculate RMSD RunDocking->CalcRMSD Validate 7. RMSD < 2.0 Å? CalcRMSD->Validate Success Protocol Validated Validate->Success Yes Fail Revise Protocol Validate->Fail No

Caption: Workflow for the redocking validation protocol.

Stage 2: Statistical Validation - Virtual Screening & Enrichment

While redocking validates the search algorithm, it doesn't assess the scoring function's ability to distinguish true binders from non-binders.[5] For this, a virtual screening experiment using a curated dataset of known active compounds and "decoys" is the gold standard.[16]

Causality: A useful docking model for drug discovery must be able to "enrich" the top-ranking portion of a screened library with true active compounds, effectively separating the wheat from the chaff. If a model scores random, inactive molecules as highly as known binders, it has no predictive value.

Key Concepts:

  • Decoy Molecules: Compounds designed to have similar physical properties (e.g., molecular weight, logP) to known active ligands but different topology, making them unlikely to bind.[16] The Directory of Useful Decoys (DUD-E) is a widely used resource for this.[16]

  • Enrichment Factor (EF): Measures how much better the docking protocol is at finding active ligands compared to random selection.

  • Receiver Operating Characteristic (ROC) Curve: A plot of the true positive rate vs. the false positive rate, which provides a comprehensive view of a model's screening performance. The Area Under the Curve (AUC) is a key metric, with 1.0 being a perfect classifier and 0.5 being random.[5]

  • Assemble a Test Set:

    • Actives: Gather a set of at least 10-20 structurally diverse compounds with known binding affinity for your target.[2]

    • Decoys: Generate or download a set of decoy molecules for each active ligand (a 30:1 to 50:1 decoy-to-active ratio is common).[16]

    • Combine actives and decoys into a single library.

  • Prepare the Library: Convert all molecules to the appropriate 3D format (e.g., PDBQT for Vina), ensuring correct protonation states and minimized energies.

  • Virtual Screening: Dock the entire library against the prepared receptor using the protocol validated in Stage 1.

  • Rank the Results: Sort all docked compounds from best (most negative) to worst (most positive) binding score.

  • Calculate Metrics:

    • Calculate the EF at various percentages of the database (e.g., EF at 1%, 5%, and 10%).

    • Plot the ROC curve and calculate the AUC.

G cluster_setup Setup cluster_screen Screening cluster_eval Evaluation GetActives 1. Assemble Actives Combine 3. Create Screen Library GetActives->Combine GetDecoys 2. Generate/Download Decoys GetDecoys->Combine PrepLib 4. Prepare Ligand Library Combine->PrepLib RunScreen 5. Run Virtual Screen PrepLib->RunScreen Rank 6. Rank by Score RunScreen->Rank CalcEF 7. Calculate Enrichment Factor (EF) Rank->CalcEF PlotROC 8. Plot ROC Curve (AUC) Rank->PlotROC Assess 9. Assess Performance CalcEF->Assess PlotROC->Assess

Caption: Workflow for a virtual screening enrichment study.

Part 3: Bridging the Gap - Experimental Validation

Ultimately, computational predictions must be confirmed by physical experiments.[1] Experimental validation provides concrete data on the reality of the predicted protein-ligand interaction.[17]

Causality: In silico models are built on simplifying assumptions. Biophysical and biochemical assays provide the ground truth of binding affinity and functional effect, which are the ultimate measures of a compound's potential.

Comparison of Key Experimental Validation Techniques
TechniquePrinciplePrimary OutputThroughputNotes
Isothermal Titration Calorimetry (ITC) Measures heat change upon bindingBinding Affinity (Kd), Stoichiometry (n), Thermodynamics (ΔH, ΔS)LowGold standard for thermodynamic characterization. Requires larger amounts of pure protein and compound.
Surface Plasmon Resonance (SPR) Measures change in refractive index upon binding to a sensor surfaceBinding Affinity (Kd), Kinetics (kon, koff)MediumProvides real-time kinetic data. Requires immobilization of the protein.[17]
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF) Measures change in protein melting temperature (Tm) upon ligand bindingThermal Shift (ΔTm)HighExcellent for initial hit validation. A positive ΔTm indicates stabilization and likely binding.[17]
Enzyme Inhibition Assay Measures the effect of the compound on the catalytic activity of an enzyme targetIC50 / KiHighDirectly measures functional impact. Only applicable if the target is an enzyme.[17][18]

Conclusion: An Integrated, Self-Validating System

The validation of a computational docking model is not a single step but a comprehensive workflow. By systematically progressing from basic pose reproduction to rigorous statistical evaluation and finally to experimental confirmation, researchers can build a robust and trustworthy model. For a novel molecule like 3-(nitromethyl)cyclohexanone, this structured approach provides the necessary framework to confidently identify and validate potential biological interactions, transforming a computational prediction into a verifiable scientific discovery. This iterative cycle of prediction, validation, and refinement is the engine of modern structure-based drug design.[2]

References

  • AutoDock Vina. (n.d.). The Scripps Research Institute. Retrieved from [Link]

  • rDock. (n.d.). A Fast, Versatile and Open Source Program for Docking Ligands to Proteins and Nucleic Acids. Retrieved from [Link]

  • Gorgishvili, G. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. Retrieved from [Link]

  • Huang, N., Shoichet, B. K., & Irwin, J. J. (2006). Benchmarking Sets for Molecular Docking. Journal of Medicinal Chemistry, 49(23), 6789-6801. Retrieved from [Link]

  • Center for Computational Structural Biology. (2024, November 14). DOCKING. Retrieved from [Link]

  • GitHub. (n.d.). dptech-corp/Uni-Dock-Benchmarks. Retrieved from [Link]

  • Gomez-Pinto, I., et al. (2014). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular Omics, 10(4), 305-314. Retrieved from [Link]

  • OpenDock: a pytorch-based open-source framework for protein–ligand docking and modelling. (2024, October 21). Bioinformatics. Retrieved from [Link]

  • WifiTalents. (2026, March 12). Top 10 Best Docking Software of 2026. Retrieved from [Link]

  • Gomez-Pinto, I., et al. (2014). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. PubMed. Retrieved from [Link]

  • Basith, S., et al. (2018). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Molecules, 23(7), 1596. Retrieved from [Link]

  • Diller, D. J., & Merz, K. M., Jr. (2007). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Modeling, 47(6), 2423-2430. Retrieved from [Link]

  • Guedes, I. A., et al. (2021). Software for molecular docking: a review. Biophysical Reviews, 13(3), 305-318. Retrieved from [Link]

  • Hewitt, W. M. (2017, December 28). How can i validate a docking protocol?. ResearchGate. Retrieved from [Link]

  • Abbasi, I. (2025, February 23). Can anyone recommend alternatives to AutoDock Vina and share experiences with online docking platforms for complex systems?. ResearchGate. Retrieved from [Link]

  • Adewole, K. E., et al. (2022). Experimental validation and molecular docking to explore the active components of cannabis in testicular function and sperm quality modulations in rats. BMC Complementary Medicine and Therapies, 22(1), 227. Retrieved from [Link]

  • WifiTalents. (2026, March 12). Top 10 Best Docking Software of 2026. Retrieved from [Link]

  • Neves, M. A. C., et al. (2016). Best Practices in Docking and Activity Prediction. bioRxiv. Retrieved from [Link]

  • Le, T. (2023, June 10). How to validate docking and display findings for 2D-QSAR: prepare, dock, and re-dock in detail. YouTube. Retrieved from [Link]

  • Tete, D. M. (2022, April 25). How to validate the molecular docking results ?. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). 2 Benchmark datasets for docking. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of Major Molecular Docking Software Packages. Retrieved from [Link]

  • Kuhn, L. A., et al. (n.d.). Lessons from Docking Validation. Michigan State University. Retrieved from [Link]

  • Gao, M., & Skolnick, J. (2013). New benchmark metrics for protein-protein docking methods. BMC Bioinformatics, 14, 265. Retrieved from [Link]

  • Zhao, N., et al. (2024). a non-redundant structure benchmark dataset for antibody–antigen computational docking. Briefings in Bioinformatics, 25(2). Retrieved from [Link]

  • Neves, M. A. C., et al. (2016). Best Practices in Docking and Activity Prediction. ResearchGate. Retrieved from [Link]

  • Stärk, H., et al. (2022). DOCKSTRING: Easy Molecular Docking Yields Better Benchmarks for Ligand Design. Journal of Chemical Information and Modeling, 62(1), 31-42. Retrieved from [Link]

  • Aryal, S. (2025, December 22). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Microbe Notes. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-(nitromethyl)cyclohexanone. Retrieved from [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • Al-Snafi, A. E. (2025, March 12). Network Pharmacology, Molecular Docking and Experimental Validation on. Drug Design, Development and Therapy. Retrieved from [Link]

  • Kalita, M., et al. (2020, April 7). A statistical analysis to find out an appropriate docking method. ResearchGate. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 3-(nitromethyl)-1-cyclohexene. Retrieved from [Link]

  • El-Gamel, N. E. A., et al. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules, 20(9), 15999-16019. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclohexanone synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclohexanone. Retrieved from [Link]

  • Blanalt, S., & Nájera, C. (2008). Asymmetric Synthesis of β-Nitro Ketones via Michael Addition of Lithiated α-Amino Nitriles to Nitroalkenes. The Journal of Organic Chemistry, 73(21), 8478-8481. Retrieved from [Link]

  • International Agency for Research on Cancer. (1989). Cyclohexanone. Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Nitromethyl)cyclohexanol. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Procedural Guide for the Safe Disposal of 3-(Nitromethyl)cyclohexanone

As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and precision of our laboratory practices. The proper management of chemical waste is not merel...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and precision of our laboratory practices. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a comprehensive, technically grounded protocol for the disposal of 3-(Nitromethyl)cyclohexanone, a compound whose hazard profile necessitates a cautious and informed approach. The procedures outlined herein are designed to ensure the safety of personnel, maintain regulatory compliance, and protect our environment.

Hazard Assessment & Characterization: A Structurally-Informed Approach

Due to the specific nature of 3-(Nitromethyl)cyclohexanone, detailed toxicological and reactivity data are not extensively published. Therefore, a rigorous hazard assessment must be extrapolated from its core functional groups: the cyclohexanone ring and the nitromethyl group.

  • Cyclohexanone Moiety : This component imparts properties similar to other ketones, primarily as a flammable and irritating liquid.[1][2] Vapors can form explosive mixtures with air, necessitating control of ignition sources.[3][4]

  • Nitromethyl Moiety (-CH₂NO₂) : This is the primary driver of concern. Nitroalkanes and other organic nitro compounds are recognized for their potential reactivity and thermal instability.[5][6] They can be sensitive to shock, heat, or friction and may react violently with incompatible materials such as strong bases, amines, or oxidizing agents.[5][7] The U.S. Environmental Protection Agency (EPA) classifies wastes with these properties as potentially "Reactive" (D003).[8]

Based on this analysis, 3-(Nitromethyl)cyclohexanone must be managed as a flammable, reactive, and potentially toxic hazardous waste .[9]

Hazard ClassificationInferred Properties & RationaleKey Precautions
Flammable Liquid The cyclohexanone structure suggests it is a combustible or flammable liquid (likely OSHA Category 3).[10][11] Vapors may be heavier than air and travel to ignition sources.Keep away from heat, sparks, open flames, and hot surfaces.[12] Use explosion-proof equipment and non-sparking tools.[2][10]
Reactive Substance The nitro-aliphatic group poses a risk of energetic decomposition or violent reaction, particularly if heated or contaminated.[5][6] Incompatibility with bases, amines, and oxidizing/reducing agents is a significant concern.[5]Store separately from incompatible materials. Avoid subjecting the material to shock or friction.[1]
Health Hazard Assumed to be harmful if swallowed, inhaled, or in contact with skin, and to cause serious eye and skin irritation, consistent with both cyclohexanone and other organic nitro compounds.[1][13]Handle only in a well-ventilated chemical fume hood.[5] Wear appropriate personal protective equipment at all times.[14]

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks identified above, a stringent safety protocol involving both engineering controls and appropriate PPE is mandatory.

  • Primary Engineering Control : All handling and preparation of 3-(Nitromethyl)cyclohexanone for disposal must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5] The workspace must be equipped with a safety shower and an eyewash station.[12]

EquipmentSpecificationRationale for Use
Eye Protection Chemical splash goggles or safety glasses with side shields.Protects against splashes and irritating vapors.[14]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Consult a glove compatibility chart for specific breakthrough times.Prevents skin contact with a substance that is likely irritating and potentially toxic upon absorption.[1]
Body Protection Flame-retardant laboratory coat.Protects against splashes and provides a layer of protection from fire hazards.[14]
Respiratory Not typically required when using a fume hood. If a hood is unavailable or in case of a large spill, a NIOSH-approved respirator with organic vapor cartridges may be necessary.Prevents inhalation of potentially harmful vapors.[10]

Waste Collection & Segregation Protocol

The "cradle-to-grave" management of hazardous waste, as mandated by the Resource Conservation and Recovery Act (RCRA), begins at the point of generation. Adherence to a strict collection protocol is non-negotiable.

Step-by-Step Methodology:

  • Container Selection :

    • Designate a specific, dedicated hazardous waste container for 3-(Nitromethyl)cyclohexanone.

    • The container must be constructed of a compatible material, such as borosilicate glass or an appropriate chemically resistant polymer. Avoid metal containers where possible, as certain nitro compounds can form explosive substances with heavy metals.[6]

    • Ensure the container has a tightly sealing, screw-top cap to prevent the escape of flammable vapors.[5]

  • Waste Labeling :

    • Immediately label the container. The label must, at a minimum, include:

      • The words "Hazardous Waste" .[14]

      • The full chemical name: "3-(Nitromethyl)cyclohexanone" .

      • The date accumulation began.

      • An accurate indication of the hazards (e.g., Flammable, Reactive, Toxic).

  • Accumulation and Segregation :

    • Collect all waste streams containing 3-(Nitromethyl)cyclohexanone, including unused material, contaminated absorbents, and reaction byproducts, in the designated container.

    • Crucially, do not mix this waste with other waste streams .[10] Specifically, segregate it from:

      • Strong acids and bases.

      • Oxidizing and reducing agents.

      • Amines.

    • The rationale for this strict segregation is to prevent inadvertent, uncontrolled, and potentially explosive reactions within the waste container.[5]

  • Temporary Storage :

    • Keep the waste container tightly closed except when adding waste.[2]

    • Store the container in a designated Satellite Accumulation Area within the laboratory. This area should be cool, dry, and well-ventilated, away from direct sunlight, heat, and ignition sources.[10][12]

    • Ensure the container is stored within secondary containment to control any potential leaks.

Spill Management Protocol

In the event of an accidental release, a swift and systematic response is critical to ensure safety.

  • Alert and Evacuate : Immediately alert all personnel in the vicinity and evacuate the immediate area if necessary.[5]

  • Control Ignition Sources : Extinguish all nearby open flames and turn off any spark-producing equipment.[10]

  • Ventilate : Ensure the chemical fume hood is operating at maximum capacity.

  • Don PPE : Before attempting cleanup, don the full PPE outlined in Section 2.

  • Contain and Absorb : Cover the spill with a non-combustible absorbent material, such as sand, vermiculite, or diatomaceous earth.[5][15] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste : Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container for 3-(Nitromethyl)cyclohexanone.[2][12]

  • Decontaminate : Clean the spill area thoroughly with soap and water.[5] Collect the decontamination materials as hazardous waste.

  • Report : Report the incident to your institution's Environmental Health and Safety (EHS) department.

Final Disposal Pathway: A Controlled Process

Under no circumstances should 3-(Nitromethyl)cyclohexanone or its waste be disposed of down the drain or in the regular trash.[5][9][15] Doing so is a serious regulatory violation and poses a significant danger. The only acceptable disposal route is through your institution's EHS office or a licensed hazardous waste management contractor.

The workflow below outlines the decision-making and logistical process for proper disposal.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS & Final Disposal gen Waste Generation assess Hazard Assessment (Flammable, Reactive, Toxic) gen->assess ppe Don Appropriate PPE assess->ppe container Select & Label Waste Container ppe->container collect Collect & Segregate Waste container->collect store Store in Satellite Accumulation Area collect->store spill Spill Occurs? collect->spill pickup Schedule EHS Pickup store->pickup Container Full or Per Institutional Policy transport Transport by Licensed Contractor pickup->transport disposal Final Disposal at Approved TSDF (e.g., Incineration) transport->disposal spill->store No spill_protocol Execute Spill Management Protocol spill->spill_protocol Yes spill_protocol->collect

Caption: Disposal workflow for 3-(Nitromethyl)cyclohexanone.

Upon request from laboratory personnel, the EHS department will collect the properly sealed and labeled waste container.[14] It will then be consolidated with other compatible waste streams and transported by a licensed contractor to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will likely be destroyed via high-temperature incineration.[10][16]

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 3-(Nitromethyl)cyclohexanone.
  • CPAchem Ltd. (2024, March 7). Safety Data Sheet: 3-Methylcyclohexanone.
  • TCI Chemicals. (2025, April 28). Safety Data Sheet: Cyclohexanone.
  • Texas Woman's University. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. As reported by ACTenviro.
  • Fisher Scientific. (2013, April 23). Safety Data Sheet: 3-Methylcyclohexanone.
  • BenchChem. (2025). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
  • Cornell University Environmental Health and Safety. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
  • Greenfield Global. (2018, August 20). Safety Data Sheet: Cyclohexanone.
  • Sigma-Aldrich. (2025, November 28). Safety Data Sheet: Cyclohexanone.
  • BenchChem. (2025). Navigating the Safe Disposal of 3-Nitro-2-pentene: A Procedural Guide.
  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Methylcyclohexanone.
  • New Jersey Department of Health. (2010, February). Hazardous Substance Fact Sheet: Cyclohexanone.
  • U.S. Environmental Protection Agency. (2026, March 20). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Shooter, D., et al. (n.d.). Treatment of Reactive Wastes at Hazardous Waste Landfills. U.S. Environmental Protection Agency.
  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.
  • Cole-Parmer. (n.d.). Chemical Compatibility Database.
  • University of Tennessee Health Science Center. (n.d.). PART I: MANAGEMENT OF HAZARDOUS CHEMICAL WASTES AT UT MEMPHIS.
  • CHEMTREC. (2024, June 5). OSHA's Revised Hazard Communication Standard.
  • J. J. Keller & Associates, Inc. (2023, September 11). OSHA's toxic and hazardous substances standards.
  • Justrite. (2025, February 27). The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids.

Sources

Handling

Personal protective equipment for handling 3-(Nitromethyl)cyclohexanone

As a Senior Application Scientist who has spent years scaling up cyclic nitro-compounds for active pharmaceutical ingredient (API) synthesis (such as gabapentinoid precursors), I can assure you that the primary failure m...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist who has spent years scaling up cyclic nitro-compounds for active pharmaceutical ingredient (API) synthesis (such as gabapentinoid precursors), I can assure you that the primary failure mode in handling these molecules is rarely their baseline toxicity. Instead, incidents occur due to a misunderstanding of their reactive intermediates.

Handling 3-(Nitromethyl)cyclohexanone (CAS: 50870-56-9) requires a rigorous, causality-driven approach to safety. This compound features both a reactive cyclic ketone and an aliphatic nitro group. The alpha-protons adjacent to the nitro group are highly acidic, meaning the molecule is not just a passive irritant—it is a reactive species that can undergo rapid, exothermic transformations if exposed to incompatible reagents[1].

This guide provides the essential logistical, operational, and disposal frameworks required to handle this compound safely and effectively.

Quantitative Hazard Profile & Causality

Before donning any personal protective equipment (PPE), you must understand the chemical logic driving the hazards. Nitroalkanes and their cyclic derivatives are polar, moderately lipophilic compounds that can easily cross biological membranes. Furthermore, in the presence of contaminants or strong bases, they can become shock-sensitive or thermally unstable.

Table 1: GHS Hazard Classifications and Operational Impacts

Hazard ClassificationGHS CodeScientific Rationale & Operational Impact
Acute Oral Toxicity H302The lipophilic nature of the cyclohexanone ring facilitates rapid systemic absorption. Strict hygiene (no eating/drinking in the lab) is mandatory[2].
Serious Eye Irritation H319The compound acts as a severe mucosal irritant. Vapors or micro-droplets can dissolve in the aqueous tear film, causing immediate corneal inflammation[2].
Skin Irritation H315Prolonged contact strips epidermal lipids, allowing the nitro-compound to permeate the dermal layer and cause localized dermatitis.
Reactivity Hazard N/AIncompatible with strong bases, amines, and heavy metals. Can form highly reactive nitronate salts that decompose exothermically.

Personal Protective Equipment (PPE) Matrix

Do not treat PPE as a generic checklist. Every piece of equipment must be selected to interrupt a specific mechanism of exposure.

Table 2: Causality-Driven PPE Selection

EquipmentSpecificationCausality / Scientific Rationale
Gloves Heavy-duty Nitrile (≥8 mil) or Double-gloved standard nitrileNitroalkanes are polar organic molecules that can permeate thin latex or low-density nitrile over time, acting as carriers for other dissolved toxins.
Eye Protection ANSI Z87.1 Splash GogglesSafety glasses lack orbital seals, leaving eyes vulnerable to vapor and capillary action from splashes. Goggles are mandatory due to H319 classification[2].
Respiratory Fume Hood (Face velocity 80-100 fpm)Mitigates the inhalation of volatile organic vapors and irritating dusts. If weighing solid derivatives outside a hood, an N95/P100 particulate respirator is required.
Body Flame-resistant (FR) Lab CoatNitro compounds are combustible and can undergo exothermic decomposition. FR coats prevent secondary ignition in the event of a thermal runaway.

Mechanistic Hazard Analysis: The Nef Reaction Risk

The most significant operational hazard when handling 3-(Nitromethyl)cyclohexanone arises during base-catalyzed reactions (e.g., deprotonation or skeletal editing). When exposed to a strong base, the compound forms a nitronate anion . If this intermediate is improperly acidified, it forms a transient aci-nitro tautomer that rapidly and exothermically decomposes—a process known as the Nef reaction[1].

G A 3-(Nitromethyl)cyclohexanone (Neutral State) B Addition of Strong Base (e.g., NaOH, Alkoxides) A->B C Nitronate Anion Formation (Highly Reactive Intermediate) B->C D Uncontrolled Acidification (Rapid addition, T > 0°C) C->D Risk Pathway G Controlled Acidification (Slow addition, T < -10°C) C->G Safe Pathway E Aci-Nitro Tautomer (Transient & Unstable) D->E F Exothermic Decomposition (Thermal Hazard / Gas Evolution) E->F H Safe Hydrolysis (Aldehyde/Ketone Product) G->H

Fig 1: Mechanistic pathway of nitronate formation and the thermal hazards of the Nef reaction.

Operational Workflow: Step-by-Step Handling Methodology

To ensure safety, every protocol must be a self-validating system . Do not proceed to the next step without confirming the physical state or temperature of the reaction. The following is a standard operating procedure for handling and reacting 3-(Nitromethyl)cyclohexanone under basic conditions.

Step 1: Apparatus Setup and Inerting

  • Action: Assemble a multi-neck round-bottom flask equipped with an overhead stirrer, a pressure-equalizing dropping funnel, and an internal thermocouple. Purge the system with Argon or Nitrogen.

  • Causality: Overhead stirring prevents localized concentration gradients (hot spots) during reagent addition. The internal thermocouple provides real-time data, which is critical because external bath temperatures lag behind internal exotherms.

Step 2: Reagent Dissolution and Cooling

  • Action: Dissolve 3-(Nitromethyl)cyclohexanone in an appropriate anhydrous solvent (e.g., THF or methanol) and lower the internal temperature to 0°C using an ice/brine bath.

  • Validation Check: Do not proceed until the internal thermocouple reads ≤ 2°C.

Step 3: Base Addition (Nitronate Formation)

  • Action: Add the base (e.g., sodium methoxide) dropwise over 30–45 minutes.

  • Causality: Slow addition controls the rate of nitronate anion generation. Rapid addition can lead to uncontrolled exotherms and potential polymerization via the ketone moiety.

Step 4: Controlled Acidification (If performing a Nef-type transformation)

  • Action: Cool the reaction mixture to strictly ≤ -10°C. Add the acidic quenching agent (e.g., 10-20% H2​SO4​ ) dropwise[1].

  • Validation Check: Monitor the thermocouple continuously. If the internal temperature rises above 0°C, halt the addition immediately and increase external cooling. The low temperature prevents the explosive decomposition of the aci-nitro tautomer[1].

Waste Management and Disposal Plan

Nitro compounds are strictly regulated under environmental and laboratory safety laws. They must never be disposed of down the drain, as they can accumulate, react with heavy metals in plumbing to form shock-sensitive salts, or disrupt biological water treatment systems[3].

W Start Generate Nitroalkane Waste Check1 Contains Heavy Metals or Strong Bases? Start->Check1 Yes1 Neutralize carefully (pH 5-9) Segregate immediately Check1->Yes1 Yes No1 Standard Organic Waste Check1->No1 No Bin Halogen-Free Organic Bin (Vented Cap to prevent pressure) Yes1->Bin No1->Bin Drain DO NOT DRAIN DISPOSE (EPA/RCRA Violation) Bin->Drain Prohibited

Fig 2: Decision tree for the safe segregation and disposal of nitroalkane laboratory waste.

Step-by-Step Disposal Protocol:

  • Quenching: Ensure all reactive nitronate species are fully quenched.

  • pH Validation: Spot the aqueous waste layer on universal indicator paper. The pH must be neutralized to between 5.0 and 9.0 before transferring it to a waste container[4].

  • Segregation: Store nitro-organic waste in a dedicated, clearly labeled "Halogen-Free Organic Waste" carboy. Crucial: Ensure this waste stream is segregated from strong oxidizers, heavy metals, and concentrated amines to prevent in-situ explosive reactions[5].

  • Venting: Use a vented cap on the waste carboy. Nitro compounds can slowly degrade over time, evolving trace nitrogen oxides ( NOx​ ) which can pressurize a sealed container.

References

  • PubChem. "2-Nitrocyclohexanone | C6H9NO3 | CID 521241 - PubChem". National Institutes of Health (NIH).[Link]

  • American Association of Chemistry Teachers (AACT). "Periodical | Managing Chemical Wastes in the High School Lab". teachchemistry.org.[Link]

  • Alfred University. "Disposal of Laboratory Wastes to Sanitary Sewer". alfred.edu.[Link]

  • Grokipedia. "Nef reaction". grokipedia.com.[Link]

  • Ataman Kimya. "NITROMETHANE". atamanchemicals.com. [Link]

  • Washington State University. "V.C - Environmental Health & Safety". wsu.edu. [Link]

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